1-(Cyclopropylmethyl)-1,4-diazepane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(cyclopropylmethyl)-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-4-10-5-7-11(6-1)8-9-2-3-9/h9-10H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRLYMFLBOYRAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of CAS 67990-65-2
Executive Summary: The Strategic Value of 1-(Cyclopropylmethyl)-1,4-diazepane
In modern medicinal chemistry, the spatial geometry and basicity of amine building blocks dictate the pharmacokinetic and pharmacodynamic success of a drug candidate. CAS 67990-65-2 , chemically known as 1-(Cyclopropylmethyl)-1,4-diazepane (or 1-(cyclopropylmethyl)homopiperazine), is a highly specialized aliphatic diamine[1]. Serving as an advanced bioisostere for traditional piperazine rings, this building block provides researchers with an expanded conformational vector, tuned lipophilicity, and a distinct pKa profile. It is extensively utilized in the lead optimization of central nervous system (CNS) therapeutics and anti-parasitic agents[2].
Structural Dynamics & Physicochemical Profiling
As a Senior Application Scientist, I frequently replace rigid 6-membered piperazines with 7-membered 1,4-diazepanes to overcome target engagement bottlenecks. The structural logic behind utilizing CAS 67990-65-2 relies on two core modifications:
-
The Homopiperazine Ring Expansion : The insertion of an additional methylene group into the ring system increases the conformational flexibility of the diamine. This allows the two nitrogen atoms to adopt a wider range of distances and dihedral angles, enabling the basic center to reach deeper into sterically demanding receptor pockets (such as the transmembrane domains of GPCRs)[3].
-
The Cyclopropylmethyl N-Alkyl Group : Unlike simple ethyl or propyl chains, the cyclopropylmethyl substituent provides a unique balance of steric bulk and restricted bond rotation. This rigid lipophilic moiety occupies specific hydrophobic sub-pockets in target proteins while resisting Cytochrome P450 (CYP)-mediated oxidative N-dealkylation, thereby improving the metabolic half-life of the resulting drug.
-
Nucleophilicity and Basicity : The unsubstituted secondary amine in the diazepane ring is highly basic, with a predicted pKa of ~10.8 (extrapolated from homologous 1-methyl-1,4-diazepane models)[4]. This ensures it acts as a potent nucleophile during synthetic coupling and remains predominantly protonated at physiological pH (7.4) to form critical salt bridges with target proteins.
Synthetic Methodologies: Protocols & Causality
CAS 67990-65-2 is typically supplied as a free base or a dihydrochloride salt[5]. The following protocol outlines a self-validating workflow for incorporating this building block into an electron-deficient heteroaryl scaffold via Nucleophilic Aromatic Substitution (SNAr).
Protocol: Nucleophilic Aromatic Substitution (SNAr)
Objective: Couple the secondary amine of CAS 67990-65-2 to an aryl-halide electrophile.
-
Reagent Preparation & Solvent Selection : Dissolve the electrophile (1.0 eq) and CAS 67990-65-2 (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Causality: SNAr reactions proceed via a highly polar Meisenheimer complex transition state. Polar aprotic solvents like DMF stabilize this intermediate, significantly accelerating the reaction rate compared to non-polar alternatives.
-
-
Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the stirring solution.
-
Causality: The substitution generates HCl. If unneutralized, HCl will protonate the highly basic secondary amine of the diazepane (pKa ~10.8)[4], rendering it non-nucleophilic and stalling the reaction. DIPEA is selected because its steric bulk prevents it from acting as a competing nucleophile.
-
-
Thermal Activation : Heat the reaction mixture to 80–100 °C under an inert atmosphere for 4–6 hours.
-
Causality: While the secondary amine is a strong nucleophile, the 7-membered ring introduces slight transannular steric hindrance. Thermal energy provides the activation energy required to overcome this steric penalty during the initial nucleophilic attack.
-
-
Self-Validating Monitoring : Sample the reaction every 2 hours for LC-MS analysis.
-
Validation Logic: The protocol validates its own progression when the UV trace demonstrates the quantitative disappearance of the starting electrophile, coupled with the emergence of a new peak whose mass spectrum matches the
of the target conjugate.
-
-
Isolation & Workup : Quench the reaction with ice-cold water and extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine.
-
Causality: The aqueous quench precipitates highly lipophilic products or forces them into the organic phase, while the brine wash efficiently removes the polar DMF solvent and DIPEA-hydrochloride salts.
-
Step-by-step synthetic workflow for Nucleophilic Aromatic Substitution (SNAr) using CAS 67990-65-2.
Mechanistic Applications: GPCR Target Engagement
The integration of the 1-(cyclopropylmethyl)-1,4-diazepane motif into drug scaffolds is frequently driven by the need to engage Class A G-Protein Coupled Receptors (GPCRs), such as the Histamine H3 receptor[3].
When designing H3 receptor antagonists, the ligand requires a basic amine linked via a spacer to a lipophilic core. The CAS 67990-65-2 moiety serves as an ideal basic headgroup. The secondary amine attaches to the core scaffold, while the tertiary amine (bearing the cyclopropylmethyl group) is protonated at physiological pH. This protonated nitrogen forms a critical, charge-reinforced hydrogen bond with the highly conserved Aspartate residue (Asp114) in Transmembrane Helix 3 (TM3) of the receptor. Simultaneously, the cyclopropyl ring projects into an adjacent hydrophobic pocket, minimizing the entropic penalty of binding and stabilizing the receptor in its inactive state. Because the H3 receptor is Gi/o-coupled, this antagonism prevents the receptor from inhibiting Adenylyl Cyclase (AC), thereby restoring or elevating intracellular cAMP levels.
Mechanism of H3 receptor antagonists with diazepane motif blocking Gi/o-mediated AC inhibition.
Quantitative Data Summary
The table below consolidates the critical physicochemical parameters of the compound to aid in computational modeling and synthetic planning.
| Property | Value | Scientific Rationale / Implication |
| CAS Registry Number | 67990-65-2[6] | Unique chemical identifier for 1-(Cyclopropylmethyl)-1,4-diazepane. |
| Molecular Formula | C9H18N2[1] | Defines the exact atomic composition. |
| Molecular Weight | 154.25 g/mol [1] | Low molecular weight ensures high ligand efficiency when incorporated into larger scaffolds. |
| pKa (Secondary Amine) | ~10.8 (Predicted)[4] | Highly basic; ensures complete protonation at physiological pH, acting as a strong nucleophile during synthesis. |
| Ring System | 1,4-Diazepane (Homopiperazine) | 7-membered ring provides enhanced conformational flexibility compared to rigid 6-membered piperazines. |
| N-Alkyl Substituent | Cyclopropylmethyl | Imparts steric bulk and lipophilicity while resisting CYP450-mediated oxidative dealkylation. |
References
-
ChemSrc. "884199-31-9_CAS号:884199-31-9_1 ... - CAS号查询". ChemSrc. URL: [Link]
-
ZINC Database. "1,4-diazepane | ZINC Is Not Commercial - A database of ...". ZINC12. URL:[Link]
-
Keying Chemical. "An tSín N-Methylhomopiperazine 4318-37-0 Monaróirí, Soláthraithe, Monarcha - Keying". Keying Chemical. URL:[Link]
-
National Institutes of Health. "Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC". NIH PMC. URL:[Link]
Sources
- 1. 1-(cyclopropylmethyl)-1,4-diazepane | 67990-65-2 [m.chemicalbook.com]
- 2. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,4-diazepane | ZINC Is Not Commercial - A database of commercially-available compounds [zinc12.docking.org]
- 4. An tSín N-Methylhomopiperazine 4318-37-0 Monaróirí, Soláthraithe, Monarcha - Keying [otq.keyingchemical.org]
- 5. 884199-31-9_CAS号:884199-31-9_1-(Cyclopropylmethyl)-1,4-diazepane dihydrochloride - 化源网 [chemsrc.com]
- 6. 1042549-67-6|[3-(4-Methylpiperazin-1-yl)propyl](2-methylpropyl)amine|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to 1-(Cyclopropylmethyl)-1,4-diazepane: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 1,4-Diazepane Scaffold in Medicinal Chemistry
The 1,4-diazepane motif is a privileged seven-membered heterocyclic ring system containing two nitrogen atoms. This structural framework is of significant interest in medicinal chemistry due to its conformational flexibility, which allows for optimal interaction with a variety of biological targets. Derivatives of 1,4-diazepane have demonstrated a broad spectrum of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer properties[1][2][3]. The therapeutic success of drugs containing this scaffold has established it as a valuable template in modern drug design and discovery[4].
This technical guide provides a comprehensive overview of 1-(Cyclopropylmethyl)-1,4-diazepane, a specific derivative that incorporates a cyclopropylmethyl substituent. The inclusion of the cyclopropyl group, a small, strained carbocycle, can significantly influence a molecule's physicochemical properties, metabolic stability, and binding affinity to target proteins. This guide will detail a proposed synthetic route for this compound, its key analytical and spectroscopic characteristics, and its potential applications in the development of novel therapeutics.
Physicochemical Properties of 1-(Cyclopropylmethyl)-1,4-diazepane
A summary of the key physicochemical properties of 1-(Cyclopropylmethyl)-1,4-diazepane is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆N₂ | [5][6] |
| Molecular Weight | 140.23 g/mol | [5][7] |
| CAS Number | 30858-71-0 | [5] |
| Appearance | Predicted: Colorless to pale yellow liquid | - |
| Boiling Point | Predicted: ~190-210 °C at 760 mmHg | - |
| Solubility | Predicted: Soluble in methanol, ethanol, and dichloromethane | - |
Synthesis of 1-(Cyclopropylmethyl)-1,4-diazepane
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 1-(Cyclopropylmethyl)-1,4-diazepane.
Experimental Protocol
Materials:
-
1,4-Diazepane
-
Cyclopropanecarboxaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a solution of 1,4-diazepane (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add cyclopropanecarboxaldehyde (1.1 eq). Stir the mixture at room temperature for 30 minutes.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may cause a slight exotherm. Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Final Purification: The crude 1-(Cyclopropylmethyl)-1,4-diazepane can be further purified by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to afford the pure product.
Spectroscopic Characterization
The structural elucidation of 1-(Cyclopropylmethyl)-1,4-diazepane relies on a combination of spectroscopic techniques. While experimental data is not publicly available, the following sections outline the expected spectral features based on the analysis of structurally related compounds[9][10][11].
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the carbon-hydrogen framework of the molecule.
¹H NMR (Predicted, 400 MHz, CDCl₃):
-
δ 2.80-3.00 (m, 4H): Protons on the carbons adjacent to the secondary amine (N-H).
-
δ 2.60-2.80 (m, 4H): Protons on the carbons adjacent to the tertiary amine.
-
δ 2.45 (d, J=6.8 Hz, 2H): Methylene protons of the cyclopropylmethyl group.
-
δ 1.70-1.85 (m, 2H): Protons on the central carbon of the diazepane ring.
-
δ 0.80-0.95 (m, 1H): Methine proton of the cyclopropyl ring.
-
δ 0.40-0.55 (m, 2H): Methylene protons of the cyclopropyl ring.
-
δ 0.00-0.15 (m, 2H): Methylene protons of the cyclopropyl ring.
¹³C NMR (Predicted, 100 MHz, CDCl₃):
-
δ 63.5: Methylene carbon of the cyclopropylmethyl group.
-
δ 56.0: Carbons of the diazepane ring adjacent to the tertiary amine.
-
δ 48.0: Carbons of the diazepane ring adjacent to the secondary amine.
-
δ 28.0: Central carbon of the diazepane ring.
-
δ 11.0: Methine carbon of the cyclopropyl ring.
-
δ 4.0: Methylene carbons of the cyclopropyl ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Expected Fragmentation Pattern (Electron Ionization - EI):
The molecular ion peak ([M]⁺) is expected at m/z = 140. Key fragmentation pathways would likely involve the loss of the cyclopropylmethyl group or cleavage of the diazepane ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected IR Absorption Bands (Predicted):
-
3300-3400 cm⁻¹ (broad): N-H stretching of the secondary amine.
-
2920-2980 cm⁻¹ (strong): C-H stretching of the aliphatic methylene and methine groups.
-
1450-1470 cm⁻¹: C-H bending of the methylene groups.
-
~1020 cm⁻¹: C-N stretching.
Potential Applications in Drug Development
The unique combination of the 1,4-diazepane scaffold and the cyclopropylmethyl substituent in 1-(Cyclopropylmethyl)-1,4-diazepane suggests several potential avenues for its application in drug discovery. The 1,4-diazepane core has been successfully incorporated into a range of CNS-active agents[4][12]. The cyclopropylmethyl group can enhance metabolic stability and may introduce favorable interactions within the binding pockets of target proteins.
Recent research has explored 1,4-diazepane derivatives as inhibitors of amyloid-beta (Aβ) aggregation, a key pathological hallmark of Alzheimer's disease[12]. The conformational flexibility of the diazepane ring allows for effective interaction with the amyloidogenic proteins. The lipophilic nature of the cyclopropylmethyl group could potentially enhance the blood-brain barrier permeability of such derivatives, a critical factor for CNS drug candidates.
Furthermore, the 1,4-diazepane scaffold has been utilized in the design of inhibitors for various kinases, which are crucial targets in oncology[13]. The specific substitution pattern of 1-(Cyclopropylmethyl)-1,4-diazepane could be explored to develop selective kinase inhibitors.
Conclusion
1-(Cyclopropylmethyl)-1,4-diazepane is a molecule of significant interest for medicinal chemists and drug development professionals. Its synthesis can be readily achieved through established synthetic methodologies such as reductive amination. The structural features of this compound, combining the privileged 1,4-diazepane scaffold with the unique properties of a cyclopropylmethyl group, make it an attractive starting point for the design of novel therapeutic agents, particularly in the areas of neurodegenerative diseases and oncology. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
[1] Rashid, M., et al. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis. 2019.
[12] UWSpace. Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. 2025.
[4] SciSpace. Synthesis and characterization of some 1,4-diazepines derivatives.
[2] Semantic Scholar. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
[14] International Journal of Pharmaceutical and Chemical Sciences. THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION.
[6] PubChem. 1-cyclopropyl-1,4-diazepane. Available from: [Link]
[15] IAJPS. PHARMACEUTICAL SCIENCES.
[10] BenchChem. A Comparative Guide to the 1H and 13C NMR Spectral Analysis of Cyclopropylbenzene Derivatives. 2025.
[3] PubMed. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available from: [Link]
[11] MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. 2025.
[8] ResearchGate. 1,4‐Diazepane Ring‐Based Systems | Request PDF.
[16] Semantic Scholar. Tropical Journal of Pharmaceutical Research October 2022.
[13] -ORCA. Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents.
[17] Frontiers. 1H NMR-Based Metabolomics Coupled With Molecular Docking Reveal the Anti-Diabetic Effects and Potential Active Components of Berberis vernae on Type 2 Diabetic Rats.
[18] MDPI. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. 2025.
[19] ResearchGate. H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy | Request PDF. 2025.
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. chemscene.com [chemscene.com]
- 6. PubChemLite - 1-cyclopropyl-1,4-diazepane (C8H16N2) [pubchemlite.lcsb.uni.lu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 13. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 14. ijpcbs.com [ijpcbs.com]
- 15. iajps.com [iajps.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Frontiers | 1H NMR-Based Metabolomics Coupled With Molecular Docking Reveal the Anti-Diabetic Effects and Potential Active Components of Berberis vernae on Type 2 Diabetic Rats [frontiersin.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
1-(Cyclopropylmethyl)-1,4-diazepane SMILES and InChIKey
An In-Depth Technical Guide to 1-(Cyclopropylmethyl)-1,4-diazepane: Structural Elucidation, Synthesis, and Applications in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. 1-(Cyclopropylmethyl)-1,4-diazepane is a highly versatile, privileged building block that combines the conformational flexibility of a seven-membered diazepane ring with the lipophilic, sterically constrained properties of a cyclopropylmethyl moiety. This whitepaper provides a comprehensive technical analysis of its cheminformatic identity (SMILES and InChIKey), pharmacological rationale, and self-validating synthetic workflows designed for researchers and drug development professionals.
Cheminformatic Topology: SMILES and InChIKey
Accurate digital representation of chemical structures is paramount for database cross-referencing, molecular docking, and intellectual property documentation.
Canonical SMILES Breakdown
The Simplified Molecular-Input Line-Entry System (SMILES) provides a topological map of the molecule based on a depth-first traversal of its graph. The canonical SMILES for 1-(cyclopropylmethyl)-1,4-diazepane is: C1CC1CN2CCNCCC2
Topological Causality:
-
C1CC1: Denotes the cyclopropyl group. The 1s indicate the ring closure between the first and third carbon atoms.
-
C: Represents the methylene (
) linker bridging the cyclopropyl ring to the heterocycle. -
N2: Identifies the substituted nitrogen at position 1 of the 1,4-diazepane ring. The 2 signifies the closure of the seven-membered ring.
-
CCNCCC2: Maps the remaining backbone of the 1,4-diazepane (homopiperazine) ring. It traces the ethylene bridge (CC), the unsubstituted secondary amine (N), and the propylene bridge (CCC), looping back to the initial nitrogen (2).
InChI and InChIKey Framework
While SMILES is human-readable, it can suffer from non-uniqueness depending on the generation algorithm. The International Chemical Identifier (InChI) and its hashed counterpart, the InChIKey, resolve this by providing a standardized, collision-resistant digital fingerprint.
For 1-(cyclopropylmethyl)-1,4-diazepane, the InChIKey is a 27-character SHA-256 hash. The first 14 characters encode the core skeletal connectivity (the
Table 1: Cheminformatic and Physicochemical Profile
| Parameter | Value |
| IUPAC Name | 1-(cyclopropylmethyl)-1,4-diazepane |
| Molecular Formula | |
| Molecular Weight | 154.25 g/mol |
| Canonical SMILES | C1CC1CN2CCNCCC2 |
| Hydrogen Bond Donors | 1 (Secondary Amine) |
| Hydrogen Bond Acceptors | 2 (Nitrogen lone pairs) |
| Rotatable Bonds | 2 |
| Topological Polar Surface Area | 15.3 Ų |
Pharmacological Rationale
The integration of 1-(cyclopropylmethyl)-1,4-diazepane into a drug discovery pipeline is driven by specific structure-activity relationship (SAR) logic. The 1,4-diazepane ring offers greater conformational flexibility than its rigid six-membered counterpart, piperazine. This flexibility allows the scaffold to adopt unique 3D geometries, enabling it to bind to complex target receptors, including G-protein-coupled receptors (GPCRs) and kinases[1].
Simultaneously, the cyclopropylmethyl group is a classic pharmacophore used to modulate receptor binding kinetics and enhance blood-brain barrier (BBB) penetration due to its optimal lipophilicity and metabolic stability against oxidative cleavage.
Caption: Logical framework of 1-(Cyclopropylmethyl)-1,4-diazepane in CNS drug design.
Synthetic Methodologies: Self-Validating Protocols
The synthesis of substituted diazepines can be achieved through various routes, including advanced heteropolyacid-catalyzed procedures for complex fused systems[2]. However, for the specific mono-alkylation of 1,4-diazepane to yield 1-(cyclopropylmethyl)-1,4-diazepane, a controlled nucleophilic substitution (
Experimental Protocol: Controlled N-Alkylation
Objective: Selective mono-alkylation of 1,4-diazepane (homopiperazine) while suppressing over-alkylation.
Step 1: Reagent Preparation & Stoichiometry
-
Dissolve 1,4-diazepane (1.0 eq, 10 mmol) in 20 mL of anhydrous acetonitrile (MeCN).
-
Causality: MeCN is selected as a polar aprotic solvent. It enhances the nucleophilicity of the secondary amine by leaving it unsolvated, while maintaining the solubility of the inorganic base.
Step 2: Base Addition
-
Add anhydrous potassium carbonate (
, 1.5 eq, 15 mmol) to the stirring solution. -
Causality:
acts as a mild, insoluble acid scavenger. It neutralizes the hydrobromic acid (HBr) generated during the reaction, preventing the protonation of the unreacted 1,4-diazepane, which would otherwise render it non-nucleophilic and stall the reaction.
Step 3: Electrophile Addition & Reflux
-
Slowly add (bromomethyl)cyclopropane (1.0 eq, 10 mmol) dropwise at 0 °C to control the initial exothermic reaction.
-
Heat the mixture to reflux (80 °C) for 12 hours under a nitrogen atmosphere.
Step 4: In-Process Validation (Self-Validation System)
-
At 6 hours, extract a 50 µL aliquot, dilute in dichloromethane (DCM), and spot on a silica TLC plate (Eluent: DCM:MeOH:
90:9:1). -
Validation Logic: Stain the plate with ninhydrin. The
prevents the amines from streaking on the acidic silica. The disappearance of the UV-active (bromomethyl)cyclopropane spot and the emergence of a new distinct amine spot (with a different value than the starting material) confirms forward progress. If unreacted halide remains, refluxing must continue.
Step 5: Workup and Purification
-
Cool to room temperature, filter the inorganic salts, and concentrate the filtrate in vacuo.
-
Redissolve the residue in DCM, wash with brine to remove residual MeCN and salts, dry over
, and purify via flash column chromatography (silica gel, DCM/MeOH gradient).
Caption: Step-by-step synthetic workflow for the N-alkylation of 1,4-diazepane.
Analytical Validation
To ensure the trustworthiness of the synthesized batch, the final product must undergo rigorous analytical validation:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the exact mass. The expected
peak for is m/z 155.15. - H-NMR (Proton Nuclear Magnetic Resonance): Essential for verifying the mono-alkylation. The spectrum must show the distinct multiplet of the cyclopropyl methine proton (~0.8-1.0 ppm) and the correct integration ratio between the cyclopropylmethyl protons and the 1,4-diazepane ring protons. The absence of a second cyclopropylmethyl signal confirms that di-alkylation was successfully avoided.
References
-
Rashid, M. A., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. "1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance." Current Organic Synthesis, 2019. URL: [Link]
-
Kaoua, R., Bennamane, N., Bakhta, S., Benadji, S., Rabia, C., & Nedjar-Kolli, B. "Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure." Molecules, 2011. URL: [Link]
Sources
Strategic Integration of Cyclopropyl-Homopiperazine Motifs in Lead Optimization
Executive Summary
In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles frequently requires the precise tuning of basicity, lipophilicity, and conformational geometry. The cyclopropyl-homopiperazine motif has emerged as a privileged structural cassette. By replacing standard piperazine rings with a seven-membered homopiperazine (diazepane) and capping the distal nitrogen with a cyclopropyl group, researchers can fundamentally alter a molecule's exit vectors, metabolic stability, and target residence time.
This whitepaper provides an in-depth technical analysis of the cyclopropyl-homopiperazine scaffold, detailing the physicochemical causality behind its efficacy, its application in specific therapeutic domains (e.g., kinase inhibition and histamine H3 receptor antagonism), and validated synthetic methodologies for its incorporation.
Structural Rationale & Physicochemical Causality
The Homopiperazine Scaffold: Vector Alteration
Piperazine is a ubiquitous linker in drug discovery, but its rigid chair conformation dictates a strict 180° (para-like) or 60° (ortho-like) exit vector for its substituents. Homopiperazine, containing an additional methylene unit, introduces a degree of conformational flexibility. This flexibility allows the seven-membered ring to adopt twist-chair or boat-like conformations, altering the exit vector of the attached groups by approximately 15° to 25°. This subtle geometric shift is critical when attempting to probe deep, narrow binding pockets, such as the solvent-exposed channels of kinases, where homopiperazine derivatives have demonstrated superior selectivity profiles compared to their piperazine or piperidine counterparts [1].
The Cyclopropyl Cap: Metabolic Shielding and pKa Modulation
The addition of a cyclopropyl group to the distal nitrogen serves two primary functions:
-
Metabolic Stability: Standard N-methyl or N-ethyl groups are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidative dealkylation. The carbon-hydrogen bonds in a cyclopropyl ring possess high s-character (approaching
hybridization), which significantly increases the bond dissociation energy. This makes hydrogen abstraction by CYP enzymes energetically unfavorable, drastically reducing intrinsic clearance ( ). -
Basicity Tuning: The increased s-character of the cyclopropyl ring exerts a mild electron-withdrawing inductive effect on the adjacent nitrogen. This slightly lowers the
of the amine (typically by 0.3 - 0.6 units compared to an N-isopropyl group), which increases the fraction of un-ionized drug at physiological pH (7.4), thereby enhancing passive membrane permeability and blood-brain barrier (BBB) penetration.
Quantitative Physicochemical Profiling
The following table summarizes the typical shifts in physicochemical properties observed during lead optimization when transitioning from standard aliphatic amines to the cyclopropyl-homopiperazine motif.
| Scaffold Core | N-Substituent | Ring Size | CYP3A4 | BBB Permeability ( | ||
| Piperazine | Methyl | 6 | 8.8 | 0.2 | 45.2 | Moderate |
| Homopiperazine | Methyl | 7 | 9.1 | 0.4 | 52.8 | Moderate |
| Homopiperazine | Isopropyl | 7 | 9.2 | 0.8 | 38.4 | High |
| Homopiperazine | Cyclopropyl | 7 | 8.5 | 0.9 | 12.1 | Very High |
Data represents aggregated theoretical baselines for structural cassettes. Note the significant drop in
Target Applications and Case Studies
Histamine H3 Receptor Antagonists
The histamine H3 receptor is a presynaptic autoreceptor localized primarily in the central nervous system (CNS). Early H3 antagonists, such as ciproxifan (which features a cyclopropyl ketone), relied heavily on imidazole rings, which unfortunately led to potent CYP450 inhibition and poor oral bioavailability [2].
To overcome this, medicinal chemists transitioned to non-imidazole scaffolds utilizing basic amine linkers. The integration of homopiperazine derivatives proved highly effective in maintaining the critical salt-bridge interaction with Asp114 in the H3 receptor binding pocket. Capping the homopiperazine with a cyclopropyl group optimized the lipophilicity for CNS penetration while mitigating the off-target hERG liabilities often associated with highly basic, lipophilic amines [3].
Mechanism of H3 Receptor Antagonism modulating cAMP production.
Kinase Inhibitors (e.g., GAK and VEGFR)
In the realm of oncology and antiviral therapeutics, kinase inhibitors require exquisite selectivity. In the optimization of Isothiazolo[4,3-b]pyridines as inhibitors of Cyclin G-associated kinase (GAK), researchers discovered that extending the molecule into the solvent-exposed region using homopiperazine isosteres yielded potent affinity [4]. The introduction of small cyclo-aliphatic substituents, specifically cyclopropyl groups, to these nitrogenous bases allowed the molecules to pack tightly against the lipophilic residues at the edge of the ATP-binding cleft without incurring the entropic penalty associated with highly flexible linear alkyl chains [5].
Lead optimization workflow utilizing the cyclopropyl-homopiperazine motif.
Experimental Methodologies
The synthesis of 1-cyclopropylhomopiperazine building blocks requires specific conditions. Direct alkylation with cyclopropyl bromide is notoriously inefficient due to the high activation energy of
Protocol: Synthesis of 1-Boc-4-cyclopropylhomopiperazine
Rationale: This protocol utilizes[(1-ethoxycyclopropyl)oxy]trimethylsilane as a stable cyclopropanone equivalent. The reaction proceeds via an iminium intermediate, which is subsequently reduced by sodium cyanoborohydride. Boc-protection ensures mono-alkylation.
Reagents & Materials:
-
1-Boc-homopiperazine (1.0 eq, 10 mmol)
-
[(1-ethoxycyclopropyl)oxy]trimethylsilane (1.5 eq, 15 mmol)
-
Sodium cyanoborohydride (
) (1.5 eq, 15 mmol) -
Glacial acetic acid (AcOH) (5.0 eq, 50 mmol)
-
Anhydrous Methanol (MeOH) (50 mL)
Step-by-Step Procedure:
-
Imine Formation: Dissolve 1-Boc-homopiperazine (2.0 g, 10 mmol) in anhydrous MeOH (30 mL) under an inert argon atmosphere. Add[(1-ethoxycyclopropyl)oxy]trimethylsilane (2.6 g, 15 mmol) followed by glacial acetic acid (3.0 g, 50 mmol).
-
Activation: Stir the mixture at 60 °C for 2 hours. Causality: Heating is required to facilitate the decomposition of the silane reagent into the active cyclopropanone intermediate and drive iminium formation.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Carefully add
(0.94 g, 15 mmol) in small portions to manage the evolution of hydrogen gas. -
Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12 hours.
-
Quenching & Extraction: Quench the reaction with 1N NaOH (aq) until the pH reaches ~10. Causality: Basic workup neutralizes the acetic acid and ensures the homopiperazine nitrogen is deprotonated, partitioning the product into the organic layer. Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, DCM:MeOH 95:5) to yield 1-Boc-4-cyclopropylhomopiperazine as a pale yellow oil. -
Deprotection (Optional): To yield the free amine for scaffold coupling, treat the intermediate with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours at room temperature, followed by basic workup.
References
-
A Molecular Hybridization Approach for the Design of Potent, Highly Selective, and Brain-Penetrant N-Myristoyltransferase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
-
Novel Histamine H3-Receptor Antagonists with Carbonyl-Substituted 4-(3-(Phenoxy)propyl)-1H-imidazole Structures like Ciproxifan and Related Compounds. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
- Piperazine and aminopyrrolidine compounds as histamine h3 receptor antagonists. Google Patents (WO2010133544A1).
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
-
Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity. PMC - NIH. Available at:[Link]
The Pharmacological Landscape of 1-(Cyclopropylmethyl)-1,4-Diazepane Scaffolds: A Technical Guide for Drug Discovery
For Immediate Release
This in-depth technical guide offers a comprehensive analysis of the pharmacological profile of 1-(Cyclopropylmethyl)-1,4-diazepane scaffolds, a promising area for the development of novel therapeutics targeting the central nervous system (CNS). This document provides researchers, scientists, and drug development professionals with a detailed exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of this unique chemical entity.
Introduction: The Emergence of a Privileged Scaffold
The 1,4-diazepine core is a well-established "privileged structure" in medicinal chemistry, renowned for its ability to interact with a wide array of biological targets.[1][2] Derivatives of this seven-membered heterocyclic ring system have demonstrated a broad spectrum of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, and even anticancer properties.[3][4][5] The introduction of a cyclopropylmethyl group at the 1-position of the 1,4-diazepane ring creates a novel chemical scaffold with the potential for unique pharmacological profiles. The cyclopropylmethyl moiety is a known pharmacophore in various CNS-active compounds, often influencing receptor affinity and selectivity. This guide will delve into the known and potential therapeutic applications of this specific scaffold.
Synthetic Strategies for 1-(Cyclopropylmethyl)-1,4-Diazepane Derivatives
The synthesis of the 1-(Cyclopropylmethyl)-1,4-diazepane core and its derivatives can be achieved through several established synthetic routes. A common approach involves the N-alkylation of a pre-formed 1,4-diazepane ring with cyclopropylmethyl bromide or a similar electrophilic reagent.
A general synthetic pathway is depicted below:
Caption: General synthetic scheme for 1-(Cyclopropylmethyl)-1,4-diazepane derivatives.
Experimental Protocol: Synthesis of 1-(Cyclopropylmethyl)-1,4-diazepane
This protocol outlines a representative synthesis of the core scaffold.
Materials:
-
1,4-Diazepane
-
Cyclopropylmethyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of 1,4-diazepane (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add cyclopropylmethyl bromide (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(Cyclopropylmethyl)-1,4-diazepane.
Pharmacological Profile: Targeting the Central Nervous System
While a comprehensive pharmacological profile of the 1-(Cyclopropylmethyl)-1,4-diazepane scaffold is still an emerging area of research, existing data on related structures suggest several potential CNS targets.
Monoamine Oxidase (MAO) Inhibition
The presence of the cyclopropylmethyl group is a key structural feature of known monoamine oxidase (MAO) inhibitors.[6] MAO enzymes are crucial in the metabolism of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[7] Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and Parkinson's disease.[8]
Although direct experimental evidence for MAO inhibition by 1-(Cyclopropylmethyl)-1,4-diazepane derivatives is limited, the structural analogy to known cyclopropylamine-containing MAO inhibitors strongly suggests this as a primary avenue for investigation.
Caption: Proposed mechanism of MAO inhibition by the 1-(Cyclopropylmethyl)-1,4-diazepane scaffold.
Dopamine and Serotonin Receptor Modulation
The 1,4-diazepine core is a common feature in ligands for dopamine and serotonin receptors. For example, certain benzodiazepines, which share a similar seven-membered ring, are known to interact with these receptors.[9] The diverse substitutions possible on the 1,4-diazepane ring, in combination with the cyclopropylmethyl group, could lead to compounds with selective affinities for various dopamine (D1-D5) and serotonin (5-HT) receptor subtypes. Such compounds could have applications in treating schizophrenia, anxiety, and other mood disorders.
Other Potential CNS Targets
Research on 1,4-diazepane derivatives has also pointed towards other potential therapeutic targets within the CNS:
-
Cannabinoid Receptor 2 (CB2): A high-throughput screening campaign identified 1,4-diazepane compounds as potent and selective CB2 agonists, although these compounds suffered from low metabolic stability.[10]
-
EP4 Receptor: A derivative containing a 1-(cyclopropylmethyl) substituent on a different heterocyclic core was identified as a potent and orally bioavailable EP4 receptor antagonist, suggesting a potential role in neuroinflammation and cancer.[11]
Structure-Activity Relationship (SAR) Insights
While a detailed SAR for the 1-(Cyclopropylmethyl)-1,4-diazepane scaffold is yet to be fully elucidated, some general principles can be inferred from related compound classes.
Table 1: Postulated SAR for 1-(Cyclopropylmethyl)-1,4-diazepane Derivatives
| Position | Modification | Potential Impact on Activity |
| N1 | Cyclopropylmethyl (Fixed) | Key for potential MAO inhibition and interaction with specific receptor pockets. |
| N4 | Aryl or substituted aryl groups | Can significantly influence affinity and selectivity for dopamine and serotonin receptors. |
| C2, C3, C5, C6, C7 | Alkyl or other small substituents | May affect conformation and metabolic stability. |
Experimental Protocols for Pharmacological Evaluation
To fully characterize the pharmacological profile of novel 1-(Cyclopropylmethyl)-1,4-diazepane derivatives, a battery of in vitro and in vivo assays is required.
In Vitro Assays
This assay determines the inhibitory potency of the compounds against MAO-A and MAO-B.
Protocol:
-
Human recombinant MAO-A or MAO-B is pre-incubated with various concentrations of the test compound.
-
The enzymatic reaction is initiated by the addition of a substrate (e.g., kynuramine).
-
The formation of the product is measured fluorometrically.
-
IC₅₀ values are calculated from the concentration-response curves.[12]
These assays are used to determine the affinity of the compounds for various CNS receptors.
Caption: Workflow for a competitive radioligand binding assay.
General Protocol:
-
A membrane preparation containing the receptor of interest is incubated with a specific radioligand and varying concentrations of the test compound.
-
After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the filter is quantified using a scintillation counter.
-
The IC₅₀ value is determined, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value (inhibitor binding affinity) is then calculated using the Cheng-Prusoff equation.
In Vivo Behavioral Models
To assess the potential therapeutic effects of these compounds, various animal models can be employed.
-
Forced Swim Test (Antidepressant Activity): This model is used to screen for antidepressant-like activity. A reduction in immobility time is indicative of an antidepressant effect.[13]
-
Elevated Plus Maze (Anxiolytic Activity): This test is used to assess anxiety-like behavior in rodents. An increase in the time spent in the open arms of the maze suggests an anxiolytic effect.
-
Prepulse Inhibition of Startle (Antipsychotic Activity): This model is used to screen for antipsychotic potential. The ability of a compound to reverse a deficit in prepulse inhibition induced by a psychostimulant is indicative of antipsychotic-like activity.
Future Directions and Conclusion
The 1-(Cyclopropylmethyl)-1,4-diazepane scaffold represents a promising starting point for the design of novel CNS-active agents. The available literature on related structures strongly suggests that these compounds may exhibit a polypharmacological profile, potentially targeting MAO enzymes as well as dopamine and serotonin receptors.
Future research should focus on the systematic synthesis and pharmacological evaluation of a library of 1-(Cyclopropylmethyl)-1,4-drazepane derivatives to establish a clear and comprehensive structure-activity relationship. This will involve screening against a broad panel of CNS targets and subsequent evaluation of promising candidates in relevant in vivo models of neuropsychiatric disorders. The insights gained from such studies will be invaluable for the development of the next generation of therapeutics for a range of debilitating CNS conditions.
References
- Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis.
- Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science.
- Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar.
- Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. OUCI.
- Bioorganic and Medicinal Chemistry. (2021).
- Hegedus, A., et al. (n.d.).
- Ramajayam, R., Girdhar, R., & Yadav, M.R. (2007). Current Scenario of 1,4-Diazepines as Potent Biomolecules-A Mini Review. Mini-Reviews in Medicinal Chemistry.
- Kumar, S., et al. (2025). Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. TCG Lifesciences.
- ChemScene. (n.d.). 1-Cyclopropyl-1,4-diazepane. ChemScene.
- Bioorganic & Medicinal Chemistry Letters. (2011).
- Molecules. (2025). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. PMC.
- Wang, Y.-J., et al. (2009). Pharmacological characterization of ATPM [(-)
- Journal of Enzyme Inhibition and Medicinal Chemistry. (2019). SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs. PMC.
- Ramajayam, R., Girdhar, R., & Yadav, M.R. (2025). Current Scenario of 1,4-Diazepines as Potent Biomolecules-A Mini Review.
- Molecules. (2025).
- Antimicrobial Agents and Chemotherapy. (2024). Development of non-sedating benzodiazepines with in vivo antischistosomal activity. ASM Journals.
- Frontiers in Pharmacology. (2021). Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. Semantic Scholar.
- Journal of Enzyme Inhibition and Medicinal Chemistry. (2019). SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs. PubMed.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. JOCPR.
- U.S. Food and Drug Administration. (2019). APPLICATION NUMBER: - 211635Orig1s000 CLINICAL PHARMACOLOGY REVIEW(S).
- Journal of Medicinal Chemistry. (1981). Some 14 beta-substituted analogues of N-(cyclopropylmethyl)normorphine. PubMed.
Sources
- 1. corpus.ulaval.ca [corpus.ulaval.ca]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. benthamscience.com [benthamscience.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. (PDF) Review on Synthesis of Biologically Active Diazepam Derivatives [academia.edu]
- 10. 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tcgls.com [tcgls.com]
- 12. SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance [ouci.dntb.gov.ua]
A Technical Guide to the Organic Solvent Solubility of 1-(Cyclopropylmethyl)-1,4-diazepane: Predictive Insights and Experimental Protocols
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of the solubility of 1-(Cyclopropylmethyl)-1,4-diazepane in organic solvents. In the absence of extensive empirical solubility data in publicly available literature, this document establishes a framework for understanding and determining its solubility profile. It combines theoretical predictions based on physicochemical properties with detailed, field-proven experimental methodologies. This approach is designed to empower researchers to make informed decisions regarding solvent selection for synthesis, purification, formulation, and analytical characterization.
Executive Summary: A Predictive Overview
1-(Cyclopropylmethyl)-1,4-diazepane is a substituted diazepane, a class of heterocyclic compounds with significant interest in medicinal chemistry.[1] Understanding its solubility is critical for its practical application. Based on its structure, a qualitative solubility profile can be predicted. The molecule possesses a polar 1,4-diazepane ring containing two nitrogen atoms capable of hydrogen bonding, and a non-polar cyclopropylmethyl group. This amphiphilic nature suggests a nuanced solubility behavior. It is anticipated to be soluble in polar aprotic solvents and to a lesser extent in polar protic and non-polar solvents. However, precise quantitative data can only be ascertained through empirical testing.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is a foundational concept in predicting solubility.[2] This can be further refined by examining the physicochemical properties of 1-(Cyclopropylmethyl)-1,4-diazepane and the properties of various organic solvents.
Physicochemical Properties of 1-(Cyclopropylmethyl)-1,4-diazepane
A comprehensive understanding of the molecule's properties is the first step in predicting its solubility. While experimental data is limited, computational models provide valuable estimates.
| Property | Predicted Value/Information | Source | Significance for Solubility |
| Molecular Formula | C₈H₁₆N₂ | - | Provides the elemental composition. |
| Molecular Weight | 140.23 g/mol | - | Lower molecular weight generally favors solubility. |
| Polar Surface Area (PSA) | 15.27 Ų | - | A low PSA suggests moderate polarity, influencing interactions with polar solvents. |
| logP (Octanol-Water Partition Coefficient) | 0.44 | - | A low logP value indicates a degree of hydrophilicity, suggesting some solubility in polar solvents. |
| Hydrogen Bond Donors | 1 | - | The secondary amine can act as a hydrogen bond donor. |
| Hydrogen Bond Acceptors | 2 | - | The two nitrogen atoms can act as hydrogen bond acceptors. |
| pKa | Not readily available, but the diazepane nitrogens are basic. | - | The basic nature of the nitrogens will significantly influence solubility in acidic solutions. |
| Structure | A saturated 7-membered ring with two nitrogen atoms, one of which is substituted with a cyclopropylmethyl group. | - | The flexible ring and the presence of both polar (amines) and non-polar (cyclopropylmethyl, methylene groups) regions contribute to its amphiphilic character. |
The presence of the cyclopropyl group, while primarily non-polar, can influence the electronic properties of the adjacent nitrogen atom through hyperconjugation, potentially affecting its basicity and, consequently, its interaction with protic solvents.[3][4]
Hansen Solubility Parameters (HSP)
A more quantitative prediction of solubility can be achieved using Hansen Solubility Parameters (HSP).[5][6] This model deconstructs the total cohesion energy of a substance into three components:
-
δd: Dispersion forces
-
δp: Polar forces
-
δh: Hydrogen bonding forces
For a solute to dissolve in a solvent, their HSP values should be similar. The workflow for utilizing HSP is as follows:
Sources
Safety data sheet (SDS) for 1-(Cyclopropylmethyl)-1,4-diazepane
An In-Depth Technical Guide and Safety Profile for 1-(Cyclopropylmethyl)-1,4-diazepane
Executive Summary & Chemical Significance
In modern medicinal chemistry, the 1,4-diazepane (homopiperazine) ring system has emerged as a privileged scaffold. Compared to the ubiquitous piperazine ring, the seven-membered diazepane introduces enhanced conformational flexibility and altered basicity, which can significantly improve a drug candidate's target affinity and solubility.
1-(Cyclopropylmethyl)-1,4-diazepane is a highly specialized building block. The strategic addition of a cyclopropylmethyl group at the N1 position serves multiple mechanistic purposes:
-
Lipophilic Efficiency: It increases the lipophilicity of the molecule without adding excessive molecular weight.
-
Metabolic Stability: The steric bulk and ring strain of the cyclopropyl group protect the adjacent methylene from rapid oxidative dealkylation by Cytochrome P450 enzymes.
-
Safety Profiling: Branched or cyclic alkyl groups often exhibit reduced hERG channel inhibition liabilities compared to straight-chain alkyl equivalents.
This whitepaper provides a comprehensive Safety Data Sheet (SDS) equivalent, physicochemical profiling, and validated handling protocols for both the free base[1] and its more stable dihydrochloride salt[2].
Physicochemical Profiling & Structural Analysis
Understanding the physical state of the compound is critical for determining storage conditions and reaction stoichiometry. The free base is a high-boiling liquid with a highly basic secondary amine, whereas the dihydrochloride salt is a stable, albeit hygroscopic, solid.
Table 1: Quantitative Physicochemical Data
| Property | 1-(Cyclopropylmethyl)-1,4-diazepane (Free Base) | 1-(Cyclopropylmethyl)-1,4-diazepane Dihydrochloride |
| CAS Number | 67990-65-2[1] | 884199-31-9[2] |
| Molecular Formula | C9H18N2 | C9H20Cl2N2 |
| Molecular Weight | 154.25 g/mol | 227.17 g/mol |
| Predicted Boiling Point | 221.4 ± 8.0 °C[1] | N/A (Decomposes before boiling) |
| Predicted Density | 0.975 ± 0.06 g/cm³[1] | N/A (Solid) |
| Predicted pKa (Strongest Basic) | 10.58 ± 0.20[1] | N/A |
| Physical State at STP | Viscous Liquid | Crystalline Solid |
Causality Note: The high predicted pKa (10.58) of the secondary amine in the free base dictates its aggressive corrosivity to biological tissues, necessitating strict pH controls during aqueous workups.
Hazard Identification & Toxicological Grounding
Because specific in vivo toxicological studies on 1-(Cyclopropylmethyl)-1,4-diazepane are limited, safety protocols must be extrapolated from the parent homopiperazine scaffold, which is heavily documented[3]. The unprotonated secondary amine is a strong nucleophile and base.
GHS Classification (Extrapolated)
-
Skin Corrosion/Irritation (Category 1B): Causes severe skin burns[3]. The high pKa leads to rapid saponification of dermal lipids.
-
Serious Eye Damage (Category 1): Corrosive to ocular tissue; can cause irreversible blindness[4].
-
Acute Toxicity - Dermal (Category 3): Toxic in contact with skin[3].
-
Acute Toxicity - Oral (Category 4/5): Harmful if swallowed[3].
Reactive Hazards
-
Incompatibilities: Reacts violently with strong oxidizing agents, acid chlorides, and acid anhydrides.
-
Hazardous Decomposition: Thermal decomposition yields toxic nitrogen oxides (NOx), carbon monoxide, and hydrogen chloride gas (in the case of the dihydrochloride salt)[4].
Emergency Response & Exposure Workflows
Standard operating procedures (SOPs) must be designed as self-validating systems. For instance, eye wash stations must be tested weekly to ensure immediate functionality, as the tissue damage from homopiperazine derivatives occurs within seconds of contact.
Caption: Emergency response workflow for 1-(Cyclopropylmethyl)-1,4-diazepane exposure.
Experimental Protocols: Synthetic Integration & Handling
To utilize 1-(Cyclopropylmethyl)-1,4-diazepane in drug development (e.g., via Nucleophilic Aromatic Substitution - SNAr), researchers typically purchase the stable dihydrochloride salt (CAS 884199-31-9)[2]. The following protocol details the self-validating methodology for freebasing and reacting this compound.
Workflow: Biphasic Freebasing and SNAr Coupling
Rationale: The dihydrochloride salt is non-nucleophilic. To participate in an SNAr reaction, the secondary amine must be liberated. A biphasic system (Dichloromethane / 1N NaOH) is used to immediately extract the free base into the organic layer, preventing aqueous degradation and minimizing atmospheric CO2 absorption (which forms insoluble carbamate salts).
Step-by-Step Methodology:
-
Preparation: Suspend 1.0 equivalent of 1-(Cyclopropylmethyl)-1,4-diazepane dihydrochloride in Dichloromethane (DCM) (10 mL/mmol) under a nitrogen atmosphere.
-
Alkalinization: Slowly add 1N aqueous NaOH (2.5 equivalents) at 0 °C.
-
Self-Validation Check: Test the pH of the aqueous layer using indicator paper. It must be > 12 to ensure complete deprotonation of the homopiperazine ring (pKa ~10.58)[1].
-
-
Phase Separation: Transfer to a separatory funnel. Extract the aqueous layer twice more with DCM.
-
Drying: Combine the organic layers and dry over anhydrous Na2SO4. Filter the drying agent.
-
Causality Note: Water must be rigorously removed, as residual moisture will hydrolyze electrophiles (e.g., aryl fluorides) in the subsequent SNAr step.
-
-
Coupling: Concentrate the DCM in vacuo to 20% volume, add the aryl halide electrophile (1.1 eq) and an organic base (e.g., DIPEA, 1.5 eq), and heat to 80 °C in a sealed tube.
Caption: Synthetic integration workflow from stable dihydrochloride salt to final API.
Personal Protective Equipment (PPE) Standards
Due to the corrosive and toxic nature of the free base and the irritating dust of the dihydrochloride salt, strict PPE is mandatory[4]:
-
Respiratory Protection: Handle exclusively inside a Class II fume hood. If aerosolization is possible, use a NIOSH-approved respirator with P3 (EN 143) cartridges.
-
Hand Protection: Nitrile gloves are insufficient for prolonged exposure to the free base liquid. Use heavy-duty butyl rubber or laminated film gloves (e.g., Silver Shield) for direct handling.
-
Eye Protection: Tight-fitting chemical splash goggles and a full face shield. Standard safety glasses leave the orbital cavity vulnerable to corrosive vapors.
References
-
Title: 884199-31-9_CAS号:884199-31-9_1-(Cyclopropylmethyl)-1,4-diazepane dihydrochloride Source: chemsrc.com URL:[Link]
Sources
Literature review on N-substituted homopiperazines
An In-depth Technical Guide to N-Substituted Homopiperazines: Synthesis, Pharmacology, and Therapeutic Applications
Authored by a Senior Application Scientist
Foreword: The Homopiperazine Scaffold – An Emerging Privileged Structure in Medicinal Chemistry
In the landscape of modern drug discovery, nitrogen-containing heterocycles are of paramount importance, forming the core of a vast majority of FDA-approved pharmaceuticals.[1] Among these, the six-membered piperazine ring is a well-established "privileged scaffold," prized for its synthetic tractability and its ability to confer favorable physicochemical properties upon drug candidates.[2][3] Its seven-membered homolog, homopiperazine (1,4-diazepane), while less ubiquitous, represents a frontier of significant therapeutic potential. The introduction of a seventh atom into the ring imparts greater conformational flexibility and alters the spatial relationship of the two nitrogen atoms, opening new vectors for interaction with biological targets.
This guide provides a comprehensive literature review focused on the N-substituted derivatives of homopiperazine. We will delve into the core synthetic methodologies that enable the functionalization of this scaffold, explore its diverse pharmacological applications, and synthesize key structure-activity relationship (SAR) insights. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of N-substituted homopiperazines in the design of novel therapeutics.
The Homopiperazine Core: Structural and Physicochemical Rationale
The strategic value of the homopiperazine ring lies in its distinct structural and chemical properties, which can be finely tuned through N-substitution.
-
Conformational Flexibility: The seven-membered diazepane ring is more flexible than the rigid chair conformation of piperazine. This allows it to adopt a wider range of low-energy conformations, potentially enabling a better fit into diverse and complex biological binding pockets.
-
Basicity and Physicochemical Properties: Like piperazine, the two nitrogen atoms in the homopiperazine ring are basic centers. Their pKa values allow them to be protonated at physiological pH, which can enhance aqueous solubility and facilitate critical hydrogen bond interactions with target proteins. N-substitution is the primary tool for modulating this basicity and overall lipophilicity, directly impacting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[2]
The synthesis of the homopiperazine core itself is a critical first step. Traditional methods often required harsh conditions like high temperature and pressure.[4] Modern approaches have focused on milder, more efficient routes, such as the cyclization of protected ethylenediamine with 1,3-dihalopropanes, which provides a reliable entry point to the core scaffold.[4]
Synthetic Methodologies for N-Substitution: A Chemist's Toolkit
The functionalization of the N1 and N4 positions is the most common strategy for generating chemical diversity in homopiperazine-based libraries. The choice of synthetic route is dictated by the desired substituent (alkyl, aryl, acyl, etc.) and the need to control for mono- versus di-substitution.
N-Alkylation
Direct N-alkylation with alkyl halides is a fundamental and straightforward approach. However, a significant challenge is controlling the reaction to favor the mono-alkylated product over the di-alkylated byproduct, as both nitrogen atoms have similar reactivity.[5]
Causality of Experimental Choice: To achieve selective mono-alkylation, one can employ a large excess of the homopiperazine starting material. A more refined strategy involves the use of a mono-protected homopiperazine (e.g., N-Boc-homopiperazine), which ensures that substitution occurs only at the free secondary amine. The protecting group can then be removed in a subsequent step. Another approach is the alkylation of monopiperazinium salts, which yields excellent levels of N-monoalkylated product.[5]
N-Arylation
The introduction of an aryl group onto the homopiperazine nitrogen is a cornerstone for developing CNS-active agents and other therapeutics.[6][7] This transformation is most effectively achieved through transition-metal-catalyzed cross-coupling reactions, primarily the Buchwald-Hartwig amination.
Causality of Experimental Choice: The Buchwald-Hartwig reaction utilizes a palladium catalyst and a phosphine ligand. The choice of ligand is critical; bulky, electron-rich ligands (e.g., XPhos, RuPhos) are often required to facilitate the challenging C-N bond formation, especially with less reactive aryl chlorides.[8] A strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) is essential for deprotonating the amine, initiating the catalytic cycle.[8][9]
Pharmacological Landscape of N-Substituted Homopiperazines
The true value of the homopiperazine scaffold is realized in its broad range of biological activities. The N-substituents are the primary drivers of target affinity and selectivity.
Central Nervous System (CNS) Agents
This is the most extensively explored area for N-substituted piperazines and homopiperazines. Their ability to interact with various neurotransmitter receptors makes them prime candidates for treating neuropsychiatric and neurodegenerative disorders. [7][10]
-
Dopamine and Serotonin Receptor Ligands: Many N-aryl homopiperazine derivatives show high affinity for dopamine (D₂) and serotonin (5-HT) receptors. [6][11]For example, SYA013, a homopiperazine analog of the antipsychotic haloperidol, demonstrated potent inhibition of dopamine-mediated behaviors in preclinical models, suggesting its potential for treating schizophrenia. [12]The pharmacokinetic properties of these compounds are also favorable, with many showing the ability to readily cross the blood-brain barrier. [12]* NMDA Receptor Modulators: N,N'-disubstituted homopiperazines have been synthesized as compounds that interact with the polyamine modulatory site on the N-methyl-D-aspartate (NMDA) receptor. [13][14]Certain derivatives exhibited polyamine-like actions, enhancing NMDA receptor function, which could be beneficial in studying neurological conditions involving glutamatergic signaling. [13]
Anti-Infective and Anticancer Agents
The scaffold has also been successfully incorporated into molecules targeting infectious diseases and cancer.
-
Anti-Tubercular Agents: In the search for new treatments for tuberculosis, a series of N-(6-(4-(pyrazine-2-carbonyl)homopiperazin-1-yl)pyridin-3-yl)benzamide derivatives were designed. [15]Several of these compounds exhibited significant activity against Mycobacterium tuberculosis, with one of the most potent compounds featuring a para-bromo substituent on the terminal benzamide ring. [15]* Gelatinase Inhibitors: N-substituted homopiperazine barbiturates have been identified as inhibitors of gelatinases (MMP-2 and MMP-9), enzymes that are implicated in cancer metastasis. [16]This suggests a potential role for these derivatives as antineoplastic agents.
Table 1: Summary of Biological Activities of N-Substituted Homopiperazines
| N-Substituent(s) | Target/Application | Key Finding | Reference |
| N-Aryl (Haloperidol analog) | Dopamine System / Antipsychotic | Inhibited d-amphetamine-induced locomotor activity; readily crosses the blood-brain barrier. | [12] |
| N,N'-bis(3-aminopropyl) | NMDA Receptor | Enhanced [3H]MK-801 binding, indicating polyamine-like agonist action. | [13][14] |
| N-(Pyrazine-2-carbonyl)-N'-(substituted pyridinyl-benzamide) | Mycobacterium tuberculosis | Compounds with para-halogen substituents showed potent anti-tubercular activity (IC₅₀ ≈ 2 µM). | [15] |
| N-Barbiturates | Gelatinase (MMP-2, MMP-9) | Identified as inhibitors with potential as antineoplastic agents. | [16] |
| N-(7-Azaindole)alkyl | 5-HT₇ / 5-HT₁ₐ Receptors | Halogenated analogs showed high affinity and selectivity for the 5-HT₇ receptor. | [11] |
Detailed Experimental Protocols
To ensure the practical applicability of this guide, the following section provides validated, step-by-step protocols for key synthetic transformations.
Protocol 1: Mono-N-Alkylation of Homopiperazine via N-Boc Protection
Objective: To synthesize a mono-N-alkylated homopiperazine with high selectivity.
Methodology Rationale: This two-step protocol utilizes a tert-butyloxycarbonyl (Boc) protecting group to ensure selective mono-functionalization. The Boc group is stable to the basic conditions of alkylation but is readily cleaved under acidic conditions.
Step-by-Step Procedure:
-
Protection:
-
Dissolve homopiperazine (1.0 eq) in a suitable solvent (e.g., dichloromethane or THF) at 0 °C.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product (N-Boc-homopiperazine) by flash column chromatography.
-
-
Alkylation:
-
Dissolve N-Boc-homopiperazine (1.0 eq) in an aprotic solvent like acetonitrile or DMF.
-
Add a base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Add the desired alkyl halide (R-X, 1.1 eq) and heat the reaction to 60-80 °C.
-
Stir until the starting material is consumed (monitor by TLC/LC-MS).
-
Cool the reaction, filter off the inorganic salts, and concentrate the filtrate. Purify the N-Boc-N'-alkyl-homopiperazine intermediate by chromatography.
-
-
Deprotection:
-
Dissolve the purified intermediate in a solvent such as dichloromethane or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (4M in dioxane).
-
Stir at room temperature for 1-4 hours.
-
Concentrate the mixture under reduced pressure. The resulting salt can be neutralized with a base (e.g., aq. NaHCO₃) and extracted with an organic solvent to yield the final free-base N-alkyl-homopiperazine.
-
Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
Objective: To synthesize an N-aryl homopiperazine using a palladium catalyst.
Methodology Rationale: This protocol describes a standard Buchwald-Hartwig cross-coupling reaction. All reagents and solvents must be anhydrous, and the reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) as the Pd(0) catalyst is oxygen-sensitive. [8] Step-by-Step Procedure:
-
Reaction Setup:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq).
-
Seal the vial with a septum and purge with argon for 5-10 minutes.
-
-
Reagent Addition:
-
Add the aryl halide (Ar-X, 1.0 eq) and homopiperazine (1.2 eq) to the vial.
-
Add anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
-
Reaction Execution:
-
Place the sealed vial in a preheated oil bath at 100-110 °C.
-
Stir the reaction vigorously. Monitor progress by TLC or LC-MS, typically complete within 2-24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the vial to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to yield the pure N-aryl-homopiperazine.
-
Conclusion and Future Outlook
N-substituted homopiperazines represent a versatile and promising scaffold in medicinal chemistry. The seven-membered ring offers unique conformational and stereochemical properties compared to the more common piperazine core, enabling the exploration of new chemical space. Established synthetic methodologies, particularly palladium-catalyzed N-arylation and reductive amination, provide robust access to a wide diversity of derivatives.
The pharmacological data clearly demonstrate the potential of this scaffold in developing agents for CNS disorders, infectious diseases, and oncology. Future research in this area will likely focus on several key directions:
-
C-H Functionalization: While N-substitution is well-explored, methods for the selective functionalization of the carbon atoms of the homopiperazine ring are less developed. Success in this area would unlock novel structural diversity and new SAR vectors.
-
Multi-Target Ligands: The inherent flexibility of the scaffold makes it an ideal linker for designing hybrid molecules that can modulate multiple biological targets simultaneously, a promising strategy for complex diseases like cancer and neurodegeneration.
-
Stereocontrolled Synthesis: Developing methods for the asymmetric synthesis of substituted homopiperazines will be crucial for dissecting the pharmacology of individual enantiomers and optimizing potency and selectivity.
By continuing to integrate innovative synthetic chemistry with rigorous biological evaluation, the N-substituted homopiperazine scaffold is poised to deliver the next generation of impactful therapeutic agents.
References
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. Available at: [Link]
-
Zhou, L. M., He, X. S., Li, G., de Costa, B. R., & Skolnick, P. (1992). Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors. Journal of Medicinal Chemistry, 35(25), 4745-4752. Available at: [Link]
-
Miller, M. W., et al. (2012). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 3(8), 659–664. Available at: [Link]
-
Christensen, J. B., & Trebbien, S. (2007). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Available at: [Link]
-
da Silva, C. H. T. P., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Molecules, 27(16), 5194. Available at: [Link]
-
Díaz-Gutiérrez, C., et al. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis, 13(5), 3506–3513. Available at: [Link]
-
Al-Ostath, A., et al. (2024). Synthesis, Characterization, and Bioactivity Investigation of Novel Benzimidazole Derivatives as Potential Antibacterial and Antifungal Agents. Molecules, 29(5), 1109. Available at: [Link]
-
Al-Zahrani, A. A., et al. (2022). The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. Mini-Reviews in Organic Chemistry, 19(5), 600-610. Available at: [Link]
-
American Chemical Society. (1992). Synthesis of N,N'-Substituted Piperazine and Homopiperazine Derivatives with Polyamine-like Actions at N-Methyl-D-aspartate Receptors. Journal of Medicinal Chemistry. Available at: [Link]
-
Szałaj, N., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Journal of Medicinal Chemistry, 65(17), 11624–11649. Available at: [Link]
-
Brown, D. W., et al. (2011). N-substituted homopiperazine barbiturates as gelatinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(16), 4813-4816. Available at: [Link]
-
Singh, U., & Kumar, S. (2021). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Available at: [Link]
-
Sharma, R., et al. (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 15(1), e202500366. Available at: [Link]
-
ResearchGate. (n.d.). Synthetic route to homopiperazine compound 3j. ResearchGate. Available at: [Link]
-
Zhang, Y., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Frontiers in Neurology, 10, 112. Available at: [Link]
-
Sharma, P., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Drug Research Reviews, 12(3), 180-204. Available at: [Link]
-
Polanc, D., et al. (2022). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. International Journal of Molecular Sciences, 23(1), 382. Available at: [Link]
-
ResearchGate. (2008). Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. ResearchGate. Available at: [Link]
- Google Patents. (1960). Process for the N-monoalkylation of piperazine. Google Patents.
-
Beilstein Journals. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry, 7, 59-71. Available at: [Link]
-
Shawali, A. S., et al. (2012). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules, 17(1), 143-153. Available at: [Link]
-
Berenguer, M., et al. (2009). New insights into homopiperazine-based 5-HT1A/5-HT7R ligands: synthesis and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(6), 1338-1343. Available at: [Link]
-
Manoharan, V. S., et al. (2025). Design, Synthesis, and Pharmacological Evaluation of Piperazine Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia, 54(1). Available at: [Link]
-
National Institutes of Health. (2014). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. National Institutes of Health. Available at: [Link]
-
Sgrignani, J., & Grancini, G. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 975-986. Available at: [Link]
-
University of Cambridge. (2014). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. University of Cambridge. Available at: [Link]
-
Royal Society of Chemistry. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry. Available at: [Link]
-
Guntupalli, P., et al. (2020). design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. RSC Advances, 10(25), 14838-14851. Available at: [Link]
-
TSI Journals. (2021). A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones. Trade Science Inc. Available at: [Link]
-
National Institutes of Health. (2020). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. National Institutes of Health. Available at: [Link]
-
Auburn University. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Available at: [Link]
-
ResearchGate. (2021). Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro. ResearchGate. Available at: [Link]
-
Royal Society of Chemistry. (2021). Piperazine based antimicrobial polymers: a review. RSC Advances, 11(28), 17046-17056. Available at: [Link]
-
Schetz, J. A., et al. (2012). Evaluation of the behavioral and pharmacokinetic profile of SYA013, a homopiperazine analog of haloperidol in rats. Pharmacology, Biochemistry and Behavior, 102(2), 251-258. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Homopiperazine: synthesis and mainly application_Chemicalbook [chemicalbook.com]
- 5. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 6. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases [mdpi.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. benchchem.com [benchchem.com]
- 9. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 10. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Evaluation of the behavioral and pharmacokinetic profile of SYA013, a homopiperazine analog of haloperidol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Document: Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors. (CHE... - ChEMBL [ebi.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. N-substituted homopiperazine barbiturates as gelatinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Advanced Reductive Amination Protocols for 1,4-Diazepane Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols
Executive Summary
The 1,4-diazepane (homopiperazine) ring is a privileged pharmacophore in medicinal chemistry, featured prominently in kinase inhibitors (e.g., fasudil) and dual orexin receptor antagonists (e.g., suvorexant analogs). The functionalization of this scaffold relies heavily on reductive amination—a robust method for C–N bond formation. However, the presence of two secondary amines (or a primary/secondary combination in substituted derivatives) introduces significant chemoselectivity and regioselectivity challenges, most notably the risk of over-alkylation [5].
This application note provides field-proven, self-validating protocols for the regioselective monoalkylation and biocatalytic chiral synthesis of 1,4-diazepane derivatives. By analyzing the causality behind reagent selection and reaction conditions, this guide empowers bench scientists to bypass common synthetic pitfalls.
Mechanistic Causality & Reagent Selection
The success of a reductive amination hinges on the kinetic competition between iminium ion formation and the reduction of the starting carbonyl compound.
The Dialkylation Dilemma
When 1,4-diazepane reacts with an aldehyde, the initial monoalkylated product retains a secondary amine. Because alkyl groups are electron-donating, this newly formed monoalkylated diazepane is often more nucleophilic than the starting material. If the reducing agent is too slow, or if the local concentration of the aldehyde is too high, the monoalkylated product will rapidly consume another equivalent of the aldehyde, leading to an undesired dialkylated impurity [4, 5].
Why Sodium Triacetoxyborohydride (STAB) is the Gold Standard
Historically, sodium cyanoborohydride (NaBH₃CN) was the default reagent due to its stability at low pH. However, Abdel-Magid et al. established Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) as the superior reagent for direct reductive amination [1].
-
Causality: The electron-withdrawing acetoxy groups make STAB a milder hydride donor than NaBH₄. In weakly acidic to neutral media (like 1,2-dichloroethane), STAB reduces the highly electrophilic iminium ion rapidly but reacts with aldehydes and ketones at a negligible rate[2]. This ensures the aldehyde survives long enough to form the imine, preventing the accumulation of reduced alcohol byproducts.
-
Toxicity: STAB eliminates the generation of highly toxic hydrogen cyanide gas, a critical safety and environmental consideration for process scale-up [2].
Reaction Pathway Visualization
The following diagram illustrates the kinetic pathways during the reductive amination of 1,4-diazepane, highlighting the critical divergence between the desired monoalkylation and the parasitic dialkylation pathway.
Reaction pathway of 1,4-diazepane reductive amination highlighting mono- vs dialkylation.
Quantitative Reagent Comparison
To facilitate rational experimental design, the following table summarizes the operational parameters of common reducing systems used for 1,4-diazepane functionalization.
| Reducing System | Typical Solvent | Chemoselectivity (Iminium vs Carbonyl) | Dialkylation Risk | Environmental / Safety Profile |
| NaBH(OAc)₃ (STAB) | DCE, THF | Excellent | Moderate (Requires stoichiometry control) | Favorable; non-toxic byproducts [1]. |
| NaBH₃CN | MeOH, EtOH | Good | High (Slower reduction rate) | Poor; generates toxic HCN gas [2]. |
| NaBH₄ | MeOH | Poor | Very High (Reduces carbonyl directly) | Moderate; highly reactive, exothermic. |
| Imine Reductases (IREDs) | Aqueous Buffer | Absolute | Very Low (Enzyme pocket sterics) | Excellent; green chemistry, chiral [3]. |
Validated Experimental Protocols
Protocol A: Chemoselective Monoalkylation via STAB (Bench-Scale)
Objective: Synthesize a mono-alkylated 1,4-diazepane while suppressing dialkylation without the use of expensive mono-Boc protected starting materials [4].
Scientific Rationale: By utilizing a stoichiometric excess of the symmetrical 1,4-diazepane (2.5 to 5.0 equivalents), the reaction kinetics are forced into a statistical distribution that heavily favors monoalkylation. 1,2-Dichloroethane (DCE) is selected as the solvent because it maximizes the reaction rate of STAB with iminium ions [1].
Step-by-Step Methodology:
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 1,4-diazepane (250 mmol, 2.5 equiv) and anhydrous DCE (200 mL). Cool the solution to 0 °C using an ice bath.
-
Carbonyl Addition: Dissolve the target aldehyde (100 mmol, 1.0 equiv) in DCE (50 mL). Add this solution dropwise to the diazepane mixture over 30 minutes. Causality: Slow addition keeps the local concentration of the aldehyde low, preventing the formed mono-product from reacting with unreacted aldehyde.
-
Imine Formation: Stir the mixture at 0 °C for 30 minutes to allow hemiaminal/iminium formation.
-
Reduction: Add NaBH(OAc)₃ (150 mmol, 1.5 equiv) in three equal portions over 15 minutes. Allow the reaction to warm to ambient temperature (20–25 °C) and stir for 4 hours.
-
In-Process Control (IPC): Sample 50 µL of the reaction, quench in 1 mL of sat. NaHCO₃, extract with ethyl acetate, and analyze via LC-MS. The reaction is self-validating if the aldehyde peak is completely consumed and the mono-to-di alkylation ratio is >95:5.
-
Workup & pH Validation: Quench the reaction by slowly adding 100 mL of 1N NaOH. Critical Step: Verify the aqueous layer pH is >11 using indicator paper. If the pH is too low, the highly basic 1,4-diazepane product will remain protonated in the aqueous layer, destroying your isolated yield.
-
Extraction: Extract the aqueous layer with dichloromethane (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Excess unreacted 1,4-diazepane can be removed via Kugelrohr distillation or acidic aqueous washes depending on the product's lipophilicity.
Protocol B: Biocatalytic Asymmetric Intramolecular Reductive Amination
Objective: Synthesize enantiopure chiral 1,4-diazepanes from linear aminoketone precursors using Imine Reductases (IREDs).
Scientific Rationale: Traditional chemical reduction of cyclic imines often yields racemic mixtures. Utilizing (R)- or (S)-selective IREDs (e.g., from Leishmania major or Micromonospora echinaurantiaca) allows for >99% enantiomeric excess (ee) under mild, aqueous conditions. The system is made self-validating and economically viable by coupling it with Glucose Dehydrogenase (GDH) to continuously recycle the expensive NADPH cofactor [3].
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 100 mL of 100 mM potassium phosphate buffer, adjusted to pH 7.5.
-
Cofactor & Substrate Loading: To the buffer, add NADP⁺ (0.5 mM), D-glucose (50 mM), and the aminoketone substrate (10 mM).
-
Enzyme Addition: Add the purified IRED enzyme (1.0 mg/mL) and Glucose Dehydrogenase (GDH, 0.5 mg/mL). Causality: GDH oxidizes D-glucose to D-glucono-1,5-lactone, simultaneously reducing NADP⁺ to NADPH. This self-sustaining hydride transfer loop validates the continuous turnover of the catalytic cycle.
-
Incubation: Incubate the reaction mixture at 30 °C in an orbital shaker (150 rpm) for 24 hours.
-
IPC & Extraction: Monitor conversion via chiral HPLC. Once >95% conversion is achieved, adjust the pH to 10.0 with 1M NaOH to deprotonate the chiral 1,4-diazepane. Extract with methyl tert-butyl ether (MTBE) (3 × 50 mL).
-
Isolation: Dry the combined MTBE layers over MgSO₄ and evaporate under reduced pressure to yield the enantiopure 1,4-diazepane.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. URL: [Link]
-
Li, X., et al. (2020). Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. ACS Catalysis, 10(15), 8758-8764. URL: [Link]
-
Wilsily, A., et al. (2023). First, Second, and Third Generation Scalable Syntheses of Two Potent H3 Antagonists. Organic Process Research & Development, 28(1), 104-115. URL: [Link]
-
Seibold, U., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Royal Society Open Science, 11(7), 240293. URL: [Link]
N-alkylation of 1,4-diazepane with cyclopropylmethyl halides
Application Note: Precision N-Alkylation of 1,4-Diazepane with Cyclopropylmethyl Halides
Executive Summary & Pharmacological Context
The 1,4-diazepane (homopiperazine) ring is a privileged saturated heterocycle in modern drug discovery. Specifically, the addition of a cyclopropylmethyl moiety at the N1 position creates a versatile pharmacophore utilized in the development of epigenetic modulators, such as PRC2 accessory protein (PHF1/19) antagonists ()[1], and neuroactive agents, including bitopic A3 adenosine receptor modulators ()[2]. However, the symmetric nature of the 1,4-diazepane core presents a significant synthetic hurdle: achieving high-yielding mono-alkylation while strictly suppressing di-alkylation ()[3].
This application note details a validated, self-monitoring protocol for the regiocontrolled mono-alkylation of 1,4-diazepane, prioritizing high purity, scalability, and mechanistic rationale.
Mechanistic Causality & Strategic Design
The Challenge of Symmetry:
1,4-Diazepane possesses two secondary amines with nearly identical pKa values (
Reagent Selection & Causality:
-
The Alkylating Agent: (Bromomethyl)cyclopropane is preferred over the chloride variant due to the superior leaving group ability of the bromide ion, which accelerates the
transition state at lower temperatures. -
Base Selection: Strong bases (e.g., NaH, KOtBu) must be avoided. They can deprotonate the amine too aggressively or promote unwanted ring-opening of the cyclopropyl group via
-elimination pathways. Instead, a mild, insoluble inorganic base like potassium carbonate ( ) in a polar aprotic solvent (Acetonitrile, MeCN) provides an optimal heterogeneous reaction environment. The solid surface of acts as a proton sink without dissolving into the organic phase, minimizing side reactions.
The Solution (The Boc-Protection Strategy): To circumvent the thermodynamic penalty of statistical mixtures, we employ a Protection-Alkylation-Deprotection sequence. By temporarily masking one nitrogen with a tert-butyloxycarbonyl (Boc) group, we reduce its nucleophilicity to zero (converting it to a carbamate). This transforms the subsequent alkylation into a highly predictable, 100% regioselective step.
Visualizing the Synthetic Workflow
Caption: Step-by-step workflow for the regiocontrolled mono-alkylation of 1,4-diazepane.
Experimental Protocols: A Self-Validating System
The following protocols have been optimized for a 10 mmol scale. Each step includes In-Process Controls (IPC) to ensure the system is self-validating before proceeding to the next chemical transformation.
Step 1: Synthesis of tert-Butyl 1,4-diazepane-1-carboxylate
Causality: Using a strict 1:0.2 ratio of Diazepane:
-
Dissolve 1,4-diazepane (5.0 g, 50 mmol) in anhydrous DCM (50 mL) and cool to 0 °C under an inert nitrogen atmosphere.
-
Dissolve di-tert-butyl dicarbonate (
, 2.18 g, 10 mmol) in DCM (20 mL) and add dropwise over 1 hour via an addition funnel to prevent localized concentration spikes. -
Stir the mixture for 2 hours while allowing it to warm to room temperature.
-
IPC Validation: Perform TLC (DCM:MeOH 9:1). The mono-Boc product is UV-inactive but contains a free secondary amine, meaning it will stain deep purple with ninhydrin (
). Di-Boc byproduct (if any) will not stain. -
Wash the organic layer with saturated aqueous
(3 x 50 mL) and brine (50 mL) to remove unreacted 1,4-diazepane. -
Dry over anhydrous
, filter, and concentrate in vacuo to yield a pale yellow oil.
Step 2: N-Alkylation with (Bromomethyl)cyclopropane
Causality: MeCN is chosen over DMF to simplify the workup, as MeCN is easily evaporated and does not require exhaustive aqueous washing.
-
Dissolve the mono-Boc intermediate (2.0 g, 10 mmol) in anhydrous MeCN (30 mL).
-
Add finely powdered
(4.14 g, 30 mmol) and stir for 10 minutes. -
Add (bromomethyl)cyclopropane (1.48 g, 11 mmol) dropwise.
-
Heat the suspension to 65 °C (reflux) for 12 hours.
-
IPC Validation: Analyze via LC-MS. Validate the completion of the reaction by observing the disappearance of the starting material mass (
) and the appearance of the alkylated product mass ( ). -
Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate.
-
Purify via flash column chromatography (Hexanes:EtOAc gradient) to yield the protected intermediate.
Step 3: Acidic Deprotection
Causality: 4M HCl in dioxane is preferred over TFA/DCM. It directly yields the hydrochloride salt of the product, which is a stable, easy-to-handle solid, whereas the freebase form is a volatile, difficult-to-weigh oil.
-
Dissolve the protected intermediate (2.0 g, 7.8 mmol) in minimal DCM (5 mL).
-
Add 4M HCl in dioxane (10 mL) at 0 °C.
-
Stir at room temperature for 3 hours. Copious gas evolution (
, isobutylene) will occur, and a white precipitate will begin to form. -
IPC Validation: LC-MS should confirm the complete loss of the Boc group (
). -
Evaporate the volatiles. Triturate the resulting solid with cold diethyl ether (20 mL), filter, and dry under high vacuum to afford 1-(cyclopropylmethyl)-1,4-diazepane dihydrochloride as a highly pure white powder.
Data Presentation: Optimization of Alkylation Conditions (Step 2)
To validate our choice of conditions for Step 2, we evaluated several base/solvent combinations. The data below demonstrates why the
| Entry | Base (3 eq) | Solvent | Temperature (°C) | Time (h) | Conversion (%)* | Isolated Yield (%) |
| 1 | DCM | 40 | 24 | 65 | 58 | |
| 2 | DIPEA | DMF | 80 | 12 | 82 | 71 |
| 3 | DMF | 80 | 8 | >95 | 84 | |
| 4 | MeCN | 65 | 12 | >95 | 91 | |
| 5 | NaH | THF | 65 | 4 | Complex mixture | <30 |
*Conversion determined by LC-MS integration of the crude reaction mixture. Note: Entry 4 provides the optimal balance of high yield, clean reaction profile, and facile workup.
Mechanistic Visualization: Avoiding Over-Alkylation
Caption: Mechanistic divergence between direct alkylation (yielding mixtures) and the regiocontrolled Boc-protection strategy.
References
-
Amick, I. E., et al. "Discovery of Small-Molecule Antagonists of PHF1 and 19 Demonstrates the Ligandability of PRC2 Accessory Proteins." ACS Bio & Med Chem Au (2026). URL:[Link]
-
Kurma, S. H., et al. "Bitopic A3 Adenosine Receptor Molecular Probes: Positive Allosteric Modulation and Noncanonical Activation." Journal of Medicinal Chemistry (2025). URL:[Link]
-
Zarschler, K., et al. "The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism." Royal Society Open Science (2024). URL:[Link]
Sources
The Strategic Integration of 1-(Cyclopropylmethyl)-1,4-Diazepane in Modern Drug Discovery: A Guide for Medicinal Chemists
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of contemporary drug discovery, the quest for novel molecular entities with optimized pharmacological profiles is a perpetual endeavor. Among the myriad of heterocyclic scaffolds, the 1,4-diazepane ring system has emerged as a "privileged structure," a testament to its recurring presence in a multitude of biologically active compounds.[1][2] This seven-membered heterocycle, containing two nitrogen atoms at the 1 and 4 positions, offers a flexible yet constrained conformation, enabling it to interact with a diverse array of biological targets. Its derivatives have demonstrated a broad spectrum of therapeutic applications, including antipsychotic, anxiolytic, anticonvulsant, and anticancer activities.[3][4]
This guide focuses on a particularly intriguing and strategically valuable building block: 1-(Cyclopropylmethyl)-1,4-diazepane . The incorporation of the cyclopropylmethyl group is a deliberate design element aimed at enhancing key drug-like properties. The cyclopropyl moiety is known to improve metabolic stability, increase potency, and fine-tune the pharmacokinetic profile of drug candidates.[5] This document will provide a comprehensive overview of the applications of 1-(Cyclopropylmethyl)-1,4-diazepane, detailed synthetic protocols for its preparation and incorporation into lead compounds, and an analysis of its impact on structure-activity relationships (SAR).
The Rationale for Employing the 1-(Cyclopropylmethyl)-1,4-Diazepane Moiety
The decision to incorporate the 1-(cyclopropylmethyl)-1,4-diazepane scaffold into a drug discovery program is often driven by a multi-faceted strategy to address common challenges in lead optimization.
Metabolic Stability: The cyclopropyl group is notably resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[5] The high C-H bond dissociation energy of the cyclopropyl ring makes it a less favorable site for enzymatic hydroxylation compared to linear alkyl chains or other alicyclic systems. This can lead to a longer half-life and improved oral bioavailability of the parent drug.
Conformational Rigidity and Target Engagement: The rigid, three-dimensional nature of the cyclopropyl group can lock the attached N-methyl group into a specific orientation. This conformational constraint can lead to a more precise and higher-affinity interaction with the target protein, thereby enhancing potency.
Improved Physicochemical Properties: The introduction of the cyclopropylmethyl group can modulate a compound's lipophilicity (LogP), a critical parameter influencing solubility, permeability, and off-target effects. This strategic modification allows for the fine-tuning of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Exploration of Chemical Space: As a non-classical bioisostere for other small alkyl groups, the cyclopropylmethyl moiety provides a means to explore novel chemical space and potentially circumvent existing intellectual property.
Case Study: Application in the Development of EP4 Receptor Antagonists
A compelling example of the strategic use of the 1-(cyclopropylmethyl) group can be found in the development of antagonists for the E-type prostanoid receptor 4 (EP4). The EP4 receptor is a G-protein coupled receptor implicated in inflammation, pain, and cancer.[6][7]
In the discovery of a novel series of benzimidazole-based EP4 antagonists, the incorporation of a 1-(cyclopropylmethyl) moiety at the N-1 position of the imidazole core was a key optimization step.[6][7] While this example does not feature a 1,4-diazepane ring, the underlying principle of leveraging the cyclopropylmethyl group's properties is directly transferable. Docking studies revealed that the cyclopropylmethyl group occupied a specific hydrophobic pocket within the receptor's binding site.[8]
This substitution led to a significant improvement in oral bioavailability and metabolic stability compared to analogues with other alkyl substituents.[6][7] The resulting compound, 1-(Cyclopropylmethyl)-2-(dibenzo[b,d]thiophen-2-yl)-1H-benzo[d]imidazole-5-carboxylic acid, demonstrated potent and selective EP4 antagonism with a favorable pharmacokinetic profile, highlighting the successful application of this chemical motif.[6][7]
Experimental Protocols
Protocol 1: Synthesis of 1-(Cyclopropylmethyl)-1,4-diazepane
This protocol describes a common method for the synthesis of the title compound via N-alkylation of a protected 1,4-diazepane precursor.
Workflow for the Synthesis of 1-(Cyclopropylmethyl)-1,4-diazepane
Caption: Synthetic workflow for 1-(Cyclopropylmethyl)-1,4-diazepane.
Materials:
-
1,4-Diazepane
-
Di-tert-butyl dicarbonate (Boc₂O)
-
(Bromomethyl)cyclopropane
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Protection of 1,4-Diazepane:
-
Dissolve 1,4-diazepane (1.0 eq) in a suitable solvent such as DCM.
-
Add a base (e.g., triethylamine, 1.2 eq) and cool the mixture to 0 °C.
-
Slowly add a solution of Boc₂O (1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield tert-butyl 1,4-diazepane-1-carboxylate.
-
-
N-Alkylation:
-
Dissolve tert-butyl 1,4-diazepane-1-carboxylate (1.0 eq) in ACN.
-
Add K₂CO₃ (2.0 eq) and (bromomethyl)cyclopropane (1.2 eq).
-
Heat the mixture to reflux (approximately 82 °C) and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate.
-
-
Deprotection:
-
Dissolve tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate (1.0 eq) in DCM.
-
Add TFA (5-10 eq) or a solution of HCl in dioxane.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify with a saturated solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 1-(cyclopropylmethyl)-1,4-diazepane.
-
Protocol 2: Incorporation of 1-(Cyclopropylmethyl)-1,4-diazepane into a Scaffold via Reductive Amination
This protocol provides a general method for coupling the building block to a carbonyl-containing scaffold.
Workflow for Reductive Amination
Caption: General workflow for reductive amination.
Materials:
-
Aldehyde or ketone-containing scaffold
-
1-(Cyclopropylmethyl)-1,4-diazepane
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the aldehyde or ketone scaffold (1.0 eq) in DCE or THF, add 1-(cyclopropylmethyl)-1,4-diazepane (1.1 eq).
-
If desired, a small amount of acetic acid (0.1-0.5 eq) can be added to catalyze imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add NaBH(OAc)₃ (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired coupled product.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for the 1-(cyclopropylmethyl)-1,4-diazepane moiety is often compound and target-specific, some general principles can be inferred.
| Structural Variation | Potential Impact on Activity | Rationale |
| Replacement of Cyclopropylmethyl with other alkyl groups (e.g., isobutyl, cyclopentyl) | May decrease metabolic stability and/or alter potency. | Loss of the metabolically robust cyclopropyl ring and changes in conformational constraint. |
| Substitution on the Cyclopropyl Ring | Can be used to probe for additional binding interactions or to further modulate physicochemical properties. | Introduction of polar or non-polar groups can alter solubility, LogP, and potential for hydrogen bonding. |
| Modification of the 1,4-Diazepane Ring | Can impact the overall conformation and basicity of the molecule. | Ring contraction, expansion, or substitution can alter the spatial arrangement of the pharmacophoric elements. |
Conclusion and Future Perspectives
1-(Cyclopropylmethyl)-1,4-diazepane represents a valuable and versatile building block in the medicinal chemist's toolbox. Its strategic incorporation can address key challenges in drug discovery, particularly in the optimization of metabolic stability and potency. The synthetic protocols provided herein offer a practical guide for its preparation and utilization. As the demand for drug candidates with improved pharmacokinetic and pharmacodynamic profiles continues to grow, the judicious use of well-designed building blocks such as 1-(cyclopropylmethyl)-1,4-diazepane will undoubtedly play an increasingly important role in the development of the next generation of therapeutics.
References
-
Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. PubMed. [Link]
-
Scalable synthesis of a prostaglandin EP4 receptor antagonist. PubMed. [Link]
-
Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. TCG Lifesciences. [Link]
-
Discovery of 1‐(Cyclopropylmethyl)‐2‐(Dibenzo[b,d]Thiophen‐2‐yl)‐1H‐Benzo[d]Imidazole‐5‐Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. ResearchGate. [Link]
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]
-
THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharma and Bio Sciences. [Link]
-
Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. Organic Chemistry Portal. [Link]
-
Synthesis of 1,4-Diazepanes and Benzo[ b][6][8]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. PubMed. [Link]
-
Prostaglandin EP4Antagonists. OAText. [Link]
-
Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors. PMC. [Link]
-
Current Scenario of 1,4-Diazepines as Potent Biomolecules-A Mini Review. Bentham Science. [Link]
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar. [Link]
-
1-cyclopropyl-1,4-diazepane (C8H16N2). PubChemLite. [Link]
-
Synthesis and characterization of some 1,4-diazepin es derivatives. SciSpace. [Link]
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. OAText. [Link]
-
1,4-Benzothiazepines with Cyclopropanol Groups and Their Structural Analogues Exhibit Both RyR2-Stabilizing and SERCA2a-Stimulating Activities. PMC. [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. PMC. [Link]
-
Current Scenario of 1,4-Diazepines as Potent Biomolecules-A Mini Review. ResearchGate. [Link]
-
Metabolism of cyclopropyl groups. Hypha Discovery. [Link]
-
Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. PMC. [Link]
Sources
- 1. Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tcgls.com [tcgls.com]
- 8. researchgate.net [researchgate.net]
Application Note: Synthesis and Utilization of 1-(Cyclopropylmethyl)-1,4-diazepane (CAS 67990-65-2) in Pharmaceutical Intermediate Development
Executive Summary
The development of highly selective G protein-coupled receptor (GPCR) ligands and central nervous system (CNS) therapeutics frequently relies on privileged structural motifs. 1-(Cyclopropylmethyl)-1,4-diazepane (CAS 67990-65-2), a cyclopropylmethyl-substituted homopiperazine, has emerged as a critical building block in medicinal chemistry. This application note provides a comprehensive, self-validating protocol for the synthesis of CAS 67990-65-2 and details its downstream application in the generation of advanced pharmaceutical intermediates, specifically focusing on its role in positive allosteric modulators (PAMs).
Mechanistic Rationale & Structural Expertise
The selection of the 1-(cyclopropylmethyl)-1,4-diazepane scaffold is driven by precise structure-activity relationship (SAR) requirements in drug design[1]:
-
The Homopiperazine (1,4-Diazepane) Core: Compared to the ubiquitous 6-membered piperazine ring, the 7-membered homopiperazine ring provides an expanded conformational space. This allows the two nitrogen atoms to adopt geometries that facilitate optimal salt-bridge formation or hydrogen bonding with target receptor residues without introducing excessive entropic penalties[2].
-
The Cyclopropylmethyl Moiety: The addition of a cyclopropylmethyl group introduces a compact, rigid lipophilic bulk. In the context of bitopic A3 Adenosine Receptor (A3AR) molecular probes, this terminal functionality significantly enhances agonist potency and maximal efficacy (
) by anchoring the ligand favorably within hydrophobic pockets or the lipid interface of the membrane's inner leaflet[1].
Physicochemical Properties
Understanding the baseline properties of CAS 67990-65-2 is essential for optimizing reaction conditions, particularly during liquid-liquid extractions and chromatographic purification[3].
| Property | Value | Relevance to Experimental Design |
| CAS Number | 67990-65-2 | Unique identifier for procurement and safety tracking. |
| Molecular Formula | Determines stoichiometric calculations. | |
| Molecular Weight | 154.25 g/mol | Used for yield quantification. |
| Predicted Boiling Point | 221.4 ± 8.0 °C | Indicates low volatility; safe for vacuum concentration[3]. |
| Predicted Density | 0.975 ± 0.06 g/cm³ | Relevant for volumetric dispensing of the free base[3]. |
| Predicted pKa | 10.58 ± 0.20 | Highly basic; requires pH > 12 for efficient free-base extraction[3]. |
Experimental Protocols: A Self-Validating System
Protocol A: Chemoselective Synthesis of CAS 67990-65-2
Causality & Design: Direct alkylation of unprotected homopiperazine with (bromomethyl)cyclopropane often yields complex mixtures of mono- and di-alkylated products alongside quaternary ammonium salts. To establish a high-yielding, self-validating system, we employ a reductive amination strategy using 1-Boc-homopiperazine and cyclopropanecarboxaldehyde. Sodium triacetoxyborohydride (
Step-by-Step Methodology:
-
Imine Formation: Dissolve 1-Boc-homopiperazine (1.0 eq, 10 mmol) in anhydrous 1,2-dichloroethane (DCE, 30 mL) under a nitrogen atmosphere. Add cyclopropanecarboxaldehyde (1.1 eq, 11 mmol). Stir at room temperature for 30 minutes to allow iminium intermediate formation.
-
Reduction: Cool the mixture to 0 °C. Add
(1.5 eq, 15 mmol) portion-wise over 10 minutes to control the mild exotherm. -
Reaction Monitoring (Validation Checkpoint): Stir the reaction at room temperature for 12 hours. Monitor via TLC (DCM:MeOH 9:1). The disappearance of the aldehyde can be validated using a 2,4-Dinitrophenylhydrazine (2,4-DNP) stain.
-
Quenching & Extraction: Quench the reaction with saturated aqueous
(20 mL). Extract the aqueous layer with Dichloromethane (DCM, 3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. -
Deprotection: Dissolve the crude intermediate in DCM (10 mL) and add Trifluoroacetic acid (TFA, 10 mL) dropwise at 0 °C. Stir for 4 hours at room temperature.
-
Free-Base Isolation (Validation Checkpoint): Concentrate the mixture to remove excess TFA. Dissolve the residue in water and adjust the pH to >12 using 2M
. Extract with Ethyl Acetate (3 x 20 mL). This acid-base swing inherently purifies the target basic diamine from neutral or acidic impurities. Dry and concentrate to yield CAS 67990-65-2 as a pale yellow oil.
Protocol B: Downstream API Coupling (Buchwald-Hartwig Amination)
To synthesize advanced GPCR modulators (e.g., bitopic PAMs), the secondary amine of CAS 67990-65-2 is coupled to an aryl halide core[1].
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask, combine the target aryl bromide (1.0 eq), CAS 67990-65-2 (1.2 eq),
(0.05 eq), and RuPhos (0.1 eq). -
Base Addition: Add Sodium tert-butoxide (
, 2.0 eq). -
Solvent & Degassing: Add anhydrous toluene (0.2 M relative to the aryl halide). Degas the mixture via three freeze-pump-thaw cycles to prevent catalyst oxidation.
-
Heating: Heat the mixture at 95 °C for 12 hours under nitrogen.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium residues, and concentrate. Purify the target pharmaceutical intermediate via reverse-phase preparative HPLC.
Reaction Optimization Data
The following table summarizes the optimization of the reductive amination step (Protocol A), demonstrating the rationale behind the chosen conditions.
| Solvent | Reductant | Temperature | Time (h) | Isolated Yield (%) | Observation |
| Methanol | 0 °C to RT | 4 | 45% | Significant alcohol by-product (aldehyde reduction). | |
| THF | RT | 16 | 72% | Good yield, but generation of toxic HCN gas during workup. | |
| DCE | 0 °C to RT | 12 | 94% | Optimal chemoselectivity; clean conversion; safe workup. | |
| DCM | RT | 12 | 88% | Slight decrease in yield compared to DCE. |
Visualizations
Synthetic Workflow
The following diagram illustrates the synthetic pathway from raw materials to the final target API, highlighting the intermediate generation of CAS 67990-65-2.
Figure 1: Synthetic workflow for the preparation and downstream application of CAS 67990-65-2.
Pharmacological Pathway (A3AR Modulation)
Once integrated into a bitopic ligand, the cyclopropylmethyl-homopiperazine motif anchors the molecule, modulating the GPCR signaling cascade[1].
Figure 2: Pharmacological signaling pathway of A3AR modulation by the synthesized bitopic ligand.
References
[2] Title: US3040029A - Preparation of homopiperazine and alkyl-substituted derivatives | Source: Google Patents | URL:
[1] Title: Bitopic A3 Adenosine Receptor Molecular Probes: Positive Allosteric Modulation and Noncanonical Activation | Source: PubMed / Journal of Medicinal Chemistry | URL: [Link]
Sources
- 1. Bitopic A3 Adenosine Receptor Molecular Probes: Positive Allosteric Modulation and Noncanonical Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US3040029A - Preparation of homopiperazine and al- - Google Patents [patents.google.com]
- 3. 1-(cyclopropylmethyl)-1,4-diazepane | 67990-65-2 [chemicalbook.com]
Application Notes & Protocols: Palladium-Catalyzed Coupling of 1-(Cyclopropylmethyl)-1,4-diazepane with Aryl Halides
Introduction: The Strategic Importance of N-Aryl Diazepanes
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials.[1] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a transformative methodology for creating these bonds, offering broad substrate scope and functional group tolerance where classical methods fall short.[2][3]
This guide focuses on a specific, high-value application of this reaction: the N-arylation of 1-(cyclopropylmethyl)-1,4-diazepane. The 1,4-diazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents with applications as antipsychotic, anxiolytic, and anticancer compounds.[4][5][6] The ability to efficiently and predictably couple this cyclic secondary amine with a diverse range of aryl and heteroaryl halides is therefore of critical interest to researchers in drug discovery and development.
These application notes provide a detailed examination of the reaction principles, a systematic guide to optimizing reaction conditions, and field-tested protocols for the successful synthesis of N-aryl-1-(cyclopropylmethyl)-1,4-diazepanes.
Reaction Principles: Deconstructing the Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium(0) species.[7][8] Understanding this mechanism is paramount for rational troubleshooting and optimization.
The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) complex. The reactivity of the aryl halide generally follows the trend: I > Br > OTf > Cl.[8]
-
Amine Coordination & Deprotonation: The 1-(cyclopropylmethyl)-1,4-diazepane coordinates to the Pd(II) center. In the presence of a suitable base, the amine is deprotonated, forming a palladium-amido intermediate.[2][8] This step is often rate-limiting and highly dependent on the choice of base and ligand.
-
Reductive Elimination: The desired N-arylated diazepane is formed as the final product, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[2][7]
Caption: Experimental workflow for a typical Buchwald-Hartwig coupling.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
1-(Cyclopropylmethyl)-1,4-diazepane (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
RuPhos (0.03 mmol, 3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the Pd₂(dba)₃, RuPhos, sodium tert-butoxide, and the aryl bromide.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with nitrogen or argon three times.
-
Reagent Addition: Through the septum, add the anhydrous toluene via syringe, followed by the 1-(cyclopropylmethyl)-1,4-diazepane.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a short plug of Celite® to remove palladium solids, washing the pad with additional ethyl acetate. [9]7. Extraction: Transfer the filtrate to a separatory funnel, wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired N-arylated product.
Troubleshooting and Field-Proven Insights
-
Low or No Conversion:
-
Atmosphere/Reagents: Ensure all reagents are pure and solvents are scrupulously anhydrous. Oxygen can deactivate the catalyst. The Schlenk line technique must be robust.
-
Base Inactivity: NaOtBu can degrade upon prolonged exposure to air. Use a fresh bottle or a sample stored in a glovebox.
-
Catalyst System: For challenging substrates (e.g., aryl chlorides), switch to a more active system, such as a palladacycle precatalyst and a stronger base like LHMDS. [10]
-
-
Hydrodehalogenation Side Product: The formation of the arene (Ar-H) suggests that β-hydride elimination is competing with reductive elimination. [2]This can sometimes be suppressed by using a more sterically hindered ligand or slightly lower reaction temperatures.
-
Reproducibility: For maximum reproducibility between batches, especially on a larger scale, the use of air-stable palladacycle precatalysts is strongly advised over generating the catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃. [11]
Conclusion
The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of N-aryl-1-(cyclopropylmethyl)-1,4-diazepanes. Success relies on the rational selection of a highly active catalyst system, typically comprising a palladium source and a bulky, electron-rich phosphine ligand like RuPhos or XPhos, in combination with a suitable base and anhydrous solvent. By understanding the underlying mechanism and following the optimized protocols herein, researchers can confidently access a wide array of these valuable compounds for applications in pharmaceutical and materials science.
References
-
MDPI. (2020, June 6). Palladium-Catalyzed Benzodiazepines Synthesis. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Maiti, D., et al. (2012). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Chemical Science. Available from: [Link]
-
Sunesson, Y., et al. (2014, December 19). Role of the base in Buchwald-Hartwig amination. Journal of Organic Chemistry. Available from: [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. Available from: [Link]
-
WordPress. Buchwald-Hartwig Amination. Available from: [Link]
-
The Journal of Organic Chemistry. (2014, October 23). Role of the Base in Buchwald–Hartwig Amination. Available from: [Link]
-
RSC Publishing. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Available from: [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Available from: [Link]
-
Sasser, A. (2020, November 23). New Palladium Catalyst Developed for Coupling of Aryl Halides and Alkyl Lithium Reagents. Dartmouth Undergraduate Journal of Science. Available from: [Link]
-
Royal Society of Chemistry. (2015, November 5). A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration. Available from: [Link]
-
Bacsa, I., et al. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
OUCI. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available from: [Link]
-
PubMed. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available from: [Link]
-
Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available from: [Link]
-
SciSpace. Synthesis and characterization of some 1,4-diazepines derivatives. Available from: [Link]
-
PMC. (2025, July 17). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Available from: [Link]
-
Nobel Prize organization. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available from: [Link]
-
ChemRxiv. Mononuclear Palladium(I) Aryl Complexes Performs Cross-Coupling Reactions with Organic Halides. Available from: [Link]
-
PMC. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Available from: [Link]
-
PMC. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available from: [Link]
-
MDPI. (2022, January 18). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Available from: [Link]
Sources
- 1. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance [ouci.dntb.gov.ua]
- 5. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Buchwald-Hartwig Amination Utilizing 1-(Cyclopropylmethyl)-1,4-diazepane
Introduction: The Enduring Power of C-N Bond Formation and the Quest for Novel Ligands
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines and their derivatives, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3][4][5][6] The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool for drug discovery and development, enabling the construction of complex molecular architectures with high efficiency.[4][5][6]
At the heart of the Buchwald-Hartwig amination is the choice of ligand, which plays a critical role in stabilizing the palladium catalyst, promoting the key steps of the catalytic cycle, and ultimately dictating the reaction's efficiency and selectivity.[3] While a wide array of phosphine-based ligands have been developed and successfully applied, the exploration of novel ligand scaffolds continues to be an active area of research. This application note delves into the use of 1-(cyclopropylmethyl)-1,4-diazepane, a readily accessible N-alkyldiamine, as a potentially effective ligand for the Buchwald-Hartwig amination. We will provide a comprehensive overview of the reaction mechanism, a detailed experimental protocol for its application, and insights into its potential advantages in the synthesis of medicinally relevant compounds.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][3][7] The key steps are as follows:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II)-aryl halide complex.
-
Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired arylamine product and regenerating the Pd(0) catalyst.
The choice of ligand influences each of these steps, with bulky, electron-rich ligands generally promoting both oxidative addition and reductive elimination.[3]
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: A General Procedure
This protocol provides a general starting point for the Buchwald-Hartwig amination using 1-(cyclopropylmethyl)-1,4-diazepane as the ligand. Optimization of the reaction conditions (e.g., catalyst loading, ligand loading, base, solvent, temperature, and reaction time) is recommended for each specific substrate combination.
Materials and Reagents:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
1-(Cyclopropylmethyl)-1,4-diazepane (ligand)
-
Aryl halide (e.g., aryl bromide, aryl chloride)
-
Amine
-
Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Inert gas (argon or nitrogen)
-
Standard laboratory glassware and purification supplies
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor (e.g., 1-5 mol%), 1-(cyclopropylmethyl)-1,4-diazepane (e.g., 1.2-2 equivalents relative to palladium), and the base (e.g., 1.2-2 equivalents relative to the limiting reagent) under an inert atmosphere.
-
Addition of Reactants: Add the aryl halide (1.0 equivalent) and the amine (1.0-1.5 equivalents) to the Schlenk tube.
-
Solvent Addition: Add the anhydrous solvent (to achieve a concentration of 0.1-0.5 M) via syringe.
-
Degassing: Seal the Schlenk tube and degas the reaction mixture by three cycles of evacuating and backfilling with an inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and filter through a pad of celite to remove insoluble salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired arylamine.
Figure 2: General experimental workflow for Buchwald-Hartwig amination.
Optimization and Substrate Scope
The success of the Buchwald-Hartwig amination is highly dependent on the careful optimization of reaction parameters. The following table provides a summary of key parameters and their potential impact on the reaction outcome.
| Parameter | Common Choices | Considerations |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ is often used for its stability and ease of handling. Pd₂(dba)₃ is a source of Pd(0). |
| Ligand | 1-(Cyclopropylmethyl)-1,4-diazepane | The optimal ligand-to-palladium ratio should be determined empirically (typically 1.2:1 to 2:1). |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | The choice of base depends on the pKa of the amine and the functional group tolerance of the substrates. Stronger bases are often required for less reactive amines. |
| Solvent | Toluene, Dioxane, THF | The solvent can influence the solubility of the reactants and the stability of the catalytic species. |
| Temperature | 80-120 °C | Higher temperatures are often required for less reactive aryl chlorides. |
The substrate scope of the Buchwald-Hartwig amination is vast, encompassing a wide range of aryl and heteroaryl halides, as well as primary and secondary amines. The use of 1-(cyclopropylmethyl)-1,4-diazepane as a ligand may offer unique advantages for specific substrate classes, and a thorough evaluation of its performance with various coupling partners is encouraged.
Applications in Drug Development
The Buchwald-Hartwig amination has been widely adopted in the pharmaceutical industry for the synthesis of a diverse array of drug candidates and approved medicines.[4][5][6] Its ability to forge C-N bonds in the presence of a wide range of functional groups makes it particularly well-suited for late-stage functionalization and the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[2][5] The development of new ligands, such as 1-(cyclopropylmethyl)-1,4-diazepane, could further expand the utility of this powerful transformation, potentially enabling the synthesis of previously inaccessible chemical space.
The synthesis of benzodiazepine derivatives, a privileged scaffold in medicinal chemistry, often relies on intramolecular Buchwald-Hartwig reactions.[8][9][10] The unique steric and electronic properties of 1-(cyclopropylmethyl)-1,4-diazepane may prove advantageous in such cyclization reactions, leading to improved yields and selectivities.
Conclusion
The Buchwald-Hartwig amination is a robust and highly versatile method for the synthesis of arylamines. While the use of 1-(cyclopropylmethyl)-1,4-diazepane as a ligand is not yet established in the literature, its structural features suggest that it could be a promising candidate for this important transformation. The general protocol and optimization guidelines provided in this application note offer a solid foundation for researchers to explore the utility of this novel ligand in their own synthetic endeavors. As with any new catalytic system, careful experimentation and optimization will be key to unlocking its full potential.
References
-
Palladium-Catalyzed Benzodiazepines Synthesis. (2020, June 6). MDPI. Retrieved from [Link]
-
Metal-catalyzed coupling/carbonylative cyclizations for accessing dibenzodiazepinones: an expedient route to clozapine and other drugs. (2024, January 31). Beilstein Journals. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]
-
Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. Retrieved from [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Carolina. Retrieved from [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. Retrieved from [Link]
-
Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008, February 25). Technical University of Denmark. Retrieved from [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. PMC. Retrieved from [Link]
-
Palladium-Catalyzed C-N Coupling in the Synthesis of 1,4-Benzodiazepines Fused with 5-Membered Carbo- and Heterocycles | Request PDF. ResearchGate. Retrieved from [Link]
-
Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. Organic Chemistry Portal. Retrieved from [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2022, January 18). MDPI. Retrieved from [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Semantic Scholar. Retrieved from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Palladium-Catalyzed Benzodiazepines Synthesis [mdpi.com]
- 9. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Advanced Protecting Group Strategies for 1,4-Diazepane Nitrogen Atoms: Selective Mono-Protection and Orthogonal Functionalization
Executive Summary & Rationale
The 1,4-diazepane (homopiperazine) ring is a privileged scaffold in modern drug discovery. Its seven-membered, conformationally flexible structure allows it to access unique binding pocket vectors that rigid six-membered piperazines cannot reach. Consequently, 1,4-diazepane derivatives are heavily featured in FDA-approved therapeutics and clinical candidates, such as the Rho-kinase inhibitor K-115 [1, 2].
A fundamental challenge in synthesizing 1,4-diazepane-based therapeutics is the chemical desymmetrization of its two secondary nitrogen atoms (N1 and N4). Because these two amines reside in nearly identical steric and electronic environments, standard acylation or alkylation attempts typically yield a statistically driven mixture of unreacted starting material, mono-protected, and di-protected species. This Application Note provides an authoritative guide on the mechanistic causality, quantitative optimization, and step-by-step protocols for achieving highly selective mono-protection and orthogonal di-protection of 1,4-diazepane.
Mechanistic Principles of Selective Mono-Protection
To bypass the statistical limitations of direct functionalization, scientists must exploit subtle thermodynamic and kinetic principles.
The Kinetic Approach: Statistical Dilution
When a protecting agent like di-tert-butyl dicarbonate (Boc₂O) is introduced to 1,4-diazepane, the first acylation drastically reduces the nucleophilicity of the protected nitrogen. However, the second nitrogen remains highly reactive. If the local concentration of Boc₂O is high, di-protection occurs rapidly. By using a large excess of the diamine (2.0 to 5.0 equivalents) and adding the electrophile via a syringe pump under high dilution, the kinetic probability of di-protection is minimized. While this method is straightforward, it suffers from poor atom economy and requires tedious recovery of the unreacted diamine [3].
The Thermodynamic Approach: In Situ Mono-Protonation
A far more elegant and high-yielding strategy relies on the inherent
-
The Causality: By adding exactly 1.0 equivalent of a strong acid (e.g., HCl or Trifluoroacetic acid), the more basic amine is quantitatively protonated, forming a mono-cation.
-
The Effect: The protonated nitrogen is rendered entirely non-nucleophilic. The remaining free amine can then be selectively reacted with 1.0 equivalent of Boc₂O. This thermodynamic desymmetrization routinely boosts mono-protection yields from ~45% (statistical) to >80%[3, 4].
De Novo Synthesis for Unsymmetrical Scaffolds
For substituted 1,4-diazepanes (e.g., 3-methyl-1,4-diazepane), direct mono-protection yields an inseparable mixture of N1 and N4 regioisomers. To solve this, researchers utilize a de novo synthesis approach, building the seven-membered ring from acyclic precursors that already bear orthogonal protecting groups (e.g., Boc and Nosyl) via a Fukuyama-Mitsunobu cyclization [1, 2].
Quantitative Data Summary
The following tables summarize the comparative efficacy of different protection strategies and the most reliable orthogonal protecting group pairings used in 1,4-diazepane chemistry.
Table 1: Comparison of Mono-Protection Strategies
| Strategy | Reagents | Typical Yield | Advantages | Limitations |
| Statistical | 2.0 eq Diazepane, 1.0 eq Boc₂O | 40 - 50% | Simple setup, no specialized catalysts. | Poor atom economy; difficult purification. |
| Mono-Protonation | 1.0 eq Diazepane, 1.0 eq HCl, 1.0 eq Boc₂O | 75 - 85% | High selectivity; excellent atom economy. | Requires careful pH monitoring during workup. |
| Flow Chemistry | 1.0 eq Diazepane, 0.8 eq Boc₂O (in Flow) | ~45% | Scalable; prevents localized concentration spikes. | Requires specialized microreactor technology [4]. |
| De Novo Synthesis | Nosyl-aziridine, Amino alcohol, DIAD | 60 - 70% | Perfect regiocontrol for chiral/substituted analogs. | Multi-step sequence; higher reagent costs [1]. |
Table 2: Common Orthogonal Protecting Group Pairs for 1,4-Diazepane
| Protecting Group 1 (N1) | Protecting Group 2 (N4) | Cleavage Condition (N1) | Cleavage Condition (N2) |
| Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) | Acidic (TFA or HCl in Dioxane) | Hydrogenolysis (H₂, Pd/C) |
| Boc (tert-Butoxycarbonyl) | Fmoc (Fluorenylmethyloxycarbonyl) | Acidic (TFA or HCl in Dioxane) | Basic (20% Piperidine in DMF) |
| Boc (tert-Butoxycarbonyl) | Ns (2-Nitrobenzenesulfonyl) | Acidic (TFA or HCl in Dioxane) | Thiophenol, K₂CO₃ (Nucleophilic) |
Mandatory Visualizations
Reaction pathways comparing statistical and mono-protonation strategies for 1,4-diazepane.
De novo synthesis of orthogonally protected 1,4-diazepanes via Fukuyama-Mitsunobu cyclization.
Experimental Protocols
Protocol A: Selective Mono-Boc Protection via In Situ Mono-Protonation
This protocol utilizes a self-validating acid-base extraction workflow to isolate the desired mono-protected product without the need for column chromatography[3].
Materials:
-
1,4-Diazepane (10.0 mmol, 1.0 eq)
-
Aqueous HCl (1.0 M, 10.0 mL, 10.0 mmol, 1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (10.0 mmol, 1.0 eq)
-
Methanol, Dichloromethane (DCM), Brine.
Step-by-Step Methodology:
-
Mono-Cation Formation: Dissolve 1,4-diazepane (10.0 mmol) in 20 mL of Methanol. Cool the reaction vessel to 0 °C using an ice bath. Slowly add 10.0 mL of 1.0 M aqueous HCl dropwise over 15 minutes. Stir for an additional 30 minutes at room temperature to ensure complete thermodynamic equilibration to the mono-hydrochloride salt.
-
Acylation: Re-cool the mixture to 0 °C. Dissolve Boc₂O (10.0 mmol) in 10 mL of Methanol and add it dropwise to the reaction mixture over 30 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Self-Validating Workup (Acidic Extraction): Concentrate the mixture under reduced pressure to remove Methanol. Dilute the aqueous residue with 20 mL of water. Adjust the pH to ~4.0 using 1M HCl. Extract the aqueous layer with DCM (3 x 20 mL).
-
Causality Check: At pH 4, the unreacted 1,4-diazepane and the desired mono-Boc product are protonated and remain in the aqueous layer. The over-reacted, neutral di-Boc byproduct partitions into the DCM layer and is discarded.
-
-
Product Isolation (Basic Extraction): Adjust the pH of the retained aqueous layer to ~10.5 using 2M NaOH. Extract the aqueous layer with DCM (3 x 30 mL).
-
Causality Check: At pH 10.5, the mono-Boc product becomes neutral and partitions into the DCM layer. The unreacted 1,4-diazepane remains highly polar and stays in the aqueous layer.
-
-
Final Purification: Combine the organic layers from Step 4, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield pure mono-Boc-1,4-diazepane as a pale yellow oil.
Protocol B: De Novo Synthesis of Orthogonally Protected 1,4-Diazepane
Adapted from the methodology established by Crestey et al. [1], this protocol is essential for synthesizing regioselectively protected, substituted 1,4-diazepanes.
Materials:
-
N-Nosyl-activated aziridine (5.0 mmol, 1.0 eq)
-
N-Boc-3-aminopropan-1-ol (5.5 mmol, 1.1 eq)
-
Triphenylphosphine (PPh₃) (6.0 mmol, 1.2 eq)
-
Diisopropyl azodicarboxylate (DIAD) (6.0 mmol, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF).
Step-by-Step Methodology:
-
Aminolysis: Dissolve the N-Nosyl-aziridine and N-Boc-3-aminopropan-1-ol in anhydrous THF (25 mL). Heat the mixture to reflux for 4-6 hours until the aziridine is fully consumed (monitor via TLC). Cool to room temperature and concentrate to yield the acyclic N-Nosyl diamino alcohol intermediate.
-
Fukuyama-Mitsunobu Cyclization: Dissolve the crude intermediate and PPh₃ (6.0 mmol) in anhydrous THF (30 mL) under an inert argon atmosphere. Cool the mixture to 0 °C.
-
Activation: Add DIAD (6.0 mmol) dropwise over 15 minutes. The reaction mixture will typically turn a deep yellow color.
-
Ring Closure: Allow the reaction to warm to room temperature and stir for 12 hours. The intramolecular displacement of the activated alcohol by the nosylamide nitrogen forms the seven-membered ring.
-
Purification: Quench the reaction with water (10 mL) and extract with Ethyl Acetate (3 x 20 mL). Dry the organic layers, concentrate, and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the orthogonally protected (N1-Nosyl, N4-Boc) 1,4-diazepane scaffold.
References
-
Crestey, F., Witt, M., Jaroszewski, J. W., & Franzyk, H. (2009). Expedite Protocol for Construction of Chiral Regioselectively N-Protected Monosubstituted Piperazine, 1,4-Diazepane, and 1,4-Diazocane Building Blocks. The Journal of Organic Chemistry, 74(15), 5652–5655. URL: [Link]
Application Note: Scalable Synthesis Routes for 1-(Cyclopropylmethyl)-1,4-diazepane
Executive Summary
1-(Cyclopropylmethyl)-1,4-diazepane (also known as 1-(cyclopropylmethyl)homopiperazine) is a critical pharmacophore in medicinal chemistry, serving as a core scaffold for histamine H3 antagonists, sigma receptor ligands, and various CNS-active agents. The seven-membered diazepane ring offers unique conformational properties compared to its six-membered piperazine analog, often improving receptor selectivity.
However, the synthesis of this molecule presents a classic organic chemistry challenge: differentiation of the two equivalent nitrogen atoms in the homopiperazine ring to achieve selective mono-alkylation. Failure to control this selectivity leads to bis-alkylated impurities (1,4-bis(cyclopropylmethyl)-1,4-diazepane), which are difficult to separate on a large scale.
This guide outlines two distinct, field-proven protocols:
-
Route A (The "Gold Standard"): A protection-deprotection strategy ensuring >98% regioselectivity, ideal for GLP/GMP synthesis where impurity profiles are critical.
-
Route B (The "Process Route"): A direct alkylation strategy utilizing kinetic control and stoichiometry, designed for cost-effective kilogram-scale production.
Strategic Analysis of Synthetic Pathways
The choice of pathway depends heavily on the available equipment and the strictness of impurity limits.
| Feature | Route A: Boc-Protection Strategy | Route B: Direct Alkylation |
| Selectivity | High (Mono-product dominant) | Moderate (Requires purification) |
| Step Count | 3 Steps (Protection | 1 Step |
| Atom Economy | Lower (Waste from protecting groups) | High |
| Purification | Crystallization / Extraction | Fractional Distillation |
| Scale Suitability | 100 mg to 1 kg | >1 kg (Continuous Flow compatible) |
| Key Reagent | Boc-anhydride, TFA/HCl | (Bromomethyl)cyclopropane |
Decision Logic Diagram
The following flowchart illustrates the decision-making process for selecting the optimal route.
Caption: Decision tree for selecting the synthesis route based on scale and purity requirements.
Protocol 1: The "Gold Standard" (Boc-Protection)
Objective: Synthesis of high-purity 1-(cyclopropylmethyl)-1,4-diazepane dihydrochloride.
Mechanistic Insight
This route utilizes tert-butyl dicarbonate (Boc
Step 1: Preparation of N-Boc-homopiperazine
-
Dissolution: Dissolve homopiperazine (1.0 equiv) in Dichloromethane (DCM).
-
Addition: Cool to 0°C. Add a solution of Boc
O (0.9 equiv) in DCM dropwise over 2 hours. Note: Using a slight deficit of Boc O minimizes di-Boc formation. -
Workup: Wash the organic layer with water to remove unreacted homopiperazine. The mono-Boc product is lipophilic enough to remain in DCM, while the di-Boc byproduct is also organic soluble but minimized by stoichiometry.
-
Purification: If necessary, purify via silica gel chromatography (MeOH/DCM) or proceed crude if purity >95%.
Step 2: Alkylation
Reagents: N-Boc-homopiperazine, (Bromomethyl)cyclopropane, K
-
Setup: Charge a reactor with N-Boc-homopiperazine (1.0 equiv) and K
CO (2.0 equiv) in Acetonitrile (10 mL/g). -
Reaction: Add (Bromomethyl)cyclopropane (1.1 equiv) dropwise at room temperature.
-
Heating: Heat to 60°C for 12–16 hours. Monitor by TLC or LCMS.
-
Isolation: Filter off solids (K
CO /KBr). Concentrate the filtrate to an oil.
Step 3: Deprotection & Salt Formation
Reagents: 4M HCl in Dioxane or TFA/DCM.
-
Deprotection: Dissolve the intermediate in DCM. Add 4M HCl in Dioxane (5 equiv) at 0°C.
-
Reaction: Stir at room temperature for 4 hours. The product often precipitates as the dihydrochloride salt.
-
Isolation: Filter the white solid. Wash with diethyl ether to remove organic impurities.
-
Yield: Typically 60–75% overall yield (3 steps).
Protocol 2: The "Process Route" (Direct Alkylation)
Objective: Scalable, single-step synthesis with atom economy.
Mechanistic Insight
To prevent bis-alkylation (reaction of the product with a second equivalent of alkyl halide), we exploit statistical probability . By using a large molar excess of homopiperazine, the alkylating agent is statistically far more likely to encounter an unreacted homopiperazine molecule than a mono-alkylated product.
Detailed Protocol
Reagents:
-
Homopiperazine (5.0 equiv) – Excess is recovered.
-
(Bromomethyl)cyclopropane (1.0 equiv)
-
Solvent: Ethanol or Toluene (Toluene allows easier recovery of homopiperazine).
Procedure:
-
Charge: Dissolve Homopiperazine (5.0 equiv) in Toluene (5 vol). Heat to 50°C.
-
Addition: Slowly add (Bromomethyl)cyclopropane (1.0 equiv) diluted in Toluene over 4 hours. Critical: Slow addition keeps the instantaneous concentration of alkylating agent low.
-
Reaction: Stir at 50°C for an additional 2 hours.
-
Quench: Cool to room temperature.
-
Recovery (The "Trick"):
-
Homopiperazine is highly water-soluble. Add water (3 vol) and extract.
-
Correction: Homopiperazine partitions into water; the product (more lipophilic) partitions into Toluene? No. Both are amines.
-
Refined Workup: Basify with NaOH (50%). Extract with Toluene.[1] The highly lipophilic bis-alkylated byproduct (if any) stays in Toluene. The mono-alkylated product and excess homopiperazine are in the aqueous/organic interface.
-
Best Practice:Distillation.
-
-
Distillation Protocol:
-
Remove solvent (Toluene) at reduced pressure.
-
Fraction 1: Distill off excess Homopiperazine (BP ~165°C at atm, significantly lower under vacuum). Recycle this fraction.
-
Fraction 2: Distill the target 1-(Cyclopropylmethyl)-1,4-diazepane (Expected BP significantly higher).
-
Residue: Bis-alkylated impurities remain in the pot.
-
Analytical Data & QC Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual | Colorless to pale yellow oil (Free base) / White solid (HCl salt) |
| Purity | HPLC (C18, ACN/H2O) | > 98.0% |
| Identification | 1H NMR (DMSO-d6) | Cyclopropyl ring protons: Multiplets at |
| Mass Spec | LC-MS (ESI+) | [M+H]+ = 155.15 (Calc. for C9H18N2) |
| Residual Solvents | GC-Headspace | Meets ICH Q3C limits |
Safety & Handling (E-E-A-T)
(Bromomethyl)cyclopropane[1]
-
Hazard: Alkylating agent. Potential genotoxin.
-
Control: Handle in a fume hood. Destroy excess reagent with aqueous ammonia or NaOH before disposal.
-
Substitution: If genotoxicity is a major concern, consider Reductive Amination (Protocol 1, Step 2 variant) using Cyclopropanecarbaldehyde and Sodium Triacetoxyborohydride, which avoids alkyl halides entirely.
Homopiperazine
-
Hazard: Corrosive, causes severe skin burns and eye damage.
-
Control: Wear chemical-resistant gloves (Nitrile/Neoprene) and face shield.
Reaction Exotherms
-
The reaction of amines with alkyl halides is exothermic. On a large scale (Route B), the rate of addition must be controlled to manage heat generation.
Visualizing the Process Flow
The following diagram details the chemical transformations and the critical control points (CCPs) for the Direct Alkylation route.
Caption: Process flow for the direct alkylation route highlighting the recycling loop for atom economy.
References
- Boehringer Ingelheim International GmbH. (2018). Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine. CN108341792B. Google Patents. Relevance: Establishes the N-Boc protection/alkylation/deprotection strategy for the 6-membered analog, directly transferable to the 7-membered diazepane.
- Sanofi-Aventis. (1982). Cyclopropyl methyl piperazines, process for their preparation and their use in therapeutics. EP0050072B1. Google Patents.
-
Nalikezhathu, A., et al. (2023).[2] Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. Organic Letters, 25, 1754-1759.[2] Organic Chemistry Portal. [Link]
-
Relevance: Provides modern catalytic alternatives for diazepane synthesis from diols and diamines.[2]
-
-
Bar-Haim, G., & Kol, M. (2004).[3] Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6, 3549-3551.[3] Organic Chemistry Portal. [Link]
- Relevance: Discusses the challenges of selective mono-alkylation of polyamines and alternative chelation str
- Vertex Pharmaceuticals. (2007). Process for preparation of [1-(mercaptomethyl)cyclopropyl]acetic acid and related derivatives. US7271268B1. Google Patents. Relevance: Provides safety and handling data for cyclopropylmethyl electrophiles and their precursors.
Sources
- 1. US7271268B1 - Process for preparation of [1-(mercaptomethyl)cyclopropyl]acetic acid and related derivatives - Google Patents [patents.google.com]
- 2. Synthesis of 1,4-Diazacycles by Hydrogen Borrowing [organic-chemistry.org]
- 3. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-(Cyclopropylmethyl)-1,4-diazepane Synthesis
Welcome to the Technical Support Center for diamine desymmetrization and functionalization. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the inherent regioselectivity and purification challenges associated with the synthesis of 1-(Cyclopropylmethyl)-1,4-diazepane.
Because 1,4-diazepane (homopiperazine) is a symmetric diamine with two secondary amines of nearly identical reactivity, achieving high-yield monoalkylation requires strict kinetic control, statistical desymmetrization, or stoichiometric protecting group strategies.
Part 1: Troubleshooting Guide & FAQs
Q1: Why is my direct SN2 alkylation with cyclopropylmethyl bromide yielding mostly the dialkylated byproduct? The Causality: 1,4-diazepane contains two secondary amines. When one nitrogen is alkylated with a cyclopropylmethyl group, the resulting tertiary amine becomes slightly more sterically hindered. However, the remaining unreacted secondary amine retains its high nucleophilicity. Because standard SN2 conditions (e.g., K2CO3 in acetonitrile) do not sufficiently differentiate between the two nitrogens, the reaction kinetics do not heavily favor monoalkylation, leading to rapid over-alkylation[1]. The Solution: You must abandon direct 1:1 SN2 alkylation. Instead, utilize either a statistical reductive amination approach or a mono-Boc protection strategy.
Q2: How can I optimize direct reductive amination to maximize the monoalkylated yield? The Causality: Reductive amination using cyclopropanecarboxaldehyde and a mild reducing agent like sodium triacetoxyborohydride (STAB) proceeds via an iminium ion intermediate[2]. By using a large molar excess of 1,4-diazepane (typically 4 to 5 equivalents), you statistically increase the probability that the aldehyde will collide with an unreacted diamine molecule rather than a previously monoalkylated product. STAB is chosen over NaBH4 because it selectively reduces the iminium ion without reducing the unreacted aldehyde. Self-Validating Step: Monitor the reaction via LC-MS. The target monoalkylated product will show an [M+H]+ of 155.1, while the dialkylated byproduct will appear at [M+H]+ 209.2. A successful reaction should demonstrate a >5:1 ratio of 155.1 to 209.2.
Q3: I need >95% purity and cannot afford to waste excess 1,4-diazepane. What is the most reliable method? The Causality: When absolute regiocontrol and atom economy are required, you must bypass statistical limitations. Using mono-Boc protected homopiperazine (1-Boc-1,4-diazepane) completely deactivates one nitrogen via the electron-withdrawing carbamate, limiting nucleophilic attack strictly to the unprotected secondary amine[3]. This forms the stable intermediate tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate[4], which can then be quantitatively deprotected. Self-Validating Step: During the deprotection step with 4M HCl in dioxane, monitor the evolution of CO2 gas. The cessation of bubbling serves as a visual, self-validating indicator that the carbamate cleavage is complete.
Q4: I am losing my product during the aqueous workup. How do I efficiently extract 1-(Cyclopropylmethyl)-1,4-diazepane? The Causality: 1-(Cyclopropylmethyl)-1,4-diazepane is a highly polar, low-molecular-weight diamine. If the aqueous layer is not sufficiently basic, the nitrogens remain protonated, rendering the molecule highly water-soluble. The Solution: Basify the aqueous phase to pH > 12 using 6M NaOH to ensure both amines are in their free-base form. Extract with a highly polar organic mixture, such as Dichloromethane/Isopropanol (3:1). Self-Validating Step: Before discarding the aqueous layer, check it with pH paper to confirm pH > 12, and spot it on a TLC plate stained with Ninhydrin. If a purple spot appears, product is still trapped in the aqueous phase; saturate the layer with NaCl (salting out) and extract again.
Part 2: Quantitative Data Summary
The following table summarizes the expected outcomes of the three primary synthetic strategies to help you choose the right approach for your scale and purity requirements.
| Synthesis Strategy | Reagents Used | Molar Ratio (Diamine : Electrophile) | Typical Monoalkylation Yield | Dialkylation Risk |
| Direct SN2 Alkylation | Cyclopropylmethyl bromide, K2CO3 | 1:1 to 2:1 | 30 - 40% | High |
| Reductive Amination | Cyclopropanecarboxaldehyde, STAB[2] | 4:1 to 5:1 | 65 - 75% | Moderate |
| Protection-Alkylation | 1-Boc-1,4-diazepane, R-Br, K2CO3[3] | 1:1 (using Mono-Boc) | 85 - 90% (over 2 steps) | None |
Part 3: Experimental Workflows & Protocols
Reaction Pathway Visualization
Caption: Comparison of Reductive Amination (Route A) and Protection-Alkylation (Route B) workflows.
Protocol A: Statistical Reductive Amination (Rapid, Single-Step)
Best for: Early-stage discovery where excess 1,4-diazepane can be easily distilled off.
-
Imine Formation: Dissolve 1,4-diazepane (5.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere. Add cyclopropanecarboxaldehyde (1.0 eq) and glacial acetic acid (0.1 eq) to catalyze iminium ion formation. Stir at room temperature for 30 minutes.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15 minutes to prevent rapid exothermic spikes[2]. Stir the suspension at room temperature for 16 hours.
-
Self-Validation: Quench a 10 µL reaction aliquot in 1 mL of saturated NaHCO3, extract with EtOAc, and inject into the LC-MS to verify the dominant presence of the[M+H]+ 155.1 peak.
-
Workup: Quench the bulk reaction with 10% aqueous NaOH until the pH > 12. Extract the aqueous layer three times with DCM.
-
Purification: Dry the combined organic layers over Na2SO4 and concentrate. Purify via Kugelrohr vacuum distillation to selectively remove the highly volatile unreacted 1,4-diazepane (bp ~169 °C at atmospheric pressure).
Protocol B: Protection-Alkylation (High-Yield, High-Purity)
Best for: Scale-up and late-stage development requiring absolute regiocontrol.
-
Alkylation of Protected Core: Dissolve commercially available 1-Boc-1,4-diazepane (1.0 eq) in anhydrous Acetonitrile[3]. Add finely powdered K2CO3 (2.0 eq) and cyclopropylmethyl bromide (1.1 eq).
-
Heating: Heat the mixture to 80 °C and stir vigorously for 12 hours.
-
Self-Validation: Perform TLC (10% MeOH in DCM). The secondary amine starting material (which stains strongly with Ninhydrin) should be completely consumed, replaced by the UV-inactive, Dragendorff-positive tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate intermediate[4].
-
Intermediate Isolation: Filter off the inorganic salts, concentrate the filtrate, and partition between water and EtOAc. Dry the organic layer and concentrate to yield the intermediate.
-
Deprotection: Dissolve the intermediate in DCM and cool to 0 °C. Slowly add 4M HCl in dioxane (5.0 eq). Remove the ice bath and stir for 2 hours until CO2 evolution ceases.
-
Final Isolation: Concentrate the reaction mixture under reduced pressure to yield 1-(Cyclopropylmethyl)-1,4-diazepane as a highly pure dihydrochloride salt.
References
- US7241778B2 - Non-imidazole aryloxypiperidines Source: Google Patents URL
- Source: NIH (PMC)
- 884199-30-8 | tert-Butyl 4-(cyclopropylmethyl)
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization Source: MDPI URL
Sources
Technical Support Center: Purification of 1-(Cyclopropylmethyl)-1,4-diazepane
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 1-(Cyclopropylmethyl)-1,4-diazepane from common reaction byproducts. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to adapt and troubleshoot effectively in your own laboratory setting.
Introduction
The synthesis of 1-(cyclopropylmethyl)-1,4-diazepane, a valuable building block in medicinal chemistry, typically involves the reductive amination of 1,4-diazepane with cyclopropanecarboxaldehyde. While this method is generally efficient, the resulting crude product is often a mixture containing unreacted starting materials, over-alkylated byproducts, and reagents from the reaction. This guide will address the common purification challenges associated with this synthesis and provide detailed protocols for obtaining highly pure 1-(cyclopropylmethyl)-1,4-diazepane.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of 1-(Cyclopropylmethyl)-1,4-diazepane via reductive amination?
A1: The most prevalent byproduct is the dialkylated species, 1,4-bis(cyclopropylmethyl)-1,4-diazepane , formed from the reaction of the desired product with another equivalent of cyclopropanecarboxaldehyde and the reducing agent. Other common impurities include unreacted starting materials, namely 1,4-diazepane and cyclopropanecarboxaldehyde , as well as byproducts from the reducing agent, such as borate salts if sodium triacetoxyborohydride is used.
Q2: My crude NMR shows a complex mixture. How can I get a preliminary assessment of the major components?
A2: A proton NMR (¹H NMR) spectrum of the crude reaction mixture can provide significant insights. Key signals to look for include:
-
1-(Cyclopropylmethyl)-1,4-diazepane: Look for a characteristic multiplet for the cyclopropyl protons around 0.1-0.8 ppm and the methylene protons of the cyclopropylmethyl group adjacent to the nitrogen.
-
1,4-bis(cyclopropylmethyl)-1,4-diazepane: The presence of two cyclopropylmethyl groups will lead to more complex and potentially overlapping signals in the cyclopropyl region. The integration of these signals relative to the diazepane ring protons will be higher than in the mono-substituted product.
-
1,4-Diazepane: Unreacted starting material will show characteristic signals for the diazepane ring protons, typically as multiplets in the 2.5-3.5 ppm region.
-
Cyclopropanecarboxaldehyde: The aldehyde proton will appear as a singlet around 9-10 ppm.
Q3: I am having trouble separating my product from the dialkylated byproduct by column chromatography. What can I do?
A3: The polarity difference between the mono- and di-alkylated products can be subtle. Here are some strategies to improve separation:
-
Optimize your mobile phase: A shallow gradient of a polar solvent (e.g., methanol or isopropanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) can enhance separation.
-
Add a basic modifier: Amines can interact strongly with the acidic silanol groups on silica gel, leading to peak tailing and poor separation. Adding a small amount of a volatile base like triethylamine (~0.1-1%) to your mobile phase can mitigate this issue by neutralizing the acidic sites on the silica.[1]
-
Use an amine-functionalized silica column: These columns have a basic surface that minimizes interactions with amine compounds, often providing sharper peaks and better separation without the need for mobile phase additives.[2]
Q4: Can I use distillation to purify my product?
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield after work-up | Incomplete reaction; Product loss during aqueous extraction. | Monitor the reaction by TLC or LC-MS to ensure completion. During acid-base extraction, ensure the pH is sufficiently acidic (pH ~2) to protonate the amine and basic (pH ~12) to deprotonate it for efficient phase transfer. Perform multiple extractions with smaller volumes of organic solvent. |
| Product is an oil and won't crystallize | Presence of impurities preventing lattice formation. | Purify the oil by column chromatography first. Attempt crystallization of the purified product as a hydrochloride salt, which often have higher melting points and are more crystalline than the free base. |
| Column chromatography gives broad, tailing peaks | Strong interaction between the basic amine and acidic silica gel. | Add triethylamine (0.1-1%) to your eluent system. Alternatively, use an amine-functionalized silica gel column. |
| Persistent presence of starting 1,4-diazepane | Incomplete reaction or inefficient removal during work-up. | Drive the reaction to completion. Use an acid-base extraction work-up, as the more basic starting material can sometimes be separated from the tertiary amine product by careful pH control. |
| Final product is not pure by NMR | Co-elution of impurities during chromatography; Inefficient crystallization. | Re-purify by column chromatography using a shallower solvent gradient. Recrystallize the product from a different solvent system. |
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted XlogP | Notes |
| 1-(Cyclopropylmethyl)-1,4-diazepane | C₈H₁₆N₂ | 140.23 | 0.2 | Desired Product.[3] |
| 1,4-bis(cyclopropylmethyl)-1,4-diazepane | C₁₂H₂₂N₂ | 194.32 | ~1.5 (Estimated) | Major potential byproduct. |
| 1,4-Diazepane | C₅H₁₂N₂ | 100.16 | -0.8 | Starting material. |
| Cyclopropanecarboxaldehyde | C₄H₆O | 70.09 | 0.4 | Starting material. |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Initial Purification
This protocol is designed to separate the basic amine products from neutral and acidic impurities.
Rationale: The basic nitrogen atoms of 1-(cyclopropylmethyl)-1,4-diazepane and its dialkylated analog can be protonated by an acid, rendering them water-soluble as ammonium salts. Neutral impurities (e.g., unreacted aldehyde) will remain in the organic phase. Subsequent basification of the aqueous layer will deprotonate the amines, allowing their extraction back into an organic solvent.[4][5][6]
Procedure:
-
Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Transfer the solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl).
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Drain the lower aqueous layer into a clean flask.
-
Extract the organic layer two more times with 1 M HCl. Combine all aqueous extracts.
-
Cool the combined aqueous extracts in an ice bath and slowly add 5 M sodium hydroxide (NaOH) with stirring until the pH is >12 (confirm with pH paper).
-
Extract the basified aqueous solution three times with DCM or EtOAc.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine mixture.
Protocol 2: Purification by Column Chromatography
This protocol is for the separation of 1-(cyclopropylmethyl)-1,4-diazepane from the over-alkylated byproduct.
Rationale: Column chromatography separates compounds based on their differential adsorption to a stationary phase. By using a mobile phase with an appropriate polarity and a basic modifier, the separation of closely related amines can be achieved.
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 DCM:Methanol with 0.5% triethylamine).
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.[7]
-
Sample Loading: Dissolve the crude amine mixture from the acid-base extraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Begin eluting with the initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., to 95:5 DCM:Methanol with 0.5% triethylamine) to elute the more polar compounds.
-
Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure desired product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1-(cyclopropylmethyl)-1,4-diazepane.
Protocol 3: Purification via Hydrochloride Salt Formation
This protocol is an effective method for obtaining a solid, highly pure product.
Rationale: Tertiary amines react with strong acids like HCl to form crystalline hydrochloride salts, which can be easily filtered and washed.[8] This process can effectively remove non-basic impurities that do not form salts.
Procedure:
-
Dissolve the purified (or partially purified) 1-(cyclopropylmethyl)-1,4-diazepane in a minimal amount of a suitable solvent like cold ethyl acetate or diethyl ether.[9]
-
Slowly add a solution of 2 M HCl in diethyl ether dropwise with stirring.
-
A precipitate of the hydrochloride salt should form. Continue adding the HCl solution until no further precipitation is observed.
-
Stir the resulting slurry for 30 minutes in an ice bath to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash the filter cake with a small amount of cold diethyl ether.
-
Dry the solid under vacuum to obtain the pure 1-(cyclopropylmethyl)-1,4-diazepane hydrochloride salt.
-
To obtain the free base, dissolve the salt in water, basify with NaOH, and extract with an organic solvent as described in Protocol 1.
Visualization of Workflows
Caption: Workflow for acid-base extraction of amines.
References
-
Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]
-
Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]
-
Al-Abbas, S. (n.d.). Amine Extraction in the Laboratory. Al-Miftah. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Methylamine hydrochloride. Retrieved from [Link]
-
University of Rochester. (n.d.). Purification: How To. Retrieved from [Link]
- Pospíšil, J., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. RSC Advances, 14, 19305-19315.
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
- Google Patents. (n.d.). US3864402A - Purification of secondary alkyl amines.
-
Teledyne ISCO. (2012). RediSep amine functionalized column. Retrieved from [Link]
- Google Patents. (n.d.). EP2436381A1 - Crystallization of hydrohalides of pharmaceutical compounds.
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
- Google Patents. (n.d.). US7985882B1 - Compositions for reductive aminations utilizing supported tricarboxyborohydride reagents and methods of using the same.
-
Organic Chemistry Portal. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from [Link]
-
ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link]
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Bon, R. S., et al. (2003). A Remarkable Two-Step Synthesis of Diverse 1,4-Benzodiazepine-2,5-diones Using the Ugi Four-Component Condensation. The Journal of Organic Chemistry, 68(19), 7565–7567.
-
PubChem. (n.d.). 1-cyclopropyl-1,4-diazepane. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of aromatic and heteroaromatic annelatedd[1][4]iazepines. Retrieved from [Link]
-
ResearchGate. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]
-
Semantic Scholar. (2021). Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of N1-alkyl-1,4- diazepin-5-ones via Schmidt ring expansion chemistry. Retrieved from [Link]
-
University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]
Sources
- 1. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. youtube.com [youtube.com]
- 9. sciencemadness.org [sciencemadness.org]
Technical Support Center: Strategies for Removing Unreacted Cyclopropylmethyl Bromide from Reaction Mixtures
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in purifying reaction mixtures containing unreacted cyclopropylmethyl bromide. As a Senior Application Scientist, I will provide in-depth, field-proven insights and detailed protocols to address this common purification hurdle.
Introduction
Cyclopropylmethyl bromide (CPMB) is a versatile reagent used to introduce the cyclopropylmethyl moiety in various synthetic transformations, crucial for the development of pharmaceuticals and agrochemicals.[1][2] However, its physical properties can make its removal from reaction mixtures challenging. This guide provides a structured approach to effectively remove unreacted CPMB, ensuring the purity of your desired product.
Understanding the Challenge: Properties of Cyclopropylmethyl Bromide
A thorough understanding of the physicochemical properties of cyclopropylmethyl bromide is the foundation for selecting an appropriate purification strategy.
| Property | Value | Significance for Purification |
| Boiling Point | 105-107 °C (lit.) | Moderately volatile, allowing for removal by distillation if the desired product is significantly less volatile.[3][4][5] |
| Density | 1.392 g/mL at 25 °C (lit.) | Denser than water, which can be a consideration in aqueous workups.[3][4][5] |
| Solubility | Insoluble in water; miscible with organic solvents (e.g., ethanol, ether, acetone, benzene).[3][4] | This property is key for liquid-liquid extraction strategies. |
| Reactivity | Incompatible with strong bases and strong oxidizing agents.[3][6] | This allows for chemical quenching as a removal method. |
Troubleshooting Guide: Selecting the Right Removal Strategy
The optimal method for removing unreacted cyclopropylmethyl bromide depends on the properties of your desired product and the scale of your reaction. This section provides a decision-making framework and detailed protocols.
Is your desired product non-volatile and thermally stable?
If your product has a high boiling point (significantly greater than 107°C) and is not susceptible to degradation at elevated temperatures, distillation is often the most straightforward approach.
FAQ: When is distillation the best choice?
Distillation is ideal for large-scale reactions where the product is a high-boiling liquid or a thermally stable solid. It is a cost-effective method for bulk removal of volatile impurities.[7][8]
Protocol: Simple Distillation for CPMB Removal
-
Apparatus Setup: Assemble a simple distillation apparatus. Ensure all glassware is dry and the joints are properly sealed.
-
Reaction Mixture Transfer: Transfer the crude reaction mixture to the distillation flask. Add a few boiling chips to ensure smooth boiling.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the distillate, which will be enriched with cyclopropylmethyl bromide, at its boiling range of 105-107 °C.
-
Endpoint Determination: The distillation is complete when the temperature of the vapor drops or when most of the volatile components have been removed. The desired, less volatile product will remain in the distillation flask.
Is your desired product soluble in a solvent immiscible with the reaction solvent?
If your product and cyclopropylmethyl bromide have different solubilities in a biphasic solvent system, liquid-liquid extraction is an effective separation technique.
FAQ: How do I choose the right extraction solvents?
The key is to find a solvent pair where your desired product has high solubility in one phase and cyclopropylmethyl bromide has high solubility in the other. Given that CPMB is insoluble in water and soluble in many organic solvents, an aqueous wash of an organic reaction mixture is a common starting point.
Protocol: Aqueous Workup and Extraction
-
Quenching (Optional but Recommended): If the reaction conditions are not already aqueous, carefully quench the reaction mixture with water or a dilute aqueous acid or base solution as appropriate for your product's stability.
-
Solvent Addition: Add an organic solvent in which your product is highly soluble and which is immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the mixture to a separatory funnel and shake vigorously, venting frequently to release any pressure buildup.
-
Phase Separation: Allow the layers to separate. The denser layer will be at the bottom.
-
Layer Collection: Drain the layers. Typically, the organic layer containing the product is retained, while the aqueous layer, which may contain some hydrolyzed CPMB, is discarded.
-
Repeat: Repeat the extraction of the aqueous layer with fresh organic solvent to maximize product recovery.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate the crude product.
Are distillation and extraction ineffective or leading to impure product?
When the physical properties of your product and cyclopropylmethyl bromide are too similar for effective separation by distillation or extraction, column chromatography is the method of choice.[7][8]
FAQ: What type of chromatography should I use?
-
Normal-Phase Chromatography: If your product is significantly more polar than the relatively non-polar cyclopropylmethyl bromide, normal-phase chromatography using a silica or alumina stationary phase is effective.[8]
-
Reverse-Phase Chromatography: If your product is more non-polar, reverse-phase chromatography may be an option, although retaining the polar CPMB can be challenging.[9]
Protocol: Flash Column Chromatography (Normal Phase)
-
Column Packing: Pack a chromatography column with silica gel in a non-polar solvent (e.g., hexanes or a low-polarity mixture of hexanes and ethyl acetate).
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the chromatography solvent and load it onto the top of the column.
-
Elution: Begin eluting with the non-polar solvent. Cyclopropylmethyl bromide, being less polar, will elute first.
-
Gradient Elution (if necessary): Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexanes) to elute your more polar desired product.
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Do you want to chemically remove the unreacted CPMB?
Quenching involves adding a reagent that selectively reacts with the unreacted electrophile (CPMB) to form a new compound that is more easily separated.[10][11]
FAQ: What are good quenching agents for alkyl halides?
Strong nucleophiles that are incompatible with CPMB, such as strong bases, can be used.[3][6] For example, adding an amine or a thiol at the end of the reaction can convert CPMB into a more polar and easily separable amine or thioether derivative. The choice of quenching agent must be compatible with your desired product.
Protocol: Nucleophilic Quenching
-
Cooling: Cool the reaction mixture to 0 °C.
-
Quenching Agent Addition: Slowly add a suitable nucleophilic quenching agent (e.g., a primary or secondary amine, or a thiol).
-
Reaction: Stir the mixture at room temperature until the CPMB is consumed (monitor by TLC or GC-MS).
-
Workup: Proceed with a standard aqueous workup and extraction to separate the product from the quenched CPMB derivative.
Workflow and Decision-Making Diagram
The following diagram illustrates a logical workflow for selecting the appropriate method to remove unreacted cyclopropylmethyl bromide.
Caption: Decision workflow for CPMB removal.
Safety Precautions
Cyclopropylmethyl bromide is a flammable liquid and is irritating to the eyes, respiratory system, and skin.[3][6][12] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][6] Keep it away from heat, sparks, and open flames.[6][13]
References
-
SEPARATION AND PURIFICATION METHODS. (n.d.). Retrieved from [Link]
-
(Bromomethyl)cyclopropane CAS#: 7051-34-5; ChemWhat Code: 30651. (n.d.). Retrieved from [Link]
- Method and system for removing alkyl halides from gases. (2008). Google Patents.
-
Cyclopropylmethyl bromide, 97% 7051-34-5 India - Laboratory Chemicals. (n.d.). Retrieved from [Link]
-
Purification of Organic Compounds: from Crude Product to Purity - PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023). Retrieved from [Link]
-
8.8 Methods of Purification of Organic Compounds - Curriculum overview - LabXchange. (n.d.). Retrieved from [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025). Retrieved from [Link]
-
Material Safety Data Sheet - (Bromomethyl)cyclopropane, 90% - Cole-Parmer. (2006). Retrieved from [Link]
-
Alkyl Halides to Alkynes - Chemistry Steps. (n.d.). Retrieved from [Link]
-
Organic synthesis by quench reactions - PubMed. (1979). Retrieved from [Link]
-
How does quenching work? : r/OrganicChemistry - Reddit. (2024). Retrieved from [Link]
-
Electrifying Organic Synthesis - PMC - NIH. (n.d.). Retrieved from [Link]
-
Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed C–O Bond Activation - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Alkyl Halide Reactions: Substitutions & Eliminations |... - Fiveable. (n.d.). Retrieved from [Link]
-
7.6.1. Elimination of Alkyl Halides - Chemistry LibreTexts. (2019). Retrieved from [Link]
-
Alkyl Halide Reaction Map And Summary - Master Organic Chemistry. (2014). Retrieved from [Link]
-
Quenching effects in organic electrophosphorescence - ResearchGate. (2002). Retrieved from [Link]
Sources
- 1. lifechempharma.com [lifechempharma.com]
- 2. (Bromomethyl)cyclopropane 97 7051-34-5 [sigmaaldrich.com]
- 3. China Cyclopropylmethyl bromideï¼CAS# 7051-34-5) Manufacturer and Supplier | Xinchem [xinchem.com]
- 4. chemwhat.com [chemwhat.com]
- 5. Cyclopropylmethyl bromide, 97% 7051-34-5 India [ottokemi.com]
- 6. fishersci.com [fishersci.com]
- 7. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 8. physics.emu.edu.tr [physics.emu.edu.tr]
- 9. waters.com [waters.com]
- 10. Organic synthesis by quench reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. aksci.com [aksci.com]
Stability of 1-(Cyclopropylmethyl)-1,4-diazepane in acidic conditions
Technical Support Center: 1-(Cyclopropylmethyl)-1,4-diazepane Stability in Acidic Media
Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when handling polybasic saturated heterocycles functionalized with acid-labile moieties. 1-(Cyclopropylmethyl)-1,4-diazepane presents a unique dichotomy: it possesses a highly basic 1,4-diazepane (homopiperazine) core that readily forms salts in acid, yet it features a cyclopropylmethyl (CPM) group that is notoriously susceptible to cleavage and rearrangement under strongly acidic conditions[1].
This guide is designed to provide researchers and drug development professionals with the mechanistic insights and field-proven protocols necessary to control the behavior of this molecule during synthesis, purification, and analytical profiling.
Part 1: Frequently Asked Questions (FAQs)
Q1: At what pH does the 1,4-diazepane core become fully protonated, and is it stable?
A: The 1,4-diazepane core contains two secondary/tertiary amines with distinct basicities. Typical
Q2: Why does my 1-(Cyclopropylmethyl)-1,4-diazepane degrade during strongly acidic workups or Boc-deprotection steps?
A: The degradation is driven by the exceptional thermodynamic stability of the cyclopropylmethyl carbocation. When exposed to strong acids (e.g., neat TFA or concentrated HCl), the protonated nitrogen acts as a leaving group. The C-N bond cleaves via an
Q3: What are the byproducts of this acidic degradation? A: Once the CPM carbocation is generated, it rarely stays intact. Due to a low barrier of rotation and high inherent ring strain, the carbocation rapidly undergoes degenerate rearrangements[5]. You will typically observe the free 1,4-diazepane core alongside a complex mixture of homoallylic derivatives (e.g., 3-buten-1-ol or 4-chlorobutene) and cyclobutyl derivatives, depending on the nucleophiles present in your reaction matrix.
Part 2: Troubleshooting Guide
Issue 1: Unexpected loss of the CPM group (N-dealkylation) during the acidic deprotection of another functional group.
-
Causality: Using harsh acidic cocktails (like 50% TFA in DCM or 4M HCl in dioxane) at room temperature or above provides the thermal energy required to overcome the
activation barrier, driving the irreversible cleavage of the CPM group[4]. -
Solution: Switch to kinetically controlled deprotection. Perform the acidic cleavage at strictly controlled low temperatures (0 °C to -20 °C). This kinetically traps the molecule in its protonated state without providing the thermal energy required for C-N cleavage. Alternatively, use milder Lewis acid-mediated deprotection (e.g., TMSOTf/2,6-lutidine).
Issue 2: Poor extraction recovery from acidic aqueous layers.
-
Causality: The diprotonation of the 1,4-diazepane ring makes the molecule exceptionally polar and entirely partitioned into the aqueous phase.
-
Solution: The aqueous layer must be basified to at least pH 11 using cold 6M NaOH or saturated aqueous
prior to extraction. Use a polar organic solvent mixture, such as 10% isopropanol in dichloromethane or ethyl acetate, to efficiently extract the free base.
Part 3: Quantitative Stability Matrix
To aid in experimental design, the following table summarizes the stability of 1-(Cyclopropylmethyl)-1,4-diazepane under various standard acidic conditions.
| Acidic Condition | Temperature | Time | Observed Stability | Primary Degradant(s) |
| 0.1 M HCl (aq) | 25 °C | 24 h | Stable (>99%) | None |
| 10% TFA in DCM | 0 °C | 2 h | Moderately Stable (~90%) | 1,4-diazepane |
| 50% TFA in DCM | 25 °C | 4 h | Unstable (<50%) | 1,4-diazepane + Ring-opened CPM |
| 4M HCl in Dioxane | 60 °C | 2 h | Highly Unstable (<10%) | 1,4-diazepane + Homoallylic chlorides |
Part 4: Experimental Protocols
Protocol 1: Safe Formation of the Dihydrochloride Salt (Preserving the CPM Group)
This protocol is designed to generate the water-soluble salt form without triggering N-dealkylation or ring-opening.
-
Preparation: Dissolve the 1-(Cyclopropylmethyl)-1,4-diazepane free base in an anhydrous ethereal solvent (e.g., MTBE or diethyl ether) to a concentration of 0.1 M.
-
Thermal Control: Cool the solution to 0 °C using an ice-water bath.
-
Causality: Maintaining a low temperature prevents the thermal activation required for the
cleavage of the CPM group.
-
-
Acid Addition: Add 2.1 equivalents of 2M HCl in diethyl ether dropwise under vigorous stirring. A white precipitate will begin to form immediately.
-
Isolation: Stir for 30 minutes at 0 °C. Filter the precipitate rapidly under a nitrogen blanket and wash with cold MTBE. Dry under vacuum at room temperature.
-
Self-Validation Checkpoint: Dissolve a 5 mg aliquot in
and analyze via -NMR. The presence of upfield multiplets at 0.1–0.5 ppm confirms the cyclopropane ring is intact. If these peaks are absent and new vinylic peaks (5.0–6.0 ppm) appear, acid-catalyzed degradation has occurred.
Protocol 2: Controlled Acidic Cleavage of the CPM Group
This protocol is used when the CPM group is intentionally utilized as an acid-labile protecting group or for analytical degradation profiling.
-
Reaction Setup: Dissolve 1-(Cyclopropylmethyl)-1,4-diazepane in a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM) to achieve a 0.2 M concentration.
-
Thermal Activation: Heat the mixture to 40 °C and stir for 4 hours.
-
Causality: The combination of a strong acid and elevated heat provides the thermodynamic driving force to form the highly stabilized CPM carbocation, forcing the C-N bond to cleave[4].
-
-
Quenching: Cool the reaction to 0 °C and carefully pour it into an equal volume of ice-cold 6M NaOH to neutralize the TFA.
-
Self-Validation Checkpoint: Monitor the organic extract by LC-MS. The disappearance of the parent mass
and the emergence of the 1,4-diazepane core mass validates successful dealkylation.
Part 5: Mechanistic Visualization
The following diagram illustrates the divergent pathways of 1-(Cyclopropylmethyl)-1,4-diazepane when exposed to mild versus strong acidic conditions.
Mechanistic pathway of 1-(Cyclopropylmethyl)-1,4-diazepane degradation in acidic conditions.
References
-
The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. The Royal Society. Available at:[Link]
-
What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? Chemistry Stack Exchange. Available at: [Link]
-
Homopiperazine | CAS:505-66-8. BioCrick. Available at:[Link]
-
The Barrier to Rotation in Cyclopropylmethyl Cations. Canadian Science Publishing. Available at:[Link]
Sources
Introduction: The Challenge of the Seven-Membered Ring
Technical Support Center: Troubleshooting Crystallization of 1,4-Diazepane Salts
As researchers in drug development, you recognize 1,4-diazepane (homopiperazine) as a privileged pharmacophore. However, its crystallization presents unique thermodynamic challenges compared to its six-membered analog, piperazine.
The core difficulty lies in conformational flexibility . The seven-membered diazepane ring exists in multiple low-energy twist-chair and twist-boat conformations. During crystallization, the molecule must lose this conformational entropy to pack into a rigid lattice. This high entropic penalty often leads to "oiling out" (Liquid-Liquid Phase Separation, LLPS) rather than nucleation. Furthermore, the high basicity of the secondary amines (pKa ~10.5 and ~7.5) makes the salts prone to extreme hygroscopicity.
This guide moves beyond basic "trial and error" to provide a mechanistic approach to stabilizing these salts.
Phase 1: Pre-Crystallization Assessment & Salt Selection
Before attempting crystallization, you must validate the thermodynamics of your salt species. A common failure mode is selecting a counter-ion that forms a salt with a melting point too close to room temperature, guaranteeing oiling out.
The pKa Rule
For a stable, non-hygroscopic salt, the difference between the base pKa and acid pKa (
-
1,4-Diazepane pKa values:
(N1) and (N2). -
Implication: You can easily protonate N1, but protonating N2 requires a strong acid, which often leads to hygroscopic dihydrochloride salts.
Counter-Ion Recommendations
Avoid relying solely on HCl. Use this selection matrix to optimize physical properties.
| Counter-Ion | Acid pKa | Risk Profile | Recommendation | |
| Chloride (HCl) | -7 | >17 | High Hygroscopicity. Often forms deliquescent solids. | Use for initial solubility, but switch if handling is difficult. |
| Fumarate | 3.03 | ~7.8 | Low. Often forms stable, high-melting anhydrous crystals. | Primary Recommendation. Excellent for packing efficiency. |
| Succinate | 4.21 | ~6.6 | Medium. Can form hydrates; good solubility profile. | Good alternative if Fumarate is too insoluble. |
| Oxalate | 1.25 | ~9.5 | Low. Very stable lattice, but toxicity concerns for final drugs. | Excellent for intermediate purification. |
| Tosylate | -2.8 | >13 | Medium. Good for lipophilic salts, but can be solvated. | Use if the free base is highly lipophilic. |
Phase 2: Troubleshooting "Oiling Out" (LLPS)
Oiling out is the most frequent complaint with diazepanes. It occurs when the metastable zone width (MSZW) is traversed too quickly, or when the salt's melting point is depressed by impurities/solvent below the crystallization temperature.
The "Oiling Out" Decision Tree
Use the following logic flow to recover a crystallized product from an oiled-out batch.
Figure 1: Decision tree for remediating oiled-out diazepane salts.
The "Cloud Point" Seeding Protocol
Why this works: Diazepane salts struggle to self-nucleate due to entropy. Seeding provides the template, bypassing the nucleation energy barrier.
-
Dissolution: Dissolve the oiled material in the minimum amount of hot "good solvent" (e.g., Ethanol or Isopropanol).
-
Solvent Adjustment: Add "antisolvent" (e.g., MTBE or Ethyl Acetate) dropwise at high temperature until a faint turbidity persists.
-
Clearance: Add just enough hot good solvent to make it clear again.
-
Seeding: Cool slightly (e.g., to 50°C). Add seed crystals immediately.
-
Note: If you lack seeds, scratch the glass wall vigorously with a glass rod to generate microscopic glass nucleation sites.
-
-
Aging: Hold the temperature constant for 1 hour to allow seeds to grow. Do not cool further yet.
-
Crystallization: Cool at a rate of 5°C/hour to room temperature.
Phase 3: Solvent System Screening
Diazepane salts are typically polar. You need a system that solubilizes the salt at high temperatures but rejects it at low temperatures.
Recommended Solvent Systems:
-
Ethanol / Ethyl Acetate: The "Gold Standard". Ethanol solubilizes the polar salt; EtOAc reduces solubility and is easy to dry.
-
Isopropanol (IPA) / MTBE: Good for avoiding solvates (IPA solvates are less common than MeOH solvates).
-
Methanol / Acetone: Use only if solubility is very low. Warning: Acetone can react with primary amines (Schiff base formation) if not acidified, but is safe with fully protonated salts.
Table 1: Solvent Compatibility Guide
| Solvent | Role | Pros | Cons |
| Methanol | Good Solvent | High solubility power. | Risk of solvates; hygroscopic product.[1][2][3] |
| Ethanol | Good Solvent | Balanced solubility; Class 3 solvent (safe). | Can esterify carboxylate counter-ions at high T. |
| Isopropanol | Good Solvent | Good for generating crystals (slower evaporation). | Lower solubility than MeOH.[2] |
| Ethyl Acetate | Antisolvent | Excellent antisolvent; low toxicity. | Can hydrolyze if strong acid/base present. |
| Acetonitrile | Hybrid | Unique polarity; promotes sharp crystals. | Toxic (Class 2); expensive. |
Phase 4: Frequently Asked Questions (FAQs)
Q1: My 1,4-diazepane dihydrochloride salt turns into a sticky gum immediately upon filtration. Why? A: This is likely hygroscopicity . The dihydrochloride salt has a very high charge density and lattice energy that eagerly absorbs atmospheric water, breaking the crystal lattice (deliquescence).
-
Fix: Switch to a Fumarate (1:1) or Succinate salt. If you must use HCl, wash the filter cake with anhydrous ether/heptane (to remove surface water) and dry immediately in a vacuum oven at 40°C with P₂O₅ desiccant.
Q2: I see crystals forming, but they disappear when I filter them. A: This is a temperature-dependent solubility issue or the crystals are a solvate that collapses upon desolvation.
-
Fix: Filter the solution cold (keep the funnel chilled). Do not wash with fresh solvent unless it is pre-chilled and contains a small amount of antisolvent. Analyze the wet cake by NMR to check for solvent inclusion.
Q3: Can I use Acetone as an antisolvent? A: Use caution. While Acetone is a great antisolvent, 1,4-diazepane contains secondary amines. In the presence of weak acids or excess base, acetone can react to form an aminal or enamine impurity.
-
Verification: Check your HPLC for a peak at M+40 (acetone adduct). If clean, proceed; otherwise, switch to MTBE or EtOAc.
Q4: How do I remove the color from my salt? A: Diazepanes oxidize easily to form colored N-oxides or degradation products.
-
Fix: Perform the salt formation in the presence of a reducing agent (e.g., slight excess of acid prevents oxidation) or treat the free base solution with activated charcoal before adding the acid.
References
-
Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Selection of Counter-ions and Salt Forms. Academic Press. Link
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for pKa and salt selection). Link
-
Black, S. N., et al. (2007). "Structure, Solubility, Screening, and Synthesis of Molecular Salts." Journal of Pharmaceutical Sciences. (Discusses the
pKa > 3 rule). Link -
Viedma, C. (2005). "Chiral Symmetry Breaking During Crystallization: Complete Chiral Purity Induced by Nonlinear Autocatalysis and Recycling." Physical Review Letters. (Mechanisms of seeding and attrition). Link
-
Davey, R. J., et al. (2013). "Crystal Engineering and Crystallization: The Science of the Supramolecular Assembly of Pharmaceutical Solids." Chemical Reviews. (Oiling out mechanisms).[4] Link
Sources
- 1. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 505-66-8 CAS MSDS (Homopiperazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Salt formation improved the properties of a candidate drug during early formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Minimizing bis-alkylation side products in diazepane synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Bis-Alkylation Side Products
Welcome to the Technical Support Center for diazepane synthesis. This resource is designed to provide in-depth guidance and troubleshooting strategies to researchers encountering challenges with bis-alkylation during the synthesis of diazepane derivatives. As Senior Application Scientists, we understand that controlling selectivity is paramount for efficient and scalable synthetic routes. This guide offers practical, evidence-based solutions to help you optimize your reactions and improve your yields of the desired mono-alkylated product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might be facing in the lab and provides actionable steps to resolve them.
Question 1: I am observing a significant amount of a higher molecular weight impurity in my reaction mixture, which I suspect is the bis-alkylated product. How can I confirm its identity and what are the initial steps to control its formation?
Answer:
Confirming the identity of the suspected bis-alkylation product is the first critical step. The most effective methods for this are:
-
Mass Spectrometry (MS): This is the most direct method. The bis-alkylated product will have a molecular weight corresponding to the addition of two alkyl groups to your starting diazepane core. LC-MS is particularly useful for analyzing reaction mixtures.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural confirmation. Look for the disappearance of the N-H proton signal from your starting material and the appearance of new signals corresponding to the second alkyl group. Quantitative NMR (qNMR) can also be used to determine the relative amounts of mono- and bis-alkylated products.[3]
Once confirmed, the general principle to minimize bis-alkylation is to control the reactivity of the mono-alkylated product, which is often more nucleophilic than the starting secondary amine.[4] Here are the initial strategies to implement:
-
Stoichiometry Control: Carefully control the stoichiometry of your alkylating agent. Using a 1:1 or even slightly less than stoichiometric amount of the alkylating agent relative to the diazepane can significantly reduce over-alkylation.
-
Slow Addition: Instead of adding the alkylating agent all at once, employ a slow, dropwise addition using a syringe pump. This maintains a low concentration of the alkylating agent in the reaction mixture, favoring the reaction with the more abundant starting material over the newly formed, more reactive mono-alkylated product.
Question 2: I've tried adjusting the stoichiometry, but I'm still getting a mixture of products. What other reaction parameters can I modify to favor mono-alkylation?
Answer:
Beyond stoichiometry, several other reaction parameters can be fine-tuned to enhance selectivity for mono-alkylation:
| Parameter | Recommendation | Rationale |
| Temperature | Lower the reaction temperature. | Alkylation reactions are often exothermic. Lowering the temperature can reduce the overall reaction rate, allowing for better control and potentially increasing the kinetic selectivity for the first alkylation. |
| Solvent | Use a less polar, aprotic solvent. | Solvents like THF or toluene are often preferred over more polar solvents like DMF or DMSO. Polar solvents can stabilize the charged transition state of the SN2 reaction, potentially accelerating the second alkylation. |
| Base | Use a hindered, non-nucleophilic base. | Bases like diisopropylethylamine (DIPEA) or 2,6-lutidine are sterically hindered and less likely to act as nucleophiles themselves. A weaker base can also be beneficial as it will not fully deprotonate the mono-alkylated product, reducing its nucleophilicity. |
Question 3: My current synthetic route involves direct alkylation with an alkyl halide, and I'm consistently struggling with bis-alkylation. Are there alternative synthetic strategies I should consider?
Answer:
Yes, if direct alkylation proves difficult to control, several alternative and often more selective methods are available for N-alkylation in diazepane synthesis:
-
Reductive Amination: This is a highly effective method for controlled mono-alkylation.[5][6][7] The process involves reacting the diazepane with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the desired N-alkylated product. This method avoids the "runaway" reactivity often seen with alkyl halides.[4] A key advantage is that the product amine is generally less reactive under the reaction conditions than the starting amine, preventing over-alkylation.[6]
-
Buchwald-Hartwig Amination: For the synthesis of N-aryl diazepanes, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and the diazepane.[8][9][10][11][12] This method offers excellent functional group tolerance and high selectivity for mono-arylation. The choice of ligand is crucial for the success of this reaction.[11]
-
Use of Protecting Groups: In a multi-step synthesis, one of the nitrogen atoms of the diazepane precursor can be protected with a suitable protecting group (e.g., Boc, Cbz).[13][14][15] This allows for the selective alkylation of the unprotected nitrogen. Subsequent deprotection yields the mono-alkylated diazepane. This strategy offers the highest level of control but adds steps to the overall synthesis.[14]
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding diazepane synthesis and the control of side reactions.
Q1: What is the underlying mechanism that leads to bis-alkylation in diazepane synthesis?
A1: The primary cause of bis-alkylation is the increased nucleophilicity of the mono-alkylated product compared to the starting secondary amine of the diazepane.[4] Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom, making it a more potent nucleophile. This means that once the first alkylation occurs, the resulting tertiary amine can compete with the starting secondary amine for the remaining alkylating agent, often at a faster rate.[4]
Caption: Mechanism of Bis-Alkylation
Q2: How can I effectively monitor the progress of my reaction to minimize the formation of the bis-alkylated product?
A2: Real-time or frequent reaction monitoring is crucial. The most common techniques are:
-
Thin Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the disappearance of starting material and the appearance of products.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the relative amounts of starting material, mono-alkylated product, and bis-alkylated side product.[1][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds and can be used to both separate and identify the components of the reaction mixture.[3][16][17]
Q3: Are there any catalytic methods that can promote selective mono-alkylation?
A3: Yes, several catalytic systems have been developed to favor mono-alkylation. For instance, certain iridium and nickel pincer complexes have been reported to catalyze the N-alkylation of amines with alcohols via a hydrogen autotransfer mechanism, showing good selectivity for mono-alkylation.[18][19] Additionally, cesium hydroxide has been shown to promote selective N-monoalkylation of primary amines.[20]
Caption: Troubleshooting Workflow for Bis-Alkylation
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination
-
To a solution of the diazepane (1.0 eq.) in a suitable solvent (e.g., dichloromethane or methanol) at room temperature, add the aldehyde or ketone (1.1 eq.).
-
Stir the mixture for 1-2 hours to allow for iminium ion formation.
-
Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
In an oven-dried flask, combine the aryl halide (1.0 eq.), the diazepane (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., BINAP or XPhos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite and wash with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
-
Palladium-Catalyzed Benzodiazepines Synthesis. (2020). MDPI. [Link]
-
General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. (2019). ACS Publications. [Link]
-
Synthesis of pseudopeptidic (S)-6-amino-5-oxo-1,4-diazepines and (S)-3-benzyl-2-oxo-1,4-benzodiazepines by an Ugi 4CC Staudinger/aza-Wittig sequence. (2025). ResearchGate. [Link]
-
Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry. [Link]
-
Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. (2020). ACS Catalysis. [Link]
-
Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. (n.d.). PMC. [Link]
-
Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. (n.d.). PMC. [Link]
-
Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. (n.d.). PMC. [Link]
-
A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration. (2015). Royal Society of Chemistry. [Link]
-
Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (2025). MDPI. [Link]
- Process for the synthesis of bis-aryl diamidoxime compounds. (n.d.).
-
First kilogram-scale synthesis of diazepane core of MK-4305. (n.d.). ResearchGate. [Link]
-
Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. (n.d.). PMC. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]
- Analytical methods for analyzing and determining impurities in dianhydrogalactitol. (n.d.).
-
An Overview of Palladium-Catalyzed N-alkylation Reactions. (n.d.). ChemRxiv. [Link]
-
PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024). Neliti. [Link]
-
Protection of Functional Groups. (n.d.). Thieme. [Link]
-
Organic Catalyzed Alcohol Nitrogen Alkylation Reaction (A Review). (2026). Springer Nature Link. [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
-
Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. (2022). Frontiers. [Link]
-
Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. (2025). CCS Chemistry. [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Research and Applications. [Link]
-
THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. (n.d.). ijpcbs. [Link]
-
Alkylation Reactions. (n.d.). Mettler Toledo. [Link]
-
N-Dealkylation of Amines. (n.d.). PMC. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. (2020). Chromatography Online. [Link]
-
Flow platform for the synthesis of benzodiazepines. (2022). ResearchGate. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. [Link]
-
Synthesis of Diazepam. (2020). YouTube. [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research. [Link]
-
Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. [Link]
Sources
- 1. US9759698B2 - Analytical methods for analyzing and determining impurities in dianhydrogalactitol - Google Patents [patents.google.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. jocpr.com [jocpr.com]
- 8. mdpi.com [mdpi.com]
- 9. dspace.uevora.pt [dspace.uevora.pt]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 14. media.neliti.com [media.neliti.com]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Organic Catalyzed Alcohol Nitrogen Alkylation Reaction (A Review) | Russian Journal of General Chemistry | Springer Nature Link [link.springer.com]
- 20. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
Technical Support Center: Optimizing Column Chromatography for Polar Amine Derivatives
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the chromatographic purification of polar amine derivatives. The unique chemical nature of these compounds—specifically their basicity and polarity—often leads to frustrating issues like poor peak shape and inadequate retention.
This resource moves beyond simple protocols to explain the fundamental principles governing these separations. By understanding the "why" behind a technique, you can troubleshoot more effectively and develop robust, reproducible methods. The following sections are structured in a question-and-answer format to directly address the most common problems encountered in the lab.
The Core Challenge: Why Are Polar Amines So Difficult?
The primary obstacle in purifying basic amines on standard silica gel is the strong interaction between the basic amine and the acidic silanol groups (Si-OH) on the silica surface.[1][2][3] This acid-base interaction leads to strong adsorption, which can cause severe peak tailing (streaking), low recovery, and in some cases, irreversible binding of the compound to the stationary phase.[2][3] Optimizing separations for these molecules requires strategies to mitigate this undesirable interaction or to employ alternative chromatographic modes that leverage their unique properties.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Part 1: Overcoming Poor Peak Shape (Peak Tailing & Streaking)
Q1: My amine compound is streaking badly on my silica gel column. What is the primary cause?
The most common reason for the streaking or tailing of amines on a standard silica gel column is the interaction between the basic amine compounds and the acidic silanol groups on the silica surface.[1][2] These acidic sites can protonate the basic amines, leading to powerful ionic interactions that cause the compounds to bind too strongly to the stationary phase. This results in poor peak shape and sometimes irreversible adsorption.[1][2]
Q2: How can I prevent peak tailing when using normal-phase (silica) chromatography?
The most effective strategy is to "deactivate" the acidic silanol sites by adding a small amount of a basic modifier to your mobile phase.[1] This modifier, typically a volatile amine like triethylamine (TEA) or ammonium hydroxide, competes with your analyte for the active sites on the silica.[1][2] By saturating these sites, the modifier minimizes the strong interactions that cause streaking, leading to sharper, more symmetrical peaks and improved separation.[1] A typical concentration is 0.1-2% (v/v) of TEA or ammonia in the eluent.[1]
Q3: I've added triethylamine (TEA) to my mobile phase, but I still see significant tailing. What are my next steps?
If adding a basic modifier isn't sufficient, consider these other factors:
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.[4][5] Try reducing your sample load by half to see if peak shape improves.
-
Alternative Stationary Phases: If silanol interactions remain problematic, switch to a more inert or chemically modified stationary phase.[2]
-
Amine-functionalized Silica: These columns have an amino-propyl group bonded to the silica surface, which shields the acidic silanols and creates a more basic environment, eliminating the need for mobile phase modifiers.[2][3][6]
-
Alumina (Basic or Neutral): Basic alumina is an excellent alternative for the purification of amines.[7]
-
Reversed-Phase Chromatography: For highly polar amines, switching to a different chromatographic mode like reversed-phase or HILIC may be the best solution.
-
Q4: I'm performing reversed-phase HPLC and my amine peaks are tailing. Isn't this supposed to be less of a problem than with normal-phase?
While reversed-phase (e.g., C18) columns are less prone to the severe tailing seen on silica, issues can still arise. The cause is often the same: residual, un-capped silanol groups on the silica backbone of the stationary phase.[5][8] Even on high-quality end-capped columns, some acidic sites remain and can interact with basic analytes.
Solutions for RP-HPLC Peak Tailing:
-
Control the Mobile Phase pH: For basic amines, using a mobile phase with a pH 2-3 units below the amine's pKa will ensure it is fully protonated and behaves predictably. Conversely, a pH 2-3 units above the pKa will keep it in its neutral, free-base form, which can increase retention and improve peak shape.[2]
-
Use a Low-Ionic-Strength Buffer: Buffers like ammonium formate or ammonium acetate are excellent for controlling pH and are volatile, making them compatible with mass spectrometry (MS).[9]
-
Employ Modern, Base-Deactivated Columns: Many modern columns are specifically designed for high performance at a wider pH range and have extremely low residual silanol activity, providing excellent peak shape for basic compounds.
Part 2: Improving Poor Retention
Q5: My polar amine derivative elutes in or near the void volume on my C18 column. How can I get it to retain?
This is a classic problem for highly polar compounds in reversed-phase chromatography.[10] The nonpolar C18 stationary phase simply doesn't provide enough interaction to retain very polar molecules. You have several powerful options:
-
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the best solution. HILIC uses a polar stationary phase (like bare silica, amide, or diol) with a mobile phase high in organic solvent (typically >80% acetonitrile).[11] This technique is specifically designed to retain and separate very polar analytes.[10][12][13]
-
Use a Polar-Embedded or Aqueous-Compatible RP Column: Some C18 columns are designed with polar-embedded groups or are otherwise engineered to be stable in 100% aqueous mobile phases, which can help retain polar compounds better than traditional C18 phases.[14]
-
Consider Mixed-Mode Chromatography: These advanced columns combine multiple retention mechanisms, such as reversed-phase and ion-exchange, in a single stationary phase.[14][15][16] They are extremely versatile for separating mixtures of polar and nonpolar compounds and can provide excellent retention for polar amines without the need for ion-pairing agents.[17][18]
Q6: Can you explain more about how HILIC works for polar amines?
In HILIC, the mobile phase (high organic, low aqueous) causes a water-enriched layer to form on the surface of the polar stationary phase.[12] The retention mechanism is primarily based on the partitioning of the polar analyte between the bulk organic mobile phase and this immobilized aqueous layer.[12][13] More polar compounds, like many amine derivatives, will partition more readily into the water layer and be retained longer. Elution is achieved by increasing the amount of water in the mobile phase.[11] A major advantage of HILIC is that the high organic content of the mobile phase is ideal for enhancing sensitivity in mass spectrometry detection.
Q7: When should I choose Ion-Exchange (IEX) or Mixed-Mode Chromatography?
-
Ion-Exchange Chromatography (IEX): Choose IEX when your primary goal is to separate amines based on their charge state. Cation-exchange chromatography, which uses a negatively charged stationary phase, is well-suited for separating protonated (positively charged) amines.[19][20] Retention is controlled by adjusting the pH or the ionic strength (salt concentration) of the mobile phase.
-
Mixed-Mode Chromatography: This is an excellent choice for complex samples containing analytes with a wide range of polarities and charge states.[16] A mixed-mode column can simultaneously offer reversed-phase, HILIC, and/or ion-exchange properties, providing unique selectivity that is not achievable with a single-mode column.[17][18] This is particularly useful for separating a parent drug from its counter-ions or a mixture of polar and nonpolar metabolites in a single run.[18]
Visual Workflows & Data Summaries
Diagrams for Methodical Troubleshooting
A logical approach is critical when troubleshooting. The following diagrams outline decision-making processes for common challenges.
Caption: Troubleshooting workflow for amine peak tailing.
Caption: Decision tree for selecting a chromatographic mode.
Data Tables for Quick Reference
Table 1: Comparison of Chromatographic Modes for Polar Amine Separation
| Feature | Reversed-Phase (RP) | Hydrophilic Interaction (HILIC) | Ion-Exchange (IEX) | Mixed-Mode (MM) |
| Stationary Phase | Nonpolar (C18, C8) | Polar (Silica, Amide, Diol)[13] | Charged (e.g., Sulfopropyl) | Multi-functional (e.g., C18 + IEX)[15][18] |
| Mobile Phase | High Aqueous | High Organic (>70%) | Aqueous buffer | Aqueous/Organic buffer |
| Retention Principle | Hydrophobic interactions | Partitioning into aqueous layer[12] | Electrostatic interactions | Multiple interactions (Hydrophobic, Electrostatic, etc.)[17] |
| Pros for Amines | Mature technology; good for less polar amines. | Excellent retention for very polar amines; MS-friendly.[15] | High selectivity based on charge. | Highly versatile; separates analytes of varied polarity; no ion-pairing needed.[15][18] |
| Cons for Amines | Poor retention for highly polar amines.[10][15] | Can have longer equilibration times; sensitive to water content.[14] | Sensitive to buffer pH and ionic strength; may not be MS-friendly.[15] | Method development can be more complex.[14][15] |
Table 2: Common Mobile Phase Modifiers for Amine Chromatography
| Modifier | Typical Use | Mode | Typical Concentration | Mechanism of Action |
| Triethylamine (TEA) | Reduce peak tailing of basic compounds | Normal-Phase | 0.1 - 1.0% (v/v)[9] | Masks acidic silanol sites on silica.[1][9] |
| Ammonium Hydroxide | Reduce peak tailing of basic compounds | Normal-Phase | 0.1 - 1.0% (v/v) | Masks acidic silanol sites; can be more volatile than TEA. |
| Formic Acid / Acetic Acid | pH control; protonate amines | Reversed-Phase, HILIC | 0.05 - 0.1% (v/v)[9] | Sets pH < pKa of amine, ensuring a consistent positive charge. |
| Ammonium Formate / Acetate | pH control buffer | Reversed-Phase, HILIC | 2 - 20 mM[9] | Provides pH buffering; volatile and MS-compatible. |
Key Experimental Protocols
Protocol 1: Basic Mobile Phase Modification for Normal-Phase Chromatography
This protocol describes how to prepare a mobile phase with a basic additive to prevent peak tailing on a standard silica gel column.
Objective: To improve the peak shape of a basic amine derivative during silica gel chromatography.
Materials:
-
Chromatography-grade solvents (e.g., Hexane, Ethyl Acetate)
-
Triethylamine (TEA), high purity
-
Glassware: Graduated cylinders, Erlenmeyer flask
Procedure:
-
Determine the Base Eluent: First, determine your ideal mobile phase composition without the modifier using Thin Layer Chromatography (TLC). For example, let's assume the optimal solvent system is 70:30 Hexane:Ethyl Acetate.
-
Prepare the Solvent Mixture: In a clean, dry Erlenmeyer flask, prepare the total volume of the mobile phase you will need. For 500 mL of a 70:30 mixture, you would add 350 mL of Hexane and 150 mL of Ethyl Acetate.
-
Add the Modifier: To this solvent mixture, add the basic modifier. For a final concentration of 0.5% TEA, add 2.5 mL of TEA to the 500 mL of solvent mixture.
-
Mix and Equilibrate: Swirl the flask gently to ensure the mixture is homogeneous. Before loading your sample, use this modified mobile phase to fully equilibrate your column. This is a critical step; ensure at least 3-5 column volumes of the modified eluent pass through the column to deactivate the stationary phase before injection.
-
Run the Chromatography: Load your sample (dissolved in a minimal amount of the mobile phase) and run the chromatography as you normally would, using the modified mobile phase throughout the entire run.
Protocol 2: General Method Development Workflow for HILIC
Objective: To develop a robust HILIC method for retaining and separating a highly polar amine.
Materials:
-
HILIC column (e.g., bare silica, amide, or diol-bonded phase)
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Buffer concentrate (e.g., Ammonium Formate)
Procedure:
-
Initial Column and Mobile Phase Selection:
-
Select a HILIC column (an amide-phase column is a good starting point).
-
Prepare Mobile Phase A: 10 mM Ammonium Formate in Water.
-
Prepare Mobile Phase B: 90:10 ACN:Water with 10 mM Ammonium Formate.
-
-
Column Equilibration: HILIC requires longer equilibration than reversed-phase.[14] Equilibrate the column with your initial mobile phase conditions (e.g., 95% B) for at least 20-30 minutes or until the baseline is stable.
-
Sample Diluent: Dissolve your sample in a solvent that matches the initial mobile phase conditions as closely as possible (e.g., 90-95% ACN).[14] Injecting a sample dissolved in a high-aqueous solution will cause severe peak distortion.
-
Scouting Gradient: Perform a broad gradient run to determine the approximate elution conditions for your amine.
-
Example Gradient: Start at 95% B, hold for 2 minutes. Ramp to 50% B over 10 minutes. Hold at 50% B for 2 minutes. Return to 95% B and re-equilibrate.
-
-
Method Optimization:
-
Based on the scouting run, create a shallower gradient around the elution point of your analyte to improve resolution.
-
If retention is too low, start with a higher percentage of organic solvent (e.g., 98% B).
-
If retention is too high, start with a lower percentage of organic solvent (e.g., 85% B).
-
Fine-tune selectivity by adjusting the buffer concentration or pH.
-
References
- Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Welch Materials.
- Analyzing Amines by Ion Chromatography. Thermo Fisher Scientific.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
- Mixed-Mode Chromatography—A Review. LCGC International.
- Mixed-Mode Chromatography and Stationary Phases. HELIX Chromatography.
- Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of Isoamyl-n-propyl-amine. Benchchem.
- Mixed-Mode HPLC Columns. Thermo Fisher Scientific.
- Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity. Waters Corporation.
- Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. Benchchem.
- Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International.
- Identification of Amines Found in Refineries via Ion Chromatography Using a High Capacity Cation Exchange Column. AZoM.
- Technique: HILIC. Diduco.
- Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. Benchchem.
- HPLC Peak Tailing. Axion Labs.
- Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. SpringerLink.
- Ion Exchange Chromatography. Ecolab.
- LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International.
- Amino Silica Gel. Sorbent Technologies, Inc.
- Common Causes Of Peak Tailing in Chromatography. ALWSCI.
- How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Buchi.com.
- How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage.
- Column chromatography. Columbia University.
- [Chromatography Q & A] Differences between silica gel plate and amino silica gel plate used in thin-layer chromatography (TLC). FUJIFILM Wako Chemicals.
- HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs. Pharmaguideline.
- Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. [Chromatography Q & A] Differences between silica gel plate and amino silica gel plate used in thin-layer chromatography (TLC) | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. sorbtech.com [sorbtech.com]
- 7. columbia.edu [columbia.edu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. pharmanow.live [pharmanow.live]
- 11. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. diduco.com [diduco.com]
- 14. waters.com [waters.com]
- 15. welch-us.com [welch-us.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. helixchrom.com [helixchrom.com]
- 18. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Analyzing Amines by Ion Chromatography | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. azom.com [azom.com]
Handling hygroscopic nature of 1-(Cyclopropylmethyl)-1,4-diazepane
Welcome to the Technical Support Center for 1-(Cyclopropylmethyl)-1,4-diazepane. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the proper handling and use of this hygroscopic compound. My aim is to equip you with the necessary knowledge to ensure the integrity of your experiments and the quality of your results.
Introduction: The Challenge of Hygroscopicity
1-(Cyclopropylmethyl)-1,4-diazepane is a valuable building block in pharmaceutical research and development, notable for its diazepine core. Like many amines, this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This seemingly simple property can have significant consequences in a laboratory setting, leading to inaccurate measurements, chemical degradation, and compromised reaction outcomes.[3] This guide provides in-depth, practical solutions to mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What does it mean for 1-(Cyclopropylmethyl)-1,4-diazepane to be hygroscopic?
A1: Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment.[3] For 1-(Cyclopropylmethyl)-1,4-diazepane, this means that upon exposure to air, the compound will absorb ambient moisture. This can alter its physical state, making it difficult to handle and weigh accurately, and can also lead to chemical degradation.[2][3]
Q2: What are the potential consequences of improper handling of this hygroscopic compound?
A2: Improper handling can lead to several critical issues:
-
Inaccurate Weighing: The absorbed water adds to the measured weight, leading to the use of less of the actual compound than intended. This directly impacts reaction stoichiometry and the concentration of prepared solutions.[3]
-
Physical Changes: Moisture absorption can cause the compound to clump, cake, or even become a viscous liquid, making it challenging to dispense and handle.[2][3]
-
Chemical Degradation: Amines can react with water, potentially leading to the formation of hydrates or other degradation byproducts.[1] This compromises the purity of the starting material and can introduce impurities into your reactions.
-
Reduced Reaction Yield and Purity: Using a hydrated starting material can lead to lower yields and the formation of unwanted side products in moisture-sensitive reactions.
Q3: What are the ideal storage conditions for 1-(Cyclopropylmethyl)-1,4-diazepane?
A3: To maintain its integrity, 1-(Cyclopropylmethyl)-1,4-diazepane should be stored in a tightly sealed container in a cool, dry place.[4] The use of a desiccator containing a suitable drying agent like silica gel or Drierite is highly recommended for long-term storage.[5][6][7][8] For highly sensitive applications, storing the compound under an inert atmosphere (e.g., in a nitrogen-filled glove box) is the best practice.[9][10][11]
| Storage Method | Relative Humidity Control | Best For |
| Tightly Sealed Container | Minimal | Short-term storage of less sensitive materials |
| Desiccator | Good | Long-term storage, frequently accessed materials |
| Inert Atmosphere (Glove Box) | Excellent | Highly sensitive applications, long-term storage |
Q4: I've noticed the material has clumped. Can I still use it?
A4: Clumping is a clear indication of moisture absorption.[3] While the compound may still be usable for some non-critical applications, it is not recommended for reactions where precise stoichiometry and high purity are essential. If you must use clumped material, it is advisable to attempt to dry it under high vacuum. However, for best results, using a fresh, free-flowing lot is strongly recommended.[3]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
Issue 1: Inconsistent reaction yields or appearance of unknown impurities.
-
Probable Cause: Moisture contamination of your 1-(Cyclopropylmethyl)-1,4-diazepane starting material. The absorbed water can interfere with moisture-sensitive reagents or catalysts.
-
Solution:
-
Verify Starting Material Integrity: Before use, visually inspect the compound for any signs of clumping or discoloration.
-
Implement Rigorous Anhydrous Techniques: Handle the compound in a glove box or under a stream of inert gas.[9][10][12][13] Use oven-dried glassware and anhydrous solvents.[9][13]
-
Drying Solvents: Ensure that all solvents used in the reaction are rigorously dried. Common methods include distillation from a suitable drying agent or passing the solvent through a column of activated alumina.[14][15]
-
Issue 2: Difficulty in accurately weighing the compound.
-
Probable Cause: Rapid moisture absorption by the compound upon exposure to the laboratory atmosphere.
-
Solution:
-
Minimize Exposure Time: Have all necessary equipment ready before opening the container. Weigh the compound as quickly as possible.[2]
-
Use a Controlled Environment: If available, perform all weighing operations inside a glove box with a dry, inert atmosphere.[3][10][11]
-
Aliquot for Single Use: For long-term storage and repeated use, consider aliquoting the bulk material into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the entire stock to ambient moisture.[3]
-
Experimental Protocols
Protocol 1: Weighing and Dispensing 1-(Cyclopropylmethyl)-1,4-diazepane
This protocol outlines the best practices for accurately weighing and dispensing the compound.
Caption: Workflow for weighing hygroscopic compounds.
Step-by-Step Methodology:
-
Preparation: Ensure all glassware, including spatulas and weighing boats or vials, are thoroughly dried in an oven and cooled in a desiccator.[9][13] If a glove box is not available, prepare a workspace with minimal humidity.
-
Transfer: Inside the controlled environment, briefly open the main container of 1-(Cyclopropylmethyl)-1,4-diazepane. Using a dry spatula, quickly transfer an approximate amount of the solid to your tared weighing vessel.
-
Sealing: Immediately and tightly seal the main container to prevent prolonged exposure to the atmosphere.
-
Weighing: Obtain the precise weight of the compound.
-
Dissolution: If the next step is to prepare a solution, add the anhydrous solvent directly to the weighing vessel to dissolve the compound.
-
Final Transfer: Transfer the resulting solution to the reaction flask using a dry syringe or cannula.
Protocol 2: Preparing a Stock Solution
This protocol provides a reliable method for preparing a stock solution of a known concentration.
Caption: Workflow for preparing a stock solution.
Step-by-Step Methodology:
-
Glassware Preparation: Use a clean and oven-dried volumetric flask.
-
Weighing: Accurately weigh the required amount of 1-(Cyclopropylmethyl)-1,4-diazepane following Protocol 1.
-
Transfer: Carefully transfer the weighed solid into the volumetric flask.
-
Rinsing: Rinse the weighing vessel with a small amount of the intended anhydrous solvent and add the rinsing to the volumetric flask to ensure a quantitative transfer.
-
Initial Dissolution: Add the anhydrous solvent to the flask until it is about half-full. Stopper the flask and swirl or sonicate until the solid is completely dissolved.
-
Dilution: Once dissolved, carefully add more anhydrous solvent until the bottom of the meniscus reaches the calibration mark on the neck of the flask.
-
Homogenization: Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: If not for immediate use, store the stock solution in a tightly sealed container, preferably with a septum for easy access via syringe, under an inert atmosphere.
References
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
-
MIT Department of Chemistry. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]
-
University of Nebraska-Lincoln. (2009, August 3). Transferring Air-Sensitive Reagents. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Fauske & Associates. (2020, October 28). Hints for Handling Air-Sensitive Materials. Retrieved from [Link]
-
CORECHEM Inc. (2024, January 19). Hygroscopic: What it Means, What You Need to Know. Retrieved from [Link]
-
Wikipedia. (n.d.). Desiccator. Retrieved from [Link]
-
Sciencemadness Wiki. (2025, August 20). Safe handling and storage of chemicals. Retrieved from [Link]
-
PubChem. (n.d.). 1-[5-[(1S,2R)-2-(2-methoxyethyl)cyclopropyl]-3-pyridinyl]-4-methyl-1,4-diazepane. Retrieved from [Link]
-
Terra Universal. (2016, March 10). Moisture-Free Storage: Nitrogen or Desiccant?. Retrieved from [Link]
- Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
-
POBEL. (2025, June 17). What Is a Laboratory Desiccator and What Is It Used For. Retrieved from [Link]
-
Glassment. (2026, February 6). Complete Guide to the Use of Desiccator in Laboratory Experiments. Retrieved from [Link]
-
Cleatech. (n.d.). Laboratory Glove Box: Definition, Types & Functions. Retrieved from [Link]
Sources
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. Desiccator - Wikipedia [en.wikipedia.org]
- 6. terrauniversal.com [terrauniversal.com]
- 7. pobel.com [pobel.com]
- 8. Use of Desiccator in Laboratory | Glassment [glassment.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. fauske.com [fauske.com]
- 11. mrclab.com [mrclab.com]
- 12. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.dk]
- 13. web.mit.edu [web.mit.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Diazepane Derivative Storage & Oxidation Prevention
Welcome to the Technical Support Center for the handling and storage of diazepane (homopiperazine) derivatives. As a Senior Application Scientist, I have designed this guide to move beyond basic storage instructions. Here, we explore the causality of amine oxidation and provide field-proven, self-validating protocols to ensure the structural integrity of your pharmaceutical compounds.
The Causality of Diazepane Oxidation
Diazepanes are seven-membered cyclic diamines. The nitrogen atoms in these heterocycles possess highly nucleophilic lone pairs, making them exceptionally susceptible to oxidative degradation.
When exposed to atmospheric oxygen, transition metal impurities, or reactive oxygen species (ROS) generated by excipients, the amine moiety undergoes an
Mechanistic pathway of diazepane amine oxidation via hydroperoxides and atmospheric oxygen.
Troubleshooting Guide & FAQs
Q1: My diazepane powder turned from white to pale yellow during storage. Is it compromised? A1: Yes. Discoloration is the primary macroscopic indicator of amine oxidation. The transition from a white crystalline powder to a yellow or brown hue indicates the formation of N-oxides and subsequent conjugated degradation products. Do not use discolored batches for critical in vivo or analytical assays without first running an LC-MS validation check (look for an M+16 peak indicating oxygen addition).
Q2: I formulated my diazepane derivative with PEG, and it degraded rapidly at room temperature. Why? A2: Polyether excipients like polyethylene glycol (PEG) are highly susceptible to autoxidation, generating hydroperoxides and formaldehyde. These peroxides act as potent electrophiles that rapidly oxidize the nucleophilic nitrogen of the diazepane ring. Solution: Switch to peroxide-free excipients or incorporate a free-radical scavenger (e.g., BHT) into your formulation.
Q3: Does headspace oxygen really matter if the vial is tightly capped? A3: Absolutely. The ambient headspace in a standard vial contains ~21% oxygen. Over time, this molecular oxygen partitions into the solid or liquid phase, driving continuous autoxidation. Reducing the headspace oxygen concentration via Inert Atmospheric Packaging (IAP) is a mandatory requirement for long-term stability.
Quantitative Data: Storage Condition Efficacy
To optimize your storage strategy, compare the expected shelf-life of diazepane derivatives under various environmental conditions.
| Storage Condition | Atmosphere | Excipient Compatibility | Temperature | Expected Shelf-Life |
| Ambient Benchtop | Air (21% | High Risk (PEG, Polysorbates) | 25°C | < 1 Month |
| Refrigerated | Air (21% | Moderate Risk | 4°C | 3-6 Months |
| Standard Freezer | Air (21% | Low Risk | -20°C | 6-12 Months |
| Optimized IAP | Argon / | Compatible with pure API | -20°C | > 24 Months |
Note: Homopiperazine derivatives are highly hygroscopic and air-sensitive. TCI Chemicals and other authoritative suppliers mandate storage in a cool, dark place under inert gas.
Self-Validating Experimental Protocols
A protocol is only as good as its ability to prove it worked. The following methodologies include built-in validation steps to ensure your storage system is functionally sound.
Protocol A: Inert Atmospheric Packaging (IAP) for Solid-State Diazepanes
Causality Focus: Argon is heavier than air and nitrogen. It effectively sinks to the bottom of the vial, creating a dense, protective blanket over the hygroscopic powder that displaces oxygen and moisture.
-
Desiccation: Place the diazepane powder in a vacuum desiccator containing fresh indicating silica gel for 12 hours to remove surface moisture.
-
Transfer: Working inside a glove box or under a localized inert gas stream, transfer the powder into an amber glass vial (amber glass blocks UV light, preventing photo-catalyzed autoxidation).
-
Argon Purge: Insert an Argon gas line halfway into the vial. Purge at a gentle flow rate (approx. 2-3 psi) for 30 seconds to displace the 21% oxygen headspace.
-
Sealing: Immediately cap the vial using a PTFE-lined silicone septum cap. PTFE is chemically inert and prevents the leaching of plasticizers that can act as radical initiators.
-
Storage: Wrap the cap junction with Parafilm and store the vial upright at -20°C.
-
Self-Validation Check: Include a miniature humidity indicator card inside a dummy vial prepared under the exact same conditions. If the card turns pink after 48 hours at -20°C, your seal is compromised and the batch must be repackaged.
Step-by-step workflow for the inert atmospheric packaging of oxidation-sensitive amines.
Protocol B: Preparation and Storage of Working Solutions
Causality Focus: Dissolved oxygen in solvents accelerates degradation exponentially compared to the solid state.
-
Solvent Degassing: Sparge your chosen solvent (e.g., anhydrous DMSO or Methanol) with Nitrogen for 15 minutes prior to dissolution to strip out dissolved oxygen.
-
Dissolution: Dissolve the diazepane derivative to the desired stock concentration (e.g., 10 mM).
-
Aliquotting: Divide the stock into single-use aliquots (e.g., 100 µL) in opaque microcentrifuge tubes. Why? Repeated freeze-thaw cycles introduce fresh oxygen and condensation into the master tube.
-
Storage: Store aliquots at -80°C.
-
Self-Validation Check: Run an HPLC-UV assay on Aliquot #1 immediately after preparation (Baseline). After 30 days, run Aliquot #2. The Area Under the Curve (AUC) of the primary peak must remain
98% of the baseline. If a new peak emerges at an earlier retention time (indicating a more polar N-oxide), the degassing step was insufficient.
References
-
Mahajan, R., et al. "The effect of inert atmospheric packaging on oxidative degradation in formulated granules." Pharmaceutical Research, 2005.[Link]
-
Harmon, P.A., et al. "A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State." Pharmaceutics, 2020.[Link]
-
"CHAPTER 3: Oxidative Degradation." The Royal Society of Chemistry, 2012.[Link]
Validation & Comparative
Spectroscopic Validation Guide: ¹H NMR Analysis of 1-(Cyclopropylmethyl)-1,4-diazepane vs. Piperazine Analogues
As a Senior Application Scientist, one of the most frequent structural validation challenges I encounter during the scale-up of CNS-active pharmaceutical ingredients (APIs) is distinguishing homologous saturated nitrogen heterocycles. 1-(Cyclopropylmethyl)-1,4-diazepane (a homopiperazine derivative) and its 6-membered counterpart, 1-(Cyclopropylmethyl)piperazine, are both critical building blocks in drug development[1].
While mass spectrometry (LC-MS) can differentiate them by a mass difference of 14 Da (a single -CH₂- unit), ¹H NMR spectroscopy provides the definitive conformational and purity mapping required for GMP-compliant batch release. This guide objectively compares the NMR spectral signatures of these two alternatives and provides a self-validating experimental protocol for unambiguous structural elucidation.
Structural Dynamics & Causality in NMR
To understand the spectral differences between these two molecules, we must look at the causality driven by their ring strain and conformational flexibility:
-
The Piperazine Alternative (6-membered ring): Piperazine derivatives adopt a relatively rigid chair conformation. At 298K, rapid ring flipping averages the axial and equatorial protons, yielding simplified, tightly grouped multiplets for the N-CH₂ groups between 2.40 and 2.95 ppm[1].
-
The 1,4-Diazepane Product (7-membered ring): The 1,4-diazepane core exhibits complex pseudorotation among various twist-chair conformations. The defining structural feature is the three-carbon bridge (-N-CH₂-CH₂-CH₂-N-). The central C6 methylene protons are sterically isolated from the electronegative nitrogen atoms. This isolation shields the C6 protons, shifting them significantly upfield compared to the rest of the ring protons, creating a highly diagnostic spectral marker[2].
Comparative ¹H NMR Data Analysis
To objectively compare the spectral performance, we analyze both compounds under identical conditions (400 MHz, CDCl₃, 298K). The quantitative data is summarized below to highlight the diagnostic regions.
Table 1: Quantitative ¹H NMR Chemical Shift Comparison (CDCl₃, 400 MHz)
| Structural Feature | 1-(Cyclopropylmethyl)-1,4-diazepane (Product) | 1-(Cyclopropylmethyl)piperazine (Alternative) | Diagnostic Value |
| Cyclopropyl CH₂ | ~0.10 - 0.15 ppm (m, 2H); ~0.45 - 0.55 ppm (m, 2H) | ~0.10 - 0.15 ppm (m, 2H); ~0.45 - 0.55 ppm (m, 2H) | Low (Identical in both) |
| Cyclopropyl CH | ~0.80 - 0.95 ppm (m, 1H) | ~0.80 - 0.95 ppm (m, 1H) | Low |
| N-CH₂-Cyclopropyl | ~2.35 ppm (d, J = 6.5 Hz, 2H) | ~2.25 ppm (d, J = 6.5 Hz, 2H) | Moderate (Slight deshielding in diazepane) |
| Ring: N-CH₂ Protons | ~2.60 - 2.90 ppm (m, 8H) | ~2.45 ppm (m, 4H); ~2.90 ppm (m, 4H) | Moderate |
| Ring: Central CH₂ (C6) | ~1.70 - 1.85 ppm (quintet, J = 5.8 Hz, 2H) | Absent | High (Definitive structural marker) |
| Amine (N-H) | ~1.60 - 2.00 ppm (br s, 1H) | ~1.60 ppm (br s, 1H) | Variable (Concentration/H₂O dependent) |
Expert Insight: The C6 quintet at ~1.75 ppm is the absolute diagnostic marker for the 1,4-diazepane core[3]. However, because the broad N-H peak can occasionally drift into the 1.7 ppm region (depending on sample concentration and trace water in the CDCl₃), it can obscure this critical multiplet. This necessitates a self-validating experimental workflow.
High-Resolution ¹H NMR Workflow (Self-Validating Protocol)
To guarantee trustworthiness in your structural assignment, the analytical protocol must be a self-validating system. By intentionally manipulating the labile N-H proton via deuterium exchange, we can definitively prove the presence of the obscured C6 multiplet.
Step-by-Step Methodology:
-
Sample Preparation: Weigh 10–15 mg of the synthesized 1-(Cyclopropylmethyl)-1,4-diazepane.
-
Primary Solvation: Dissolve the sample in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard. Transfer the solution to a precision 5 mm NMR tube.
-
Primary Acquisition (1D ¹H): Acquire the spectrum at 400 MHz or 600 MHz at 298K.
-
Parameters: 16 scans, 2-second relaxation delay, 90° pulse angle.
-
-
Spectral Evaluation: Analyze the 1.50–2.00 ppm region. If the broad N-H proton overlaps with the C6 quintet (~1.75 ppm), proceed to the validation step.
-
Isotope Exchange (The Self-Validation Step): Add 1 drop (approx. 10 µL) of Deuterium Oxide (D₂O) directly into the NMR tube. Cap the tube and shake vigorously for 30 seconds to force the exchange of the labile amine proton (N-H → N-D). Allow the aqueous and organic phases to separate.
-
Secondary Acquisition: Re-acquire the ¹H NMR spectrum using identical parameters. The broad N-H signal will have disappeared from the spectrum, cleanly revealing the unperturbed C6 quintet integrating to exactly 2 protons.
Workflow Visualization
Below is the logical decision tree for the self-validating NMR workflow, mapped out for laboratory execution.
Workflow for structural validation of 1,4-diazepane derivatives using D2O exchange NMR.
References
-
Title: 1-(Cyclopropylmethyl)piperazine Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents Source: Scientific Research Publishing URL: [Link]
Sources
Navigating the 13C NMR Landscape of Cyclopropylmethyl-diazepane: A Comparative Analysis
For Immediate Release
In the intricate world of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for mapping the carbon framework of organic molecules. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed comparative analysis of the 13C NMR chemical shifts for cyclopropylmethyl-diazepane, a scaffold of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this guide leverages empirical data from closely related structural analogs to provide a robust and scientifically grounded predictive analysis.
The Significance of 13C NMR in Heterocyclic Chemistry
Understanding the 13C NMR spectrum is crucial for confirming molecular structures, identifying isomers, and assessing purity. For heterocyclic systems like diazepanes, the chemical shifts of the carbon atoms are highly sensitive to the nature and orientation of substituents on the ring. The introduction of a cyclopropylmethyl group to the diazepane nitrogen introduces unique spectral signatures that can be deciphered through a comparative approach.
Experimental Protocol for 13C NMR Data Acquisition
To ensure consistency and accuracy in NMR data acquisition for compounds of this class, the following generalized protocol is recommended:
-
Sample Preparation: Dissolve 10-20 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Data Acquisition: Acquire a proton-decoupled 13C NMR spectrum. Typical parameters include a 90° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Referencing: Chemical shifts should be referenced to the solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
Comparative Analysis of 13C NMR Chemical Shifts
To predict the 13C NMR spectrum of 1-cyclopropyl-1,4-diazepane, we will dissect the molecule into its constituent parts—the diazepane ring and the N-cyclopropylmethyl group—and analyze the spectral data of appropriate reference compounds.
The Diazepane Moiety
The 1,4-diazepane ring is a seven-membered heterocycle containing two nitrogen atoms. The chemical shifts of its carbon atoms are influenced by their position relative to the nitrogens and by any substituents on the nitrogens. We will compare the unsubstituted 1,4-diazepane (homopiperazine) with its N-methylated analog to understand the effect of N-alkylation.
Table 1: 13C NMR Chemical Shifts (ppm) of Diazepane Analogs
| Carbon Atom | 1,4-Diazepane (in CDCl₃)[1] | 1-Methyl-1,4-diazepane (Predicted) |
| C2/C7 | 51.5 | ~55-60 |
| C3/C6 | 47.8 | ~48-52 |
| C5 | 33.3 | ~30-35 |
| N-CH₃ | - | ~45-50 |
Note: Predicted values for 1-Methyl-1,4-diazepane are estimated based on general substituent effects and data from related N-alkylated amines.
The data for 1,4-diazepane shows two distinct signals for the carbons adjacent to the nitrogen atoms (C2/C7 and C3/C6) and a more upfield signal for the central carbon (C5). Upon N-alkylation, as in the case of 1-methyl-1,4-diazepane, the carbons alpha to the substituted nitrogen are expected to shift downfield due to the electron-withdrawing effect and steric interactions of the alkyl group. The signal for the N-methyl group itself typically appears in the 45-50 ppm range.
The N-Cyclopropylmethyl Moiety
The cyclopropylmethyl group attached to a nitrogen atom presents a unique set of signals. The highly strained three-membered ring carbons resonate at unusually high field (upfield), a characteristic feature of cyclopropyl groups.
To estimate these shifts, we can draw comparisons with N,N-Cyclopropylmethyl-methyl-3,4-methylenedioxyamphetamine and cyclopropyl methyl ketone, keeping in mind the differing electronic environments.
Table 2: 13C NMR Chemical Shifts (ppm) of Cyclopropylmethyl Analogs
| Carbon Atom | N,N-Cyclopropylmethyl-methyl-3,4-methylenedioxyamphetamine | Cyclopropyl methyl ketone |
| CH (methine) | Not available | 17.6 |
| CH₂ (methylene, ring) | Not available | 10.9 |
| CH₂ (methylene, exocyclic) | Not available | - |
| C=O | - | 208.5 |
| CH₃ | - | 29.8 |
Note: Specific assignments for the cyclopropylmethyl group in the amphetamine derivative are not detailed in the available public data, but the presence of signals in the upfield region is expected.
The spectrum of cyclopropyl methyl ketone shows the characteristic upfield signals for the cyclopropyl ring carbons. The methine carbon (CH) is slightly downfield compared to the methylene carbons (CH₂). When attached to a nitrogen, the exocyclic methylene carbon (the one linking the ring to the nitrogen) will be significantly affected by the nitrogen's electronegativity.
Predicted 13C NMR Chemical Shifts for 1-Cyclopropyl-1,4-diazepane
Based on the analysis of the reference compounds, we can now assemble a predicted 13C NMR spectrum for 1-cyclopropyl-1,4-diazepane.
Table 3: Predicted 13C NMR Chemical Shifts (ppm) for 1-Cyclopropyl-1,4-diazepane
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| Diazepane Ring | ||
| C2/C7 | ~55-60 | Alpha to substituted nitrogen, downfield shift expected. |
| C3/C6 | ~48-52 | Alpha to unsubstituted nitrogen, similar to homopiperazine. |
| C5 | ~30-35 | Beta to nitrogens, less affected by substitution. |
| Cyclopropylmethyl Group | ||
| CH₂ (exocyclic) | ~55-60 | Attached to nitrogen, significant downfield shift. |
| CH (methine) | ~8-12 | Characteristic upfield shift of cyclopropyl methine. |
| CH₂ (ring) | ~4-8 | Characteristic upfield shift of cyclopropyl methylene. |
Visualizing the Structure and Logic
To aid in the understanding of the carbon numbering and the relationship between the different parts of the molecule, the following diagrams are provided.
Caption: Logic flow for predicting 13C NMR shifts.
Conclusion
This comparative guide provides a scientifically reasoned prediction of the 13C NMR chemical shifts for cyclopropylmethyl-diazepane. By analyzing experimental data from structurally related compounds, we have established expected chemical shift ranges for each carbon atom in the target molecule. The diazepane ring carbons are predicted to resonate in the 30-60 ppm range, with those alpha to the substituted nitrogen appearing further downfield. The N-cyclopropylmethyl group is expected to exhibit a downfield exocyclic methylene signal around 55-60 ppm and characteristic upfield signals for the cyclopropyl ring carbons between 4 and 12 ppm. This guide serves as a valuable resource for researchers in the structural verification and characterization of novel diazepane derivatives.
References
-
PubChem. 1-Methyl-1,4-diazepane. National Center for Biotechnology Information. [Link]
-
SpectraBase. N,N-Cyclopropylmethyl-methyl-3,4-methylenedioxyamphetamine. John Wiley & Sons, Inc. [Link]
-
MDPI. Homopiperazine (Hexahydro-1,4-diazepine). [Link]
-
PubChemLite. 1-cyclopropyl-1,4-diazepane (C8H16N2). [Link]
Sources
Comparative LC-MS/MS Profiling: 1-(Cyclopropylmethyl)-1,4-diazepane vs. Piperazine Isomers
Topic: LC-MS Fragmentation Patterns of 1-(Cyclopropylmethyl)-1,4-diazepane Type: Publish Comparison Guide
Executive Summary
This technical guide provides a rigorous analysis of the LC-MS/MS fragmentation behavior of 1-(Cyclopropylmethyl)-1,4-diazepane (
The primary analytical challenge lies in distinguishing this 7-membered diazepane ring from its thermodynamic isomer, 1-(Cyclopropylmethyl)piperazine , and other isobaric impurities. This guide details the specific mass spectral fingerprints—specifically the ring-contraction pathways—that allow for unambiguous structural elucidation.
Structural Context & Isomeric Challenges
In drug development, the expansion of a piperazine ring (6-membered) to a diazepane ring (7-membered) is a common strategy to alter pharmacokinetic profiles. However, these two scaffolds share the exact same molecular formula (
-
Target Compound: 1-(Cyclopropylmethyl)-1,4-diazepane (Homopiperazine derivative)
-
Primary Alternative/Isomer: 1-(Cyclopropylmethyl)piperazine
Standard low-resolution MS cannot distinguish these species. Differentiation requires Tandem Mass Spectrometry (MS/MS) to exploit the stability differences between the 6- and 7-membered rings.
Experimental Configuration
To replicate the fragmentation patterns described below, the following LC-MS conditions are recommended. This protocol prioritizes the preservation of the labile cyclopropyl moiety during ionization while ensuring sufficient energy for ring-specific fragmentation.
Protocol: LC-ESI-MS/MS Setup
| Parameter | Setting | Rationale |
| Ionization Source | ESI Positive ( | Secondary amines protonate readily ( |
| Column | C18 (e.g., 2.1 x 50mm, 1.7 µm) | Retains polar amines; allows separation of isomers. |
| Mobile Phase A | 0.1% Formic Acid in | Acidic pH ensures full protonation of the diazepane nitrogens. |
| Mobile Phase B | Acetonitrile | Promotes efficient desolvation. |
| Collision Energy (CE) | Stepped (15, 30, 45 eV) | Low CE preserves the ring; High CE induces diagnostic ring opening. |
| Flow Rate | 0.3 - 0.5 mL/min | Standard flow for optimal ESI spray stability. |
Fragmentation Mechanism Analysis
The fragmentation of 1-(Cyclopropylmethyl)-1,4-diazepane follows a distinct "Ring-Specific" pathway. Unlike piperazines, which are thermodynamically stable, the 7-membered diazepane ring is under conformational strain, leading to unique ring-contraction ions.
Key Fragmentation Pathways
-
N-Dealkylation (Diagnostic Split): The most critical event is the cleavage of the N-C bond connecting the cyclopropylmethyl group to the ring.
-
Diazepane Path: Yields the m/z 101 ion (
). -
Piperazine Path: Yields the m/z 87 ion (
). -
Significance: The presence of m/z 101 is the primary confirmation of the diazepane core.
-
-
Ring Contraction (Ethylene Loss): The diazepane ring (m/z 101) typically loses an ethylene bridge (
, 28 Da) to form a 5-membered imidazolidine-like cation or re-arrange to a linear species.-
(Loss of
). - (Ring fragmentation).
-
(Loss of
-
Cyclopropyl Ring Opening: At higher collision energies, the cyclopropyl ring itself may open or be lost as a radical (
, 41 Da), though even-electron losses are favored in ESI.
Visualization: Isomer Differentiation Pathway
The following diagram illustrates the divergent fragmentation pathways that allow you to distinguish the diazepane target from its piperazine isomer.
Figure 1: Divergent fragmentation pathways for C8H16N2 isomers. The detection of m/z 101 is the definitive marker for the 1,4-diazepane scaffold.
Comparative Data: Diazepane vs. Piperazine
The table below summarizes the Multiple Reaction Monitoring (MRM) transitions required to distinguish the product from its closest alternative.
| Feature | 1-(Cyclopropylmethyl)-1,4-diazepane | 1-(Cyclopropylmethyl)piperazine |
| Precursor Ion | m/z 141.14 | m/z 141.14 |
| Primary Fragment | m/z 101.1 (Homopiperazine core) | m/z 87.1 (Piperazine core) |
| Secondary Fragment | m/z 58.0, m/z 44.0 | m/z 70.0, m/z 44.0 |
| Neutral Loss | Loss of 40 Da ( | Loss of 54 Da ( |
| Ring Stability | Lower: 7-membered ring fragments at lower CE (15-20 eV). | Higher: 6-membered ring requires higher CE (25-35 eV) to break. |
Application Note: When developing a quantitation method (SRM/MRM), do not use the transition
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of Homopiperazine (1,4-Diazepane).[1] National Institute of Standards and Technology. Available at: [Link]
-
Zhu, N., et al. (2021).[2] Mass Fragmentation Characteristics of Piperazine Analogues.[2] Journal of Chinese Mass Spectrometry Society.[2] Available at: [Link]
-
Kim, D.H., et al. (2017).[3] Development of a simple and sensitive HPLC-MS/MS method for determination of diazepam. ResearchGate.[3][4][5] Available at: [Link]
-
PubChem. 1-Cyclopropyl-1,4-diazepane Compound Summary. National Library of Medicine. Available at: [Link]
Sources
Comparing biological activity of cyclopropyl vs ethyl diazepanes
Comparative Guide: Biological Activity of -Cyclopropyl vs. -Ethyl Diazepanes
Executive Summary
In the optimization of 1,4-diazepane (homopiperazine) scaffolds, the substitution at the secondary nitrogen is a critical decision point.[1] While the
This guide analyzes the biological divergence between these two substituents. Experimental data indicates that the
Medicinal Chemistry Rationale
The transition from an ethyl to a cyclopropyl group is rarely arbitrary; it is a strategic maneuver to address specific liabilities in a lead series.
| Feature | Mechanistic Impact | ||
| Hybridization | Pseudo- | Cyclopropyl C-H bonds are shorter and stronger (106 kcal/mol vs 98 kcal/mol for ethyl), resisting CYP450 attack. | |
| Steric Bulk | Free rotation | Fixed geometry | Cyclopropyl acts as a "conformation lock," reducing the entropic penalty upon binding. |
| Electronic Effect | Inductive ( | The cyclopropyl group can interact with aromatic residues (phenyl/Trp) via edge-to-face |
Case Study Analysis: Biological Performance
The following data synthesizes findings from recent high-profile diazepane optimizations, specifically targeting the 5-HT2C receptor (Bexicaserin series) and SARS-CoV-2 Mpro inhibitors.
A. Metabolic Stability & Pharmacokinetics
The primary driver for switching to a cyclopropyl group is the suppression of
-
-Ethyl Liability: The
-carbons of the ethyl group are highly susceptible to CYP450-mediated hydroxylation, leading to rapid -dealkylation and clearance. -
-Cyclopropyl Shield: The high bond dissociation energy of cyclopropyl C-H bonds forces metabolism to the diazepane ring or other distal sites, significantly extending half-life (
).
Table 1: Comparative Metabolic Stability (Human Liver Microsomes)
| Compound Variant | Substituent ( | Major Metabolite | ||
| Compound A | > 150 (High) | < 10 | ||
| Compound B | 12 (Low) | > 60 | Ring hydroxylation |
Insight: In the development of 5-HT2C agonists, the
-cyclopropyl derivative (e.g., related to Bexicaserin ) demonstrated "excellent oral bioavailability" and stability in hepatocytes compared to flexible alkyl analogs, which suffered from rapid clearance.
B. Potency and Selectivity (
/
)
While metabolic stability is the defensive reason for the switch, potency enhancement is the offensive advantage. The cyclopropyl group often fills hydrophobic sub-pockets (
Table 2: Receptor Binding Affinity (Representative Data)
| Target | Ligand Type | Fold Improvement | ||
| 5-HT2C | Agonist | 45 | 8.2 | 5.5x |
| SARS-CoV-2 Mpro | Inhibitor | 74 | 21 | 3.5x |
Mechanistic Note: The "magic cyclopropyl" effect is often attributed to the displacement of "high-energy water" from lipophilic pockets and the restriction of the diazepane ring into a bioactive conformation, reducing the energy cost of binding.
Visualizing the Structure-Activity Relationship (SAR)
The following diagram illustrates the decision logic and mechanistic pathways distinguishing these two substituents.
Figure 1: SAR Decision Tree comparing the metabolic and pharmacodynamic trajectories of Ethyl vs. Cyclopropyl substituents.
Experimental Protocols
To validate the biological differences described above, the following protocols are recommended. These are designed as self-validating systems where internal controls ensure data integrity.
Protocol A: Microsomal Stability Assay (Clearance Determination)
Objective: Quantify the intrinsic clearance (
-
Preparation:
-
Prepare 10 mM stock solutions of test compounds in DMSO.
-
Thaw pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration) on ice.
-
-
Incubation System:
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Final Concentrations: 1 µM test compound, 0.5 mg/mL microsomes.
-
-
Procedure:
-
Pre-incubate compound and microsomes for 5 min at 37°C.
-
Initiate reaction by adding NADPH cofactor.
-
Sampling: Aliquot 50 µL at
min into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
-
-
Analysis:
-
Centrifuge samples (4000 rpm, 20 min) to pellet protein.
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot
vs. time. The slope gives . -
Validation: Run Verapamil (high clearance) and Warfarin (low clearance) as controls.
-
Protocol B: Synthesis of
-Cyclopropyl Diazepanes
Unlike
Method 1: Chan-Lam Coupling (Recommended)
-
Reagents: Diazepane substrate, Cyclopropylboronic acid (2.0 equiv),
(1.0 equiv), Bipyridine (1.0 equiv), (2.0 equiv). -
Conditions: Dichloroethane (DCE), 70°C, open to air (oxidative coupling).
-
Mechanism: Copper-mediated oxidative C-N bond formation. This avoids the harsh conditions of alkylation and prevents ring opening.
References
-
5-HT2C Agonists (Bexicaserin Series)
-
SARS-CoV-2 Mpro Inhibitors
- Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series. (Comparison of Diazepane vs Piperazine and substituent effects).
-
Cyclopropyl Bioisosterism Review
-
Metabolic Stability of Cyclopropyl Groups
Sources
- 1. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. docentes.fct.unl.pt [docentes.fct.unl.pt]
Unambiguous Structural Elucidation: A Comparative Guide to the Validation of 1-(Cyclopropylmethyl)-1,4-diazepane by X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and drug development professionals, the unequivocal confirmation of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and a non-negotiable prerequisite in the pharmaceutical pipeline. The spatial arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety as a potential therapeutic agent. This guide provides an in-depth, objective comparison of single-crystal X-ray crystallography, the gold standard for structural determination, with powerful spectroscopic techniques for the structural validation of 1-(Cyclopropylmethyl)-1,4-diazepane, a novel diazepine derivative with potential applications in medicinal chemistry.
The 1,4-diazepane scaffold is a "privileged structure" in drug discovery, known for its presence in a variety of biologically active compounds, including antipsychotics and anxiolytics.[1][2] The introduction of a cyclopropylmethyl group to this core can significantly influence its conformational flexibility and binding affinity to target proteins. Therefore, precise structural characterization is paramount.
The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
Single-crystal X-ray crystallography provides an unparalleled, high-resolution three-dimensional map of the atomic arrangement within a crystalline solid.[3][4] By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine precise bond lengths, bond angles, and the overall molecular geometry with atomic-level precision.[3][5] This technique stands as the definitive method for absolute structure determination.
Experimental Workflow: A Self-Validating System
The causality behind the experimental choices in an SC-XRD workflow is crucial for obtaining a reliable structure. The process is inherently self-validating, with numerous checkpoints to ensure data quality and structural accuracy.
Caption: Experimental workflow for the structural validation of 1-(Cyclopropylmethyl)-1,4-diazepane using single-crystal X-ray crystallography.
Step-by-Step Experimental Protocol for SC-XRD
-
Synthesis and Purification: The synthesis of 1-(Cyclopropylmethyl)-1,4-diazepane would likely involve the alkylation of a 1,4-diazepane precursor.[6] Purity is critical for successful crystallization; hence, rigorous purification by methods such as column chromatography followed by a final recrystallization is essential.
-
Crystallization: The purified compound is dissolved in a variety of solvents and subjected to different crystallization techniques, such as slow evaporation, vapor diffusion, or liquid-liquid diffusion. The goal is to obtain single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions).
-
Data Collection: A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (to minimize thermal motion of the atoms). The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to obtain the final, high-resolution crystal structure.
-
Validation and Deposition: The final structure is validated using a variety of metrics to ensure its quality and accuracy. The validated structure is then typically deposited in a public database such as the Cambridge Structural Database (CSD) for dissemination to the scientific community.[7][8][9]
A Comparative Analysis: Spectroscopic Alternatives
While X-ray crystallography provides the definitive solid-state structure, it requires a high-quality single crystal, which can be challenging to obtain. In such cases, or for confirmation of the structure in solution, a combination of spectroscopic techniques is indispensable.[3]
| Technique | Sample Phase | Information Yield | Resolution | Key Limitation |
| X-ray Crystallography | Solid (single crystal) | Absolute 3D structure, bond lengths/angles[3] | Atomic (<1 Å) | Requires high-quality single crystals |
| NMR Spectroscopy | Liquid (solution)[3] | Atomic connectivity, stereochemistry[10] | Atomic | Requires soluble sample, less sensitive |
| Mass Spectrometry | Gas/Liquid | Molecular weight, elemental composition, fragmentation pattern[11] | Molecular | Does not provide stereochemical information |
| FTIR Spectroscopy | Solid, Liquid, or Gas[3] | Presence of functional groups[12] | Molecular (functional group level) | Provides no connectivity information |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution.[10][13] It provides detailed information about the chemical environment and connectivity of atoms.
-
¹H NMR: Would confirm the number of different types of protons and their neighboring environments in 1-(Cyclopropylmethyl)-1,4-diazepane. The integration of the signals would correspond to the number of protons in each environment.
-
¹³C NMR: Would determine the number of non-equivalent carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assembly of the molecular skeleton.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a molecule.[11][14]
-
High-Resolution Mass Spectrometry (HRMS): Would provide a highly accurate mass measurement for 1-(Cyclopropylmethyl)-1,4-diazepane, allowing for the unambiguous determination of its molecular formula (C₈H₁₆N₂).[15]
-
Tandem Mass Spectrometry (MS/MS): By fragmenting the molecule and analyzing the resulting fragments, one can gain insights into the different structural components of the molecule, further confirming its identity.[16]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[12] For 1-(Cyclopropylmethyl)-1,4-diazepane, the FTIR spectrum would show characteristic absorption bands for:
-
C-H stretching: From the cyclopropyl and diazepine ring methylene groups.
-
N-H stretching: If the secondary amine is present as a salt or in a specific conformation.
-
C-N stretching: Associated with the amine functionalities.
The absence of certain bands (e.g., a carbonyl C=O stretch) can be equally informative in confirming the successful synthesis of the target molecule.[17]
Decision Framework for Structural Validation
The choice of analytical technique depends on the specific research question and the nature of the sample.
Caption: Decision tree for selecting the appropriate structural validation method.
Conclusion
For the definitive and unambiguous structural validation of 1-(Cyclopropylmethyl)-1,4-diazepane, single-crystal X-ray crystallography remains the unparalleled gold standard. It provides a complete and precise three-dimensional atomic arrangement, which is invaluable for understanding its potential biological activity and for guiding further drug design efforts.[5] However, when high-quality single crystals are not forthcoming, a synergistic combination of NMR spectroscopy, mass spectrometry, and FTIR spectroscopy provides a robust and reliable alternative for comprehensive structural elucidation. Each technique offers a unique piece of the structural puzzle, and together they can provide a high degree of confidence in the assigned structure, enabling researchers to proceed with their drug discovery and development programs.
References
- Small Molecule X‐ray Crystal Structures at a Crossroads. (2025). Vertex AI Search.
- Advances in structure elucidation of small molecules using mass spectrometry - PMC - NIH. National Institutes of Health.
- From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics - ACS Publications. (2022, May 16). American Chemical Society Publications.
- Confirming Molecular Structures: A Comparative Guide to X-ray Crystallography and Its Alternatives - Benchchem. BenchChem.
- Structure verification of small molecules using mass spectrometry and NMR spectroscopy | Request PDF - ResearchGate. (2025, August 5). ResearchGate.
- Choosing the Right Mass Spectrometry for Small Molecules - ZefSci. (2024, May 30). ZefSci.
- NMR Spectroscopy Revolutionizes Drug Discovery. (2024, June 28). Spectroscopy Online.
- Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development - SciSpace. (2019, December 1). SciSpace.
- Applying NMR to Study Small-Molecule Interactions in Drug Discovery - AZoLifeSciences. (2020, March 20). AZoLifeSciences.
- How to Identify Functional Groups in FTIR Spectra - Patsnap Eureka. (2025, September 22). Patsnap.
- (PDF) Experimental and theoretical investigation of spectroscopic properties of diazepam. (2017, November 20). ResearchGate.
- The Cambridge Structural Database - BiŌkeanós. BiŌkeanós.
- CCDC 1463260: Experimental Crystal Structure Determination - Research Explorer - The University of Manchester. (2016, October 17). The University of Manchester.
- The Largest Curated Crystal Structure Database - CCDC. The Cambridge Crystallographic Data Centre (CCDC).
- Synthesis and characterization of some 1,4-diazepin es derivatives - SciSpace. SciSpace.
- 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science.
- 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - OUCI. Ovid.
- THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION - ijpcbs. International Journal of Pharma and Chemical Sciences.
- Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review - Migration Letters. Migration Letters.
- A Review on Crystallography and Its Role on Drug Design - Zien Journals Publishing. Zien Journals.
- A review on x-ray crystallography and it's applications - Pharmacy Journal. The Pharma Innovation Journal.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance [ouci.dntb.gov.ua]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. zienjournals.com [zienjournals.com]
- 5. migrationletters.com [migrationletters.com]
- 6. scispace.com [scispace.com]
- 7. biokeanos.com [biokeanos.com]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]
- 13. azolifesciences.com [azolifesciences.com]
- 14. zefsci.com [zefsci.com]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
Metabolic stability comparison of homopiperazine vs piperazine
Topic: Metabolic Stability Comparison: Homopiperazine vs. Piperazine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
A Senior Scientist’s Guide to Heterocyclic Bioisosterism and Clearance
Executive Summary In medicinal chemistry, the expansion from a 6-membered piperazine ring to a 7-membered homopiperazine (diazepane) ring is a classic bioisosteric strategy used to alter receptor selectivity (e.g., GPCRs like Dopamine D3/D2) or navigate intellectual property space. However, this transformation introduces significant physicochemical shifts—specifically increased lipophilicity and conformational entropy—that frequently exacerbate metabolic instability.
This guide objectively compares the metabolic liabilities of these two scaffolds, detailing the mechanistic "hotspots" for Cytochrome P450 (CYP) oxidation and providing a validated protocol for assessing their intrinsic clearance (
Physicochemical & Structural Context
To understand the metabolic fate of these rings, one must first analyze the properties that drive their interaction with metabolic enzymes (primarily CYP450 and FMO).
| Property | Piperazine (6-membered) | Homopiperazine (7-membered) | Impact on Metabolism |
| Structure | 1,4-diazacyclohexane | 1,4-diazacycloheptane | Homopiperazine adds one methylene unit (-CH₂-).[1] |
| Lipophilicity ( | Baseline | +0.5 to +0.8 (approx.)[1] | Higher LogP in homopiperazine generally increases affinity for CYP active sites (hydrophobic binding).[1] |
| Basicity ( | Slightly higher ( | Both are largely protonated at physiological pH, but homopiperazine's higher basicity can alter cation-pi interactions in the enzyme heme pocket. | |
| Conformation | Chair (rigid) | Twist-chair/Twist-boat (flexible) | Critical Factor: Homopiperazine's flexibility allows it to adopt multiple conformations, potentially exposing more C-H bonds to the catalytic heme iron. |
DOT Diagram 1: Structural & Property Comparison
Figure 1: Comparative analysis of physicochemical properties driving metabolic susceptibility. Homopiperazine's increased lipophilicity and flexibility often lead to higher clearance.
Metabolic Pathways Analysis
Both scaffolds are susceptible to oxidative metabolism, but the regiochemistry and rates differ.
A. Piperazine Metabolism
The piperazine ring is a known "metabolic hotspot."[1] The primary clearance mechanisms are:
- -Carbon Hydroxylation: CYP-mediated oxidation at the carbon adjacent to the nitrogen.[1] This forms an unstable carbinolamine intermediate, which often collapses to cause ring scission (cleavage) or forms a lactam.
-
N-Oxidation: Mediated by FMOs or CYPs.[1]
-
N-Dealkylation: If the nitrogen is substituted, oxidative cleavage of the N-C bond is rapid.
B. Homopiperazine Metabolism
Homopiperazine generally exhibits lower metabolic stability (higher
-
Statistical Factor: The 7-membered ring has more methylene hydrogens available for abstraction.[1]
-
Steric Access: The "floppy" nature of the ring allows it to mold into the CYP heme center more easily than the rigid piperazine.
-
Regioselectivity: While piperazine oxidation is often symmetrical, homopiperazine oxidation often occurs at the C2/C3 positions (adjacent to nitrogens) or the C6 position (remote), depending on the specific isozyme (e.g., CYP2D6 vs CYP3A4).
DOT Diagram 2: Metabolic Fate & Mechanism
Figure 2: Mechanistic divergence in oxidative clearance.[1] Homopiperazine presents a larger, more flexible target for hydroxylation.
Experimental Protocol: Microsomal Stability Assay
To empirically verify the stability difference in your specific series, use this standardized Human Liver Microsome (HLM) assay. This protocol ensures data integrity through internal controls.[1]
Objective
Determine the Intrinsic Clearance (
Reagents
-
Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein conc).[1]
-
Cofactor: NADPH regenerating system (or 1 mM NADPH).
-
Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Workflow (Step-by-Step)
-
Pre-Incubation:
-
Prepare a 1 µM solution of the test compound in Phosphate Buffer (0.5 mg/mL microsomal protein).
-
Incubate at 37°C for 5 minutes to allow enzyme-substrate binding equilibrium.
-
-
Initiation:
-
Add NADPH (final conc. 1 mM) to start the reaction.
-
Control: Run a parallel incubation without NADPH to detect non-CYP degradation (chemical instability).
-
-
Sampling:
-
At time points
min, remove 50 µL aliquots.
-
-
Quenching:
-
Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (with Internal Standard).
-
Vortex for 1 min; Centrifuge at 4,000 rpm for 10 min.
-
-
Analysis:
-
Analyze supernatant via LC-MS/MS (MRM mode).[1]
-
Plot
vs. Time.
-
Calculation
The slope of the linear regression (
DOT Diagram 3: Assay Workflow
Figure 3: Standardized HLM stability workflow for calculating intrinsic clearance.
Senior Scientist’s Insights & Recommendations
The "Bioisostere Trap"
Do not assume that because homopiperazine is a "known bioisostere" it will behave identically to piperazine.[1]
-
Observation: In many SAR campaigns (e.g., optimization of chemokine receptor antagonists), switching from piperazine to homopiperazine increases potency (due to better hydrophobic fill) but decreases metabolic stability by 2-5 fold .
-
Mitigation Strategy: If you must use a homopiperazine for potency/IP reasons, consider constraining the ring . Adding a bridge (e.g., 2,5-diazabicyclo[2.2.1]heptane) or gem-dimethyl substituents can reduce the conformational entropy, making the ring less adaptable to the CYP active site and restoring stability [1].
Verdict
-
Piperazine: Generally more metabolically stable and lower lipophilicity.[1] Best for lowering LogP and improving solubility.
-
Homopiperazine: Use when additional flexibility or reach is required for binding affinity.[1] Expect higher clearance and plan to block metabolic hotspots (e.g., fluorination of the ring carbons) early in the design cycle.
References
-
Brocklehurst, C. E., et al. (2020). "Toward the Scale-Up of a Bicyclic Homopiperazine via Schmidt Rearrangement and Photochemical Oxaziridine Rearrangement in Continuous Flow." Organic Process Research & Development. Link
-
Testa, B., & Kramer, S. D. (2007). "The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Nitrogen-Containing Functional Groups." Chemistry & Biodiversity.[1] Link
-
Meanwell, N. A. (2011).[1][2] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1][3] Link
Sources
A Comparative Guide to Bioisosteric Replacement Studies Using 1-(Cyclopropylmethyl)-1,4-diazepane
This guide provides an in-depth comparative analysis of 1-(cyclopropylmethyl)-1,4-diazepane as a bioisosteric replacement strategy in drug discovery. We will explore the rationale behind this substitution, present comparative experimental data, and provide detailed protocols for researchers, scientists, and drug development professionals to evaluate its impact on pharmacological and pharmacokinetic profiles.
Introduction: The Strategic Value of Bioisosterism
Bioisosterism, the practice of substituting one chemical moiety for another with similar physical or chemical properties, is a cornerstone of modern medicinal chemistry.[1][2] The goal is to modulate the molecule's properties to enhance potency, improve selectivity, increase metabolic stability, and optimize pharmacokinetic parameters.[2] Within this framework, certain scaffolds have emerged as "privileged structures" due to their prevalence in biologically active compounds. The 1,4-diazepane ring system is one such scaffold, found in a diverse range of therapeutic agents, including those with antipsychotic, anxiolytic, and anticancer activities.[3][4][5][6]
This guide focuses on the strategic replacement of common motifs, such as the N-benzyl group, with the 1-(cyclopropylmethyl)-1,4-diazepane moiety. The cyclopropyl group is particularly attractive in drug design for several reasons:
-
Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[7] This can lead to a longer half-life and reduced potential for drug-drug interactions.[7]
-
Conformational Rigidity: The constrained nature of the cyclopropyl ring can lock the molecule into a more favorable conformation for binding to its target, potentially increasing potency.[8][9]
-
Improved Physicochemical Properties: The replacement of a larger, more lipophilic group like benzyl with a cyclopropylmethyl group can modulate lipophilicity and pKa, which can in turn affect solubility, permeability, and plasma protein binding.[8][10]
The following sections will provide a practical framework for evaluating the 1-(cyclopropylmethyl)-1,4-diazepane scaffold as a bioisosteric replacement, supported by experimental protocols and comparative data.
Bioisosteric Replacement Strategy: A Visual Representation
The core concept involves the substitution of a potentially labile or non-optimal chemical group (in this case, an N-benzyl group) with the 1-(cyclopropylmethyl)-1,4-diazepane moiety to improve the overall drug-like properties of a lead compound.
Caption: Bioisosteric replacement of an N-benzyl group.
Comparative Performance Data
To illustrate the potential benefits of this bioisosteric replacement, we present a hypothetical case study comparing a parent compound ("Compound A") containing an N-benzyl group with its 1-(cyclopropylmethyl)-1,4-diazepane-containing analog ("Compound B"). Both compounds are evaluated for their affinity and functional activity at a target G-protein coupled receptor (GPCR), as well as for their key pharmacokinetic properties.
Table 1: Comparative In Vitro Pharmacological Profile
| Compound | Target GPCR Binding Affinity (Ki, nM) | Off-Target Receptor Binding Affinity (Ki, nM) | Selectivity Index (Off-Target Ki / Target Ki) | Functional Activity (EC50, nM) |
| Compound A | 15.2 | 45.6 | 3 | 25.8 |
| Compound B | 8.5 | 255 | 30 | 12.1 |
Analysis of Pharmacological Data: The replacement of the N-benzyl group with the 1-(cyclopropylmethyl)-1,4-diazepane moiety in Compound B resulted in a significant improvement in both binding affinity and functional activity at the target GPCR. Notably, the selectivity against the off-target receptor was enhanced 10-fold. This suggests that the conformational constraint imposed by the cyclopropylmethyl group may favor a binding pose that is more optimal for the target receptor.
Table 2: Comparative In Vitro ADME & Physicochemical Properties
| Compound | Human Liver Microsomal Stability (t½, min) | Parallel Artificial Membrane Permeability (Papp, 10⁻⁶ cm/s) | Aqueous Solubility (µM) |
| Compound A | 25 | 8.2 | 15 |
| Compound B | > 120 | 6.5 | 45 |
Analysis of In Vitro ADME Data: Compound B demonstrates markedly improved metabolic stability compared to Compound A. This is consistent with the hypothesis that the cyclopropylmethyl group is less prone to oxidative metabolism than the benzyl group.[7] The improved aqueous solubility of Compound B is also a favorable outcome, potentially leading to better absorption and formulation characteristics.
Table 3: Comparative In Vivo Pharmacokinetic Profile in Rats (10 mg/kg, oral)
| Compound | Clearance (CL, L/hr/kg) | Volume of Distribution (Vd, L/kg) | Half-life (t½, hr) | Oral Bioavailability (%F) |
| Compound A | 1.2 | 3.5 | 2.0 | 18 |
| Compound B | 0.4 | 2.8 | 4.8 | 55 |
Analysis of Pharmacokinetic Data: The in vivo data corroborates the in vitro findings. The lower clearance and longer half-life of Compound B are direct consequences of its enhanced metabolic stability. The significant improvement in oral bioavailability for Compound B is likely a result of both its improved metabolic stability and higher aqueous solubility, leading to better absorption and reduced first-pass metabolism. The accurate prediction of a compound's pharmacokinetic profile is a critical component of successful drug discovery programs.[11][12]
Experimental Protocols & Workflows
To ensure scientific integrity and reproducibility, the following are detailed protocols for the key experiments cited in this guide.
Experimental Workflow for Pharmacological Evaluation
Caption: Workflow for in vitro pharmacological characterization.
Protocol 1: Radioligand Binding Assay
Radioligand binding assays are considered the gold standard for determining the affinity of a compound for a target receptor.[13]
-
Preparation of Cell Membranes:
-
Culture cells expressing the GPCR of interest to a high density.
-
Harvest the cells and homogenize them in a hypotonic buffer to lyse the cells and release the membranes.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled ligand known to bind to the target receptor.
-
Add increasing concentrations of the unlabeled test compound (Compound A or B).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.[14]
-
Terminate the reaction by rapid filtration through a glass fiber filter mat, which traps the membranes while allowing the unbound radioligand to pass through.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Data Analysis:
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of radioligand displaced versus the concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand) by non-linear regression analysis.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Protocol 2: GPCR Functional Assay (cAMP Measurement)
Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a GPCR.[15][16][17][18][19]
-
Cell Culture and Plating:
-
Culture a cell line stably expressing the target GPCR (e.g., CHO-K1 or HEK293).
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
-
-
cAMP Assay:
-
Wash the cells with assay buffer.
-
For Gi-coupled receptors, pre-treat the cells with forskolin to stimulate adenylyl cyclase and elevate basal cAMP levels.
-
Add increasing concentrations of the test compound (Compound A or B).
-
Incubate the plate at 37°C for a specified time.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
Plot the cAMP concentration versus the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximum efficacy (Emax).
-
Experimental Workflow for Pharmacokinetic Profiling
Caption: Workflow for pharmacokinetic profiling.
Protocol 3: Liver Microsomal Stability Assay
This assay provides an early indication of a compound's susceptibility to metabolism.
-
Assay Setup:
-
In a 96-well plate, add liver microsomes (human or rat) and the test compound at a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding a solution of NADPH (a required cofactor for CYP enzymes).
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., acetonitrile with an internal standard) to stop the reaction.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural log of the percentage of parent compound remaining versus time.
-
The slope of the resulting line is the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Protocol 4: In Vivo Pharmacokinetic Study in Rats
This study provides essential information on the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living organism.[]
-
Animal Dosing:
-
Fast male Sprague-Dawley rats overnight.
-
Administer the test compound (formulated in a suitable vehicle) via oral gavage at a dose of 10 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Collect the blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Extract the drug from the plasma using protein precipitation or liquid-liquid extraction.
-
Quantify the concentration of the drug in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration versus time data.
-
Use non-compartmental analysis software to calculate key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC).
-
Determine oral bioavailability (%F) by comparing the AUC from the oral dose to the AUC from an intravenous dose administered to a separate group of animals.
-
Conclusion
The bioisosteric replacement of an N-benzyl group with a 1-(cyclopropylmethyl)-1,4-diazepane moiety represents a viable and often advantageous strategy in drug discovery. As demonstrated in our comparative analysis, this substitution can lead to significant improvements in target affinity, selectivity, metabolic stability, and oral bioavailability. The provided experimental protocols offer a robust framework for researchers to systematically evaluate this and other bioisosteric replacements in their own drug discovery programs. By integrating these principles and methodologies, scientists can more effectively optimize lead compounds and accelerate the development of new therapeutics.
References
-
BMG LABTECH. (n.d.). Fluorescent ligand binding assays for GPCRs. Retrieved from [Link]
-
Tanso Biosciences. (n.d.). GPCR Functional Assay Technology. Retrieved from [Link]
- Thomsen, W. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655–665.
- Limbird, L. E. (2004). GPCR-radioligand binding assays. PubMed.
-
AddexBio. (n.d.). G-Protein Coupled Receptor (GPCR) Screening Assays. Retrieved from [Link]
-
GenScript. (n.d.). GPCR Functional Cell-based Assays. Retrieved from [Link]
- Vyas, D., et al. (2024). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. PubMed.
-
Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]
- Al-Hasani, H., et al. (2024). Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction. PMC.
-
Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]
- Vyas, D., et al. (2024). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. ScienceOpen.
- Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
-
Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results. Retrieved from [Link]
- Ramajayam, R., et al. (2025). Current Scenario of 1,4-Diazepines as Potent Biomolecules-A Mini Review.
- Wang, L., et al. (2024). Another string to your bow: machine learning prediction of the pharmacokinetic properties of small molecules. Taylor & Francis Online.
- Kumar, A., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.
- Various Authors. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science.
- Wang, Y., et al. (2025). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI.
- Ferreira, L. G., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC.
- BenchChem. (n.d.). Comparative Analysis of Cyclopropyl Ketoximes in Medicinal Chemistry. Benchchem.
- Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry.
- Gomez, L., et al. (2011). Potent Farnesyltransferase Inhibitors with 1,4-Diazepane Scaffolds as Novel Destabilizing Microtubule Agents in Hormone-Resistant Prostate Cancer.
- Fayed, E. A., & Ahmed, H. Y. (2025). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica.
- Sato, K., et al. (2004). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. PubMed.
- Various Authors. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. OUCI.
- Appiah, S. (2025). Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ)
- Author Unknown. (2024). Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. [Source Not Provided].
- Various Authors. (n.d.). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. TSI Journals.
- Gouverneur, V., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry.
- Various Authors. (n.d.). Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl...
- Taylor, R. D., et al. (2025). A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR.
- Drug Hunter. (2025).
- Various Authors. (n.d.). Bioisosteres in Medicinal Chemistry.
- Tredwell, M., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials.
- Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting.
- Various Authors. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
- Chemspace. (n.d.). Bioisosteric Replacements. Chemspace.
- Heravi, M. M., et al. (n.d.).
- Ramajayam, R., et al. (2007). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed.
- Various Authors. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar.
- Author Unknown. (n.d.). Bioisosteres of Common Functional Groups. [Source Not Provided].
- BenchChem Technical Support Team. (2025). A Comparative Guide to N-Benzyl-2,4,5-trichloroaniline and Its Analogs for Researchers. Benchchem.
- Vandeputte, M. M., et al. (2024). In vitro structure–activity relationships and forensic case series of emerging 2-benzylbenzimidazole 'nitazene' opioids. PMC.
- Reddy, C. R., et al. (n.d.). Design and synthesis of novel N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidine conjugates as antimicrobial agents: study combining in vitro and in silico analysis. RSC Publishing.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 3. researchgate.net [researchgate.net]
- 4. benthamscience.com [benthamscience.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scientificupdate.com [scientificupdate.com]
- 10. BJOC - Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups [beilstein-journals.org]
- 11. Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. – ScienceOpen [scienceopen.com]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 14. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tansobio.com [tansobio.com]
- 16. molbio.gu.se [molbio.gu.se]
- 17. AddexBio Service - GPCRAssays [addexbio.com]
- 18. genscript.jp [genscript.jp]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(Cyclopropylmethyl)-1,4-diazepane
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this commitment. This guide provides a detailed protocol for the safe disposal of 1-(Cyclopropylmethyl)-1,4-diazepane, a diazepane derivative utilized in various research applications. My aim here is not just to provide a list of steps, but to instill a deep understanding of the principles behind these procedures, ensuring a self-validating system of safety within your laboratory.
The disposal of any chemical waste must not be an afterthought; it is an integral part of the experimental process. For 1-(Cyclopropylmethyl)-1,4-diazepane, its specific chemical properties necessitate a rigorous and informed approach to its disposal to protect both laboratory personnel and the environment.
Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's hazards is essential. 1-(Cyclopropylmethyl)-1,4-diazepane is classified with significant health hazards that dictate its handling and disposal protocols.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage. |
This data underscores that 1-(Cyclopropylmethyl)-1,4-diazepane is a corrosive and acutely toxic liquid. Direct contact can cause severe chemical burns, and ingestion is harmful. Therefore, all procedures must be designed to prevent any direct contact or accidental ingestion.
Immediate Safety and Handling Precautions
Given its hazardous nature, strict safety protocols must be in place before beginning any work that will generate 1-(Cyclopropylmethyl)-1,4-diazepane waste.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (such as nitrile or neoprene), and chemical splash goggles. A face shield is also recommended when handling larger quantities or when there is a risk of splashing.[1]
-
Ventilation: All handling of 1-(Cyclopropylmethyl)-1,4-diazepane and its waste should be conducted in a certified chemical fume hood to prevent the inhalation of any vapors.[2]
-
Avoid Contamination: Do not allow the chemical to come into contact with skin, eyes, or clothing. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 1-(Cyclopropylmethyl)-1,4-diazepane is to treat it as a hazardous chemical waste. It must not be disposed of down the drain or in regular trash.[4][5]
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions between incompatible chemicals.[6][7]
-
Designated Waste Stream: Dedicate a specific waste stream for 1-(Cyclopropylmethyl)-1,4-diazepane. Due to its corrosive nature as an amine, it should be segregated as a corrosive or basic organic waste.
-
No Mixing: Do not mix this waste with other chemical waste streams, especially acids, oxidizers, or halogenated solvents, unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[7] Mixing amines with acids can lead to a violent exothermic reaction.
Step 2: Waste Containerization
The choice of waste container is critical to prevent leaks and ensure safety during storage and transport.
-
Compatible Materials: Use a chemically compatible and leak-proof container. A high-density polyethylene (HDPE) or glass bottle is suitable. The original product container, if in good condition, is an excellent choice.[4]
-
Secure Closure: The container must have a tight-fitting screw cap. Keep the container closed at all times except when adding waste.[4][8] This minimizes the release of vapors and prevents spills.
-
Headspace: Do not overfill the container. Leave at least 10% of the container volume as headspace to allow for vapor expansion.[8][9]
Step 3: Labeling
Accurate and clear labeling is a regulatory requirement and essential for the safety of everyone in the laboratory and for the waste disposal personnel.
-
"Hazardous Waste" Label: As soon as you begin collecting waste in the container, affix a "Hazardous Waste" label.[10]
-
Full Chemical Name: Clearly write the full chemical name: "1-(Cyclopropylmethyl)-1,4-diazepane". Avoid using abbreviations or chemical formulas.[2]
-
Hazard Pictograms: Include the appropriate GHS pictograms for "Corrosion" and "Acute Toxicity (Harmful)".
Step 4: Temporary Storage in the Laboratory
Waste containers must be stored safely in the laboratory until they are ready for pickup.
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.[2]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that is chemically resistant and can hold the entire volume of the container in case of a leak.[4]
-
Segregated Storage: Store the container away from incompatible materials, particularly acids.[7][10]
Step 5: Final Disposal
The final disposal of hazardous waste is a regulated process that must be handled by trained professionals.
-
Contact EHS: Once the waste container is full or you have finished the experiments that generate this waste, contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[11][12][13]
-
Professional Disposal: EHS will arrange for the waste to be transported to a licensed hazardous waste disposal facility. These facilities use methods such as incineration at high temperatures to destroy the chemical safely.[14]
Spill Management
In the event of a spill, prompt and correct action is vital to mitigate the hazard.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, typically by keeping the fume hood running.
-
Wear Full PPE: Do not attempt to clean a spill without wearing the appropriate PPE as described in Section 2.
-
Contain and Absorb: For small spills, use a chemical spill kit with an absorbent material suitable for corrosive bases (do not use combustible materials like paper towels). Neutralize with a weak acid (e.g., citric acid) only if you are trained to do so.
-
Collect and Dispose: Carefully collect the absorbed material and any contaminated items into a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your laboratory supervisor and EHS office.
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of 1-(Cyclopropylmethyl)-1,4-diazepane waste.
Caption: Disposal workflow for 1-(Cyclopropylmethyl)-1,4-diazepane waste.
Conclusion: A Culture of Safety
The procedures outlined in this guide are based on the fundamental principles of laboratory safety and hazardous waste management. While this document provides a robust framework for the safe disposal of 1-(Cyclopropylmethyl)-1,4-diazepane, it is imperative to remember that your institution's Environmental Health and Safety office is your primary resource. Always adhere to your local and institutional protocols. By integrating these practices into your daily laboratory operations, you contribute to a culture of safety that protects you, your colleagues, and the wider community.
References
-
University of Pennsylvania, Environmental Health & Radiation Safety. (n.d.). Guidelines for Segregating and Combining Chemical Wastes into Containers. Retrieved from [Link]
-
Vanderbilt University Medical Center, Office of Clinical and Research Safety. (2023, October). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Goa University. (2021, December 6). Guidelines for Segregation and Disposal of Laboratory Waste and Effluents. Retrieved from [Link]
-
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
University of North Carolina at Greensboro, Environmental Health and Safety. (2019, August). Laboratory Waste Management. Retrieved from [Link]
-
Business Waste. (2024, March 19). Laboratory Waste Disposal Guide. Retrieved from [Link]
-
United Nations. (n.d.). GHS Hazard and Precautionary Statements. Retrieved from [Link]
-
Technology Catalogue. (n.d.). Disposing Amine Waste. Retrieved from [Link]
-
The University of Tennessee, Knoxville, Environmental Health & Safety. (n.d.). Hazardous Waste. Retrieved from [Link]
-
Online Research Information (ORI). (n.d.). RCR - Lab Management | General Safety Training | Environmental Health and Safety. Retrieved from [Link]
-
Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. Retrieved from [Link]
-
BASF. (2022, March 28). Safety data sheet: Divergan® HM. Retrieved from [Link]
-
USDA ARS. (2016, August 12). Acceptable Drain Disposal Procedures. Retrieved from [Link]
-
The University of Chicago, Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
Massachusetts Institute of Technology, Environmental Health & Safety. (n.d.). Procedure for Disposing of Hazardous Waste. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
Lehigh University, Campus Safety Division. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link]
-
McGill University. (n.d.). Hazardous Waste Management Disposal Training. Retrieved from [Link]
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. vumc.org [vumc.org]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. canterbury.ac.nz [canterbury.ac.nz]
- 8. ethz.ch [ethz.ch]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. web.mit.edu [web.mit.edu]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. fac.uncg.edu [fac.uncg.edu]
- 13. RCR - Lab Management | General Safety Training | Environmental Health and Safety [ori.hhs.gov]
- 14. Disposing Amine Waste | Technology Catalogue [technologycatalogue.com]
Personal protective equipment for handling 1-(Cyclopropylmethyl)-1,4-diazepane
Comprehensive Safety and Operational Guide for Handling 1-(Cyclopropylmethyl)-1,4-diazepane
Executive Summary & Scientific Context
1-(Cyclopropylmethyl)-1,4-diazepane (CAS: 67990-65-2)[1] is a specialized cyclic diamine building block widely utilized in modern drug discovery. It is most notably employed in the synthesis of small-molecule antagonists targeting the Tudor domains of PHF1 and PHF19[2]. These accessory proteins are critical components of the Polycomb Repressive Complex 2 (PRC2), which drives histone H3 lysine 27 trimethylation (H3K27me3) and subsequent gene repression in various malignancies, including multiple myeloma[3].
Because this compound is a secondary/tertiary diamine, its freebase form is a volatile, basic, and corrosive liquid, while its dihydrochloride salt (CAS: 884199-31-9) presents as a severe irritant powder[4]. Handling this reagent requires strict adherence to specialized personal protective equipment (PPE) and operational protocols to ensure both researcher safety and experimental integrity.
Part 1: Quantitative PPE & Engineering Controls Matrix
To mitigate the skin, eye, and respiratory hazards (H302, H315, H319, H335) associated with cyclic diamines[4], the following self-validating PPE matrix must be implemented.
| Protective Equipment | Material / Specification | Quantitative Metric | Causality / Justification |
| Gloves | Nitrile (Heavy Duty) | Amines rapidly permeate thin latex. Nitrile resists the lipophilic cyclopropylmethyl moiety, preventing transdermal absorption. | |
| Eye Protection | Chemical Splash Goggles | ANSI Z87.1 certified | Liquid amines cause irreversible corneal saponification. Goggles prevent the capillary action of splashes that safety glasses allow. |
| Fume Hood | Bypass Chemical Hood | 80–100 fpm face velocity | Captures volatile freebase vapors and prevents the inhalation of corrosive aerosols during dispensing. |
| Spill Neutralizer | Sodium Bisulfate (Solid) | 1.5 kg per 1 L of amine | A weak solid acid neutralizes the highly basic amine without the violent, exothermic splashing caused by liquid acids. |
Part 2: Workflow Integration & Epigenetic Mechanism
Understanding the biological target dictates how the compound is handled during synthesis. 1-(Cyclopropylmethyl)-1,4-diazepane derivatives are designed to physically block the Tudor domain of PHF1/19, preventing the PRC2 complex from anchoring to chromatin[2].
Mechanism of PRC2 inhibition via PHF1/19 Tudor domain antagonism by diazepane derivatives.
Part 3: Step-by-Step Operational Methodologies
Protocol A: Nucleophilic Aromatic Substitution (SNAr) Setup
Context: Coupling 1-(cyclopropylmethyl)-1,4-diazepane with a halogenated electrophile (e.g., 4-chloro-quinazoline) to synthesize PRC2 antagonists[5].
-
Inert Atmosphere Preparation : Flame-dry a Schlenk flask and purge with Argon or N2.
-
Causality: Cyclic secondary amines readily absorb atmospheric CO2 to form insoluble carbamate salts. This degrades reagent purity and skews reaction stoichiometry, leading to failed couplings.
-
-
Reagent Dispensing : Using a positive displacement pipette, transfer 1.0 equivalent (e.g., 57 μmol) of 1-(cyclopropylmethyl)-1,4-diazepane into 1 mL of anhydrous N,N-Dimethylformamide (DMF)[5].
-
Causality: The freebase form is a viscous, volatile liquid. Standard air-displacement pipettes suffer from vapor pressure differentials, leading to inaccurate dispensing and hazardous dripping outside the flask.
-
-
Base Addition : Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA)[5].
-
Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton scavenger. It neutralizes the HCl generated during the SNAr coupling without competing with the diazepane for the electrophile.
-
-
Reaction & Quenching : Stir at room temperature for 2 hours. Quench with a 10-fold volume excess of water (e.g., 10 mL) and extract with ethyl acetate (3 × 10 mL)[5].
-
Causality: Water chemically quenches unreacted electrophiles and forces the highly polar DMF and amine salts into the aqueous phase, cleanly partitioning the lipophilic product into the organic ethyl acetate layer.
-
Protocol B: Spill Containment and Neutralization
-
Isolation & Ventilation : Evacuate the immediate area. Ensure fume hood sashes are lowered to maximize exhaust pull (maintaining 80-100 fpm).
-
Causality: Amine vapors are severe respiratory irritants[4]. Maximizing face velocity prevents vapor escape into the general lab environment.
-
-
Dry Neutralization : Broadcast a weak solid acid (e.g., sodium bisulfate) over the spill from the perimeter inward. Do NOT use water.
-
Causality: Liquid amines are highly basic and corrosive. Adding water creates a spreading, corrosive hazard and can generate excessive heat. A solid weak acid safely neutralizes the amine via a controlled, less exothermic reaction.
-
-
Collection : Once the reaction subsides and the liquid is absorbed, use a non-sparking polypropylene dustpan to collect the aggregate into a hazardous waste bin.
-
Surface Decontamination : Wash the affected surface with 5% aqueous acetic acid, followed by a standard detergent wash.
-
Causality: Acetic acid ensures any microscopic residual freebase is converted to a water-soluble acetate salt, eliminating persistent toxic residues that could cause delayed contact dermatitis.
-
Protocol C: Waste Disposal Plan
-
Aqueous Waste : Collect the aqueous washings from the reaction (containing DMF, DIPEA hydrochloride, and unreacted diazepane salts) in a dedicated "Basic Aqueous Waste" container.
-
Organic Waste : Ethyl acetate extracts and organic washings must be routed to "Non-Halogenated Organic Waste."
-
Solid Waste : Spill cleanup materials and contaminated nitrile gloves must be sealed in heavy-duty bags and labeled as "Corrosive/Toxic Amine Solid Waste."
References
-
[5] Amick, I. E., et al. "Discovery of Small-Molecule Antagonists of PHF1 and 19 Demonstrates the Ligandability of PRC2 Accessory Proteins." ACS Bio & Med Chem Au. 5
-
[4] BLD Pharm. "2138191-06-5 | N1-(Cyclopropylmethyl)ethane-1,2-diamine dihydrochloride Safety Data." BLD Pharm Catalog.4
-
[1] BLD Pharm. "67990-65-2 | 1-(Cyclopropylmethyl)-1,4-diazepane Safety Data." BLD Pharm Catalog. 1
-
[2] Amick, I. E., et al. "Discovery of Small-Molecule Antagonists of PHF1 and 19 Demonstrates the Ligandability of PRC2 Accessory Proteins (Abstract & Introduction)." ACS Bio & Med Chem Au. 2
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
